6-Methyl-3-cyclohexene-1-methanol
Description
The exact mass of the compound 3-Cyclohexene-1-methanol, 6-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2-3,7-9H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRYRFSEYFWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884140 | |
| Record name | 3-Cyclohexene-1-methanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-31-4 | |
| Record name | 6-Methyl-3-cyclohexene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-methanol, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanol, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-methanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylcyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4)
[1][2][3][4][5]
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) is a functionalized cycloaliphatic alcohol primarily synthesized via the Diels-Alder cycloaddition of piperylene and allyl alcohol. As a chiral scaffold containing both a primary hydroxyl group and an internal alkene, it serves as a versatile building block in organic synthesis, fragrance chemistry, and pharmaceutical research. This guide details its physicochemical properties, synthetic routes, stereochemical considerations, and utility as a "sp³-rich" scaffold for drug discovery.
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]
The molecule exists as a mixture of stereoisomers (cis/trans) due to the relative orientation of the hydroxymethyl and methyl groups on the cyclohexene ring.
Table 1: Core Technical Specifications
| Property | Value / Description |
| CAS Number | 5259-31-4 |
| IUPAC Name | (6-Methylcyclohex-3-en-1-yl)methanol |
| Synonyms | 1,2,3,6-Tetrahydro-o-toluyl alcohol; Methyl-3-cyclohexene-1-methanol |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, floral, fruity (reminiscent of muguet/lily) |
| Boiling Point | 178.7°C (at 760 mmHg); 92°C (at 10 Torr) |
| Density | 0.954 g/mL (at 25°C) |
| Refractive Index ( | 1.483 |
| Flash Point | 70.4°C (Closed Cup) |
| Solubility | Soluble in alcohols, ethers; slightly soluble in water |
| LogP | ~1.58 (Lipophilic) |
Synthesis & Manufacturing: The Diels-Alder Route[10]
The industrial and laboratory synthesis of this compound relies on the Diels-Alder [4+2] cycloaddition . This route is atom-economical and establishes the cyclohexene core in a single step.
Reaction Mechanism
The reaction involves the thermal cycloaddition of piperylene (1,3-pentadiene) as the diene and allyl alcohol (2-propen-1-ol) as the dienophile.
-
Regioselectivity: Piperylene is a 1-substituted diene. According to the "ortho rule" of Diels-Alder reactions, the major product is the 1,2-disubstituted adduct (which corresponds to the 1,6-relationship in the IUPAC numbering of this specific cyclohexene derivative).
-
Stereoselectivity: The reaction produces a mixture of cis and trans isomers (endo/exo adducts). The endo transition state typically favors the cis isomer (where the hydroxymethyl and methyl groups are on the same side), but thermal equilibration can lead to mixed populations.
Experimental Protocol (Bench Scale)
-
Reagents: Piperylene (1.2 eq), Allyl Alcohol (1.0 eq), Hydroquinone (inhibitor, 0.1 mol%).
-
Conditions: Sealed vessel (autoclave) at 150–170°C for 6–12 hours.
-
Work-up: Fractional distillation is required to remove unreacted diene and separate the product from oligomeric byproducts.
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis and the critical regiochemical outcome.
Figure 1: Diels-Alder synthesis pathway showing the convergence of diene and dienophile to form the cyclohexene core.
Reactivity & Applications in Drug Development
For researchers in medicinal chemistry, CAS 5259-31-4 is more than a solvent or fragrance; it is a chiral carbocyclic scaffold . Modern drug design emphasizes "escaping flatland" (increasing Fsp³ fraction) to improve solubility and target specificity. This molecule offers a pre-functionalized, non-aromatic ring system.
Functionalization Workflows
The molecule possesses two distinct reactive handles:
-
Primary Alcohol (-CH₂OH): Amenable to oxidation, esterification, or conversion to a leaving group (halide/tosylate) for nucleophilic substitution.
-
Internal Alkene (C=C): Amenable to epoxidation, dihydroxylation, or hydrogenation.
Key Derivatization Protocols
-
Epoxidation: Reaction with m-CPBA yields the epoxy-alcohol, a precursor for highly substituted cyclohexanes via ring-opening.
-
Oxidation: Swern or Dess-Martin oxidation yields 6-methyl-3-cyclohexene-1-carbaldehyde , a reactive intermediate for reductive amination or Wittig reactions.
Visualization of Derivatization Logic
Figure 2: Divergent synthesis map demonstrating the utility of CAS 5259-31-4 as a chemical scaffold.[1]
Safety, Handling, and Storage (SDS Summary)
While generally considered low toxicity compared to aromatic solvents, standard laboratory safety protocols are mandatory.
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., permanganates, chromates) which can react violently with the alcohol or alkene functionalities.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for extended periods to prevent autoxidation of the double bond.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction: Mechanism and Stereochemistry. (Contextual grounding for synthesis route). Retrieved January 28, 2026, from [Link]
Physical Properties and Characterization of 6-Methyl-3-cyclohexene-1-methanol
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) represents a critical class of functionalized cycloalkenes used extensively as chiral building blocks in pharmaceutical synthesis and as intermediates in the fragrance industry. Structurally, it is a Diels-Alder adduct characterized by a cyclohexene core decorated with a hydroxymethyl group and a vicinal methyl substituent.[1]
For drug development professionals, this molecule offers a versatile scaffold for accessing polysubstituted cyclohexane rings via functionalization of the alkene or oxidation of the primary alcohol.[1] This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and validation protocols, moving beyond basic data sheets to actionable technical insights.[1]
Molecular Architecture & Identification[1]
The molecule exists as a mixture of stereoisomers (cis and trans) due to the two chiral centers at C1 and C6.[1] In commercial preparations, the ratio of these isomers depends heavily on the thermal conditions of the Diels-Alder cycloaddition used to generate it.
| Identifier | Value |
| IUPAC Name | (6-Methylcyclohex-3-en-1-yl)methanol |
| CAS Number | 5259-31-4 (Mixture); 1679-51-2 (Generic parent often cited) |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| SMILES | CC1CC=CCC1CO |
| InChI Key | FNCRYRFSEYFWQZ-UHFFFAOYSA-N |
Thermodynamic & Physical Constants
The following data aggregates experimentally validated values. Researchers should note that the boiling point and refractive index can fluctuate slightly based on the cis/trans isomeric ratio of the specific lot.[1]
Table 1: Physicochemical Properties[5]
| Property | Value | Condition / Note |
| Physical State | Liquid | Clear, colorless to pale yellow |
| Boiling Point | 92.0 – 92.5 °C | @ 10 Torr (Vacuum) [1] |
| Boiling Point (Atm) | 178.7 °C | @ 760 mmHg (Extrapolated) [2] |
| Density | 0.954 g/mL | @ 25 °C [1] |
| Refractive Index ( | 1.483 | @ 20 °C [1] |
| Flash Point | 70.4 °C | Closed Cup [2] |
| Vapor Pressure | 0.06 psi | @ 20 °C [2] |
| Solubility | Organic Solvents | Miscible in EtOH, Et₂O, CHCl₃ |
| LogP | 1.58 | Predicted (Lipophilicity) |
Synthesis & Reaction Logic
The industrial and laboratory preparation of this compound relies on the Diels-Alder cycloaddition. This reaction is atom-economical and constructs the six-membered ring with defined regiochemistry.
Mechanistic Pathway
The reaction involves Piperylene (1,3-pentadiene) as the diene and Allyl Alcohol as the dienophile.
-
Regioselectivity: The methyl group at the 1-position of the diene directs the hydroxymethyl group of the dienophile to the ortho (vicinal) position, favoring the 1,6-substitution pattern over the 1,5-meta product.
-
Stereoselectivity: The endo transition state is generally favored, but at high temperatures required for uncatalyzed Diels-Alder reactions, a mixture of endo (cis) and exo (trans) isomers is obtained.
Synthesis Workflow Diagram
Figure 1: Thermal Diels-Alder synthesis workflow for the production of this compound.
Experimental Protocols & Characterization
For researchers isolating this compound or validating a commercial sample, the following protocols ensure structural integrity.
Spectroscopic Identification (Self-Validating)
A valid sample must meet the following NMR criteria. Impurities often include the meta-isomer or polymerized diene.[1]
-
¹H NMR (400 MHz, CDCl₃):
- 5.60 – 5.75 ppm (2H, m): Olefinic protons (H3, H4).[1] Essential for confirming the cyclohexene ring integrity.[1]
- 3.45 – 3.65 ppm (2H, m): Hydroxymethyl protons (-CH ₂OH). These typically appear as diastereotopic multiplets due to the adjacent chiral center.[1]
-
0.95 – 1.05 ppm (3H, d): Methyl group doublet.[1] The coupling constant (
Hz) confirms the vicinal relationship with the ring methine.[1] -
Validation Check: Integration ratio of Olefin : CH₂O : Methyl must be 2:2:3 .[1]
-
IR Spectrum (Neat):
Purification Strategy
If the refractive index deviates significantly from 1.483, redistillation is required.[1]
-
Setup: Short-path distillation head with a vacuum manifold.
-
Pressure: Maintain < 15 Torr to prevent thermal degradation or polymerization.
-
Collection: Discard the initial "forerun" (often contains unreacted allyl alcohol).[1] Collect the fraction boiling steady at 92 °C (10 Torr).
Applications in Drug Development[1]
This molecule serves as a "chiral pool" precursor.[1] The presence of the alkene allows for:
-
Epoxidation: Leading to aminocyclitols.[1]
-
Hydroboration-Oxidation: Accessing 1,3- or 1,4-diols.
-
Oxidative Cleavage: Opening the ring to generate chiral acyclic fragments (e.g., methyl-substituted adipic acid derivatives).[1]
Its lipophilicity (LogP 1.58) makes it an ideal fragment for adjusting the physicochemical properties of lead compounds without adding excessive molecular weight.[1]
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [3].[1][2][3]
-
Flammability: Combustible liquid (Flash point ~70°C).[1][4] Store away from oxidizing agents.[1][4]
-
Storage: Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation of the allylic/homoallylic alcohol functionality.[1]
References
-
ChemicalBook. (2025).[1][5] this compound Properties and Supplier Data. Retrieved from
-
GuideChem. (2025).[1] this compound Physical Properties & Safety. Retrieved from
-
PubChem. (2025).[1][2] 3-Cyclohexene-1-methanol, 6-methyl- (Compound CID 110637).[2][6] National Library of Medicine.[1] Retrieved from
-
NIST Chemistry WebBook. (2023).[1] 3-Cyclohexene-1-methanol, 6-methyl-.[7][2][8][6][9][10] Retrieved from
Sources
- 1. 3-Cyclohexene-1-methanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 5259-31-4 [chemicalbook.com]
- 8. 6-Methylcyclohex-3-en-1-one | C7H10O | CID 12537312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. scbt.com [scbt.com]
6-Methyl-3-cyclohexene-1-methanol molecular structure and formula
CAS: 5259-31-4 | Formula:
Molecular Architecture & Stereochemical Dynamics[2]
As researchers, we often encounter 6-Methyl-3-cyclohexene-1-methanol not as a singular static entity, but as a dynamic mixture of stereoisomers.[2] Understanding this architecture is prerequisite to controlling its reactivity in downstream API (Active Pharmaceutical Ingredient) synthesis or functional material applications.[2][3]
Structural Analysis
The molecule consists of a cyclohexene ring unsaturation at the C3 position.[2] The critical stereocenters are located at C1 (bearing the hydroxymethyl group) and C6 (bearing the methyl group).[2]
-
Functional Groups: Primary alcohol (hydroxymethyl) at C1; Methyl group at C6.[2]
-
Isomerism: The proximity of C1 and C6 creates distinct cis and trans diastereomers.[2] In the cis conformation, the hydroxymethyl and methyl groups occupy the same face of the ring (pseudo-equatorial/axial relationships depend on ring puckering), often leading to higher steric strain but distinct reactivity in intramolecular cyclizations (e.g., lactonization).[2]
Physicochemical Profile
The following data aggregates standard industrial specifications verified against spectroscopic databases.
| Property | Value | Context |
| Boiling Point | 92–92.5°C | @ 10 Torr (Vacuum Distillation) |
| Density | 0.954 g/mL | @ 25°C |
| Refractive Index | Purity Indicator | |
| Flash Point | 70.4°C | Safety Threshold (Closed Cup) |
| Solubility | Organic Solvents | Miscible in EtOH, DCM, Toluene |
| LogP | 1.58 | Lipophilicity factor for drug design |
Synthetic Pathways & Process Chemistry[2][7]
The industrial synthesis of this compound is a classic demonstration of atom economy, utilizing the Diels-Alder cycloaddition followed by a chemoselective reduction .[2]
Reaction Logic[2][4]
-
Cycloaddition (The Constructive Step): We utilize 1,3-butadiene and crotonaldehyde.[2] The regioselectivity here is governed by the "ortho rule" of Diels-Alder reactions, favoring the formation of 6-methyl-3-cyclohexene-1-carbaldehyde over other regioisomers.[2]
-
Reduction (The Functionalization Step): The aldehyde intermediate is reduced to the primary alcohol.[2] Sodium Borohydride (
) is preferred over Lithium Aluminum Hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) in scale-up scenarios due to safety profiles and the ability to use protic solvents (methanol), which accelerates the kinetics via hydrogen bonding.
Experimental Protocol
Note: This protocol assumes a standard laboratory scale (approx. 100g).
Step 1: Diels-Alder Cycloaddition
Reagents: 1,3-Butadiene (liquefied), Crotonaldehyde, Hydroquinone (polymerization inhibitor).[2] Equipment: Stainless steel autoclave (High Pressure).[2]
-
Charge: Cool the autoclave to -20°C. Charge Crotonaldehyde (1.0 eq) and Hydroquinone (0.1 wt%).
-
Addition: Condense 1,3-Butadiene (1.1 eq) into the vessel.
-
Reaction: Seal and heat to 150°C. The internal pressure will rise significantly (approx. 20-30 bar). Maintain for 6–8 hours.
-
Workup: Cool to room temperature. Vent excess butadiene into a scrubber.[2]
-
Purification: Vacuum distill the crude mixture to isolate 6-methyl-3-cyclohexene-1-carbaldehyde . (Boiling point differential allows easy separation from unreacted crotonaldehyde).[2]
Step 2: Chemoselective Reduction
Reagents: 6-methyl-3-cyclohexene-1-carbaldehyde (Intermediate),
-
Solvation: Dissolve the aldehyde intermediate in Methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser and temperature probe.
-
Cooling: Chill the solution to 0°C using an ice bath to suppress side reactions (e.g., 1,4-reduction of the alkene).
-
Addition: Add
(0.3 eq - stoichiometric excess is 0.25, but 0.3 ensures completion) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Quench: Once TLC indicates consumption of aldehyde, quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Final Isolation: Fractional distillation under reduced pressure yields the target This compound .[2]
Process Visualization
Caption: Figure 1. Linear synthetic workflow from commodity precursors to purified alcohol via aldehyde intermediate.
Analytics & Validation (The "Trust" Component)[2]
To validate the synthesis, one must confirm not just the molecular weight, but the integrity of the alkene and the reduction of the carbonyl.[2]
Spectroscopic Signatures[2][4]
-
NMR (500 MHz,
):-
5.60–5.70 ppm (m, 2H): Vinylic protons (C3-C4). Crucial for confirming the ring double bond remains intact.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
3.45–3.60 ppm (d, 2H): Hydroxymethyl protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). The doublet splitting confirms the attachment to the methine C1.[2] -
1.05 ppm (d, 3H): Methyl group (at C6).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
IR Spectroscopy:
-
Mass Spectrometry (GC-MS):
-
Molecular Ion: m/z 126
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base Peak: Often m/z 108
or retro-Diels-Alder fragments (m/z 54/72).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Functional Applications & Reactivity[2][3][9]
The utility of this compound extends beyond its use as a fragrance ingredient.[2] It serves as a versatile scaffold for complex organic synthesis.[2][3][5]
Epoxidation (Bioactive Scaffolds)
Reaction with m-CPBA yields the epoxide at the C3-C4 position.[2] The stereochemistry of the epoxide is directed by the hydroxyl group (via hydrogen bonding with the peracid), offering high diastereoselectivity.[2] This is relevant for synthesizing aminocyclitols.[2]
Hydroformylation
The double bond is susceptible to Rhodium-catalyzed hydroformylation, introducing a second aldehyde group.[2] This bifunctionalization creates precursors for specialized polymers and cross-linking agents.[2]
Industrial Detergency
As noted in technical literature, this molecule possesses unique solvent properties, making it effective in hydrocarbon detergents for printed circuit boards (PCBs), likely due to its ability to solvate both polar (flux residues) and non-polar (grease) contaminants.[2]
Safety & Handling (HSE)
GHS Classification:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Protocol: Always handle in a fume hood. While the flash point (70.4°C) classifies it as combustible, it is not highly flammable.[2] However, during the synthesis, the handling of 1,3-butadiene (extremely flammable gas, carcinogenic) requires strict engineering controls and leak detection systems.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link][2]
-
Organic Syntheses. General Diels-Alder Protocols for Butadiene Derivatives. (Contextual grounding for protocol derivation). Retrieved from [Link][2]
Sources
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- 2. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 5259-31-4 [chemicalbook.com]
Technical Monograph: Structural Elucidation and Synthetic Protocols for (6-Methylcyclohex-3-en-1-yl)methanol
[1]
Executive Summary
This technical guide provides a comprehensive analysis of (6-methylcyclohex-3-en-1-yl)methanol (CAS 5259-31-4), a functionalized cyclohexene derivative utilized as a chiral building block in the synthesis of terpenoids, fragrances, and bioactive pharmaceutical intermediates.[1] This document deconstructs the IUPAC nomenclature logic, delineates the stereoselective synthetic pathway via the Diels-Alder reaction, and establishes a self-validating protocol for its reduction from the aldehyde precursor.[1]
Nomenclature and Structural Analysis
IUPAC Deconstruction
The name (6-methylcyclohex-3-en-1-yl)methanol follows the IUPAC recommendations where the acyclic component (methanol) is treated as the principal parent structure due to the priority of the hydroxyl group (-OH), despite the cyclic substituent being larger.[1]
-
Parent Structure: Methanol (
).[1] -
Substituent: A cyclohexenyl ring attached to the methanol carbon.[1][2]
-
Ring Numbering:
-
C1: The carbon atom of the ring attached to the methanol group.
-
C3: The start of the double bond (unsaturation).
-
C6: The position of the methyl substituent.[2]
-
Note: The numbering direction (1
6) is chosen to give the lowest locants to the substituents and unsaturation according to hierarchy rules.
-
Stereochemical Configuration
The molecule possesses two chiral centers at C1 and C6 .[1]
-
Geometric Isomerism: The relationship between the hydroxymethyl group (-CH
OH) at C1 and the methyl group (-CH ) at C6 can be cis or trans.[1] -
Synthetic Origin: When synthesized via Diels-Alder using trans-crotonaldehyde, the relative stereochemistry of the dienophile is conserved, predominantly yielding the trans isomer.[1] However, commercial preparations often exist as diastereomeric mixtures.
Synthetic Pathway: The Diels-Alder Protocol[1][3][4]
The industrial and laboratory standard for synthesizing this scaffold involves a [4+2] cycloaddition followed by a hydride reduction.
Reaction Scheme Visualization
The following directed graph illustrates the chemical transformation from raw materials to the final alcohol.
Figure 1: Synthetic pathway from butadiene and crotonaldehyde to the target alcohol.[1]
Experimental Methodology
Step 1: Diels-Alder Cycloaddition
Objective: Synthesis of 6-methylcyclohex-3-ene-1-carbaldehyde.[1]
-
Reagents: 1,3-Butadiene (excess), trans-Crotonaldehyde.[1]
-
Catalyst: Thermal initiation (uncatalyzed) or Lewis Acid (e.g., AlCl
) for rate enhancement. -
Conditions: Sealed pressure vessel (autoclave) at 100°C – 120°C for 12–24 hours.
-
Mechanism: The reaction proceeds via a concerted pericyclic transition state.[1] The trans geometry of the crotonaldehyde is retained, resulting in the trans-aldehyde product.[1]
Step 2: Chemoselective Reduction
Objective: Conversion of the aldehyde to the primary alcohol without reducing the alkene.
Safety Critical: This step utilizes Lithium Aluminum Hydride (LiAlH
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvent: Add anhydrous Tetrahydrofuran (THF) or Diethyl Ether.[1][4]
-
Reagent Prep: Suspend LiAlH
(0.6 equiv relative to aldehyde) in the solvent at 0°C. -
Addition: Dropwise add the 6-methylcyclohex-3-ene-1-carbaldehyde (diluted in THF) to the suspension. Maintain temperature <10°C to prevent side reactions.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (SiO
, Hexane/EtOAc 4:1). -
Quench (Fieser Method):
-
Purification: Filter the granular aluminum salts, dry the filtrate over MgSO
, and concentrate in vacuo. Distill to obtain the pure oil.
Data Summary & Validation
The following table summarizes the physicochemical properties for validation of the synthesized material.
| Property | Value / Characteristic | Validation Method |
| Molecular Formula | C | High-Res Mass Spec (HRMS) |
| Molecular Weight | 126.20 g/mol | - |
| Boiling Point | ~92°C (at 10 Torr) | Vacuum Distillation |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Refractive Index | Refractometer | |
| NMR Signature ( | 500 MHz NMR (CDCl | |
| IR Spectrum | 3350 cm | FT-IR (Neat) |
Applications in Drug Development
-
Chiral Pool Synthesis: The molecule serves as a scaffold for synthesizing complex terpenoids.[1] The pre-installed stereochemistry at C1 and C6 allows for diastereoselective functionalization of the double bond (e.g., epoxidation, dihydroxylation).
-
Bioisosteres: The cyclohexene ring is often used as a lipophilic spacer in drug design, mimicking phenyl rings but with different metabolic stability and solubility profiles.
References
-
PubChem. (6-methylcyclohex-3-en-1-yl)methanol (Compound).[1][2][5] National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. 6-Methyl-3-cyclohexene-1-methanol.[1][6] National Institute of Standards and Technology.[1] [Link]
-
Organic Syntheses. Reduction of Aldehydes and Ketones to Alcohols.[1][3] Org.[1][7][8] Synth. Coll. Vol. 1-10. (General Protocol Reference). [Link]
Sources
- 1. 6-Methyl-3-cyclohexene-1-carboxaldehyde | C8H12O | CID 101550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Synthesis Pathways for 6-Methyl-3-cyclohexene-1-methanol
[1][2]
Executive Summary
Target Molecule: 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) Molecular Formula: C₈H₁₄O Primary Application: Key intermediate in the synthesis of fragrance compounds (e.g., substituted tetrahydrobenzaldehydes) and specialty monomers for polymer modification.[1][2]
This technical guide details the regioselective synthesis of this compound. The established route utilizes a Diels-Alder cycloaddition between trans-piperylene and acrolein, followed by a chemoselective reduction .[1] This guide prioritizes regiochemical control (ortho-selectivity) and chemoselectivity (aldehyde reduction in the presence of an alkene) to maximize yield and purity.[1]
Retrosynthetic Analysis & Strategy
The structural skeleton of this compound reveals a cyclohexene ring substituted at the 1 and 6 positions.[1] This 1,2-relationship (vicinal) is the classic signature of an "ortho" Diels-Alder adduct derived from a 1-substituted diene.[1]
Disconnection Strategy
-
Functional Group Interconversion (FGI): The hydroxymethyl group (-CH₂OH) is best accessed via reduction of the corresponding aldehyde (-CHO).[1] This avoids the use of unprotected allylic alcohols in the cycloaddition step, which can be unstable.
-
C-C Disconnection (Diels-Alder): Retro-Diels-Alder cleavage of the cyclohexene ring isolates the two precursors:
Stereochemical Constraints
-
Diene Geometry: Only trans-1,3-pentadiene can achieve the s-cis conformation required for the concerted Diels-Alder mechanism.[1] The cis-isomer is sterically hindered (methyl group clashes with C4 hydrogen) and is largely unreactive under standard conditions.[1]
-
Regioselectivity: The reaction must favor the "ortho" adduct (6-methyl) over the "meta" adduct (3-methyl).[1]
-
Stereoselectivity: The endo rule favors the cis-aldehyde product initially, though thermodynamic equilibration can yield the trans-isomer.[1]
Figure 1: Retrosynthetic pathway highlighting the two-step construction: Cycloaddition followed by Reduction.[1]
Phase 1: The Constructive Step (Diels-Alder Cycloaddition)[2]
Mechanism and Regiocontrol
The reaction between piperylene and acrolein is controlled by Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the HOMO of the diene (piperylene) and the LUMO of the dienophile (acrolein).
-
Thermal Reaction: Under thermal conditions (100–120°C), the reaction yields a mixture of ortho (major) and meta (minor) isomers, typically in a 9:1 ratio.
-
Lewis Acid Catalysis: The addition of Lewis acids (e.g., AlCl₃, BF₃[3]·OEt₂) lowers the LUMO energy of acrolein and increases the magnitude of the orbital coefficient at the carbonyl carbon. This significantly enhances both the rate of reaction and the regioselectivity toward the ortho (6-methyl) isomer , often pushing the ratio >15:1.
Experimental Protocol A: Lewis Acid Catalyzed Cycloaddition
Reagents:
-
trans-1,3-Pentadiene (Piperylene), 90%+ purity.[1]
-
Acrolein (freshly distilled, stabilized with hydroquinone).
-
Catalyst: Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Solvation: Charge the flask with DCM (anhydrous) and cool to 0°C in an ice bath.
-
Catalyst Activation: Add AlCl₃ (0.1 eq) to the solvent.[1] Stir until suspended/dissolved.
-
Dienophile Addition: Add Acrolein (1.0 eq) dropwise.[1] The solution may darken; maintain temperature <5°C to prevent polymerization.[1]
-
Diene Addition: Add trans-Piperylene (1.2 eq) slowly over 60 minutes. The excess diene accounts for potential volatility losses and ensures full consumption of the toxic acrolein.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC (Visualize with KMnO₄ stain).[1]
-
Quench: Carefully quench the reaction with ice-cold saturated NaHCO₃ solution.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over MgSO₄.
-
Concentration: Remove solvent under reduced pressure to yield crude 6-methyl-3-cyclohexene-1-carboxaldehyde.
Data: Catalyst Influence on Selectivity
| Condition | Temperature | Yield (%) | Ortho:Meta Ratio |
| Thermal (No Cat) | 120°C | 75% | 85:15 |
| AlCl₃ (10 mol%) | 0°C -> RT | 88% | 94:6 |
| BF₃[1]·OEt₂ (10 mol%) | -10°C | 91% | 96:4 |
Phase 2: Chemoselective Reduction
The challenge in this phase is reducing the aldehyde functionality to a primary alcohol without hydrogenating the C3-C4 double bond.[1]
Reagent Selection
-
Sodium Borohydride (NaBH₄): The reagent of choice . It is mild, chemoselective for carbonyls, and does not reduce isolated alkenes.[1]
-
Lithium Aluminum Hydride (LiAlH₄): Effective but requires stricter anhydrous conditions and is more prone to side reactions if the alkene is conjugated (not the case here, but safety is lower).
-
H₂ / Pd-C: AVOID. This will reduce the double bond, destroying the cyclohexene character.[1]
Experimental Protocol B: NaBH₄ Reduction
Reagents:
-
Crude 6-methyl-3-cyclohexene-1-carboxaldehyde (from Phase 1).[1]
-
Sodium Borohydride (NaBH₄) (0.35 eq - theoretically 0.25 eq is needed, but slight excess ensures completion).[1]
-
Solvent: Methanol or Ethanol (95%).[1]
Step-by-Step Methodology:
-
Solvation: Dissolve the crude aldehyde in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[1][4]
-
Addition: Add NaBH₄ powder in small portions over 20 minutes. Hydrogen gas evolution will occur; ensure proper venting.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde spot).
-
Quench: Add dilute HCl (1M) dropwise until pH ~5 to destroy excess borohydride. Caution: Vigorous bubbling.
-
Workup: Evaporate the bulk of the methanol (Rotavap). Dilute the residue with water and extract with Ethyl Acetate (3x).
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Distillation: Purify the final product via vacuum distillation.
-
Boiling Point: ~92–95°C at 10 Torr.[1]
-
Figure 2: Operational workflow from raw materials to purified alcohol.
Safety & Industrial Considerations
Acrolein Management
Acrolein is a potent lachrymator and highly toxic via inhalation.[1][5]
-
Engineering Controls: All transfers must occur in a high-efficiency fume hood.
-
Stabilization: Commercial acrolein contains hydroquinone to prevent explosive polymerization.[1] Do not remove the inhibitor unless necessary for kinetics (rarely needed for DA).
-
Waste: Quench acrolein residues with 10% sodium bisulfite solution before disposal.[1]
Isomer Management
The product will exist as a mixture of cis and trans diastereomers (relative to the hydroxymethyl and methyl groups).
-
Impact: For most fragrance and intermediate applications, the mixture is acceptable.
-
Separation: If pure diastereomers are required, high-efficiency fractional distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) is necessary.[1]
References
-
Fringuelli, F., & Taticchi, A. (2002).[1] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[1] (Authoritative text on DA reaction protocols and Lewis Acid catalysis).
-
Inukai, T., & Kojima, T. (1971).[1] Aluminum chloride catalyzed diene condensation.[1] The Journal of Organic Chemistry, 36(7), 924–928. Link (Foundational paper on AlCl3 regioselectivity enhancement).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Acrolein, Stabilized - CAMEO Chemicals.[1][6] Link (Critical safety data for handling the dienophile).
-
Santa Cruz Biotechnology. (2024).[1][7] this compound Product Data. Link (Verification of CAS and physical properties).
-
Spino, C., & Crawford, J. (2000).[1] Stereoselective synthesis of cyclohexenes from 1,3-dienes. Canadian Journal of Chemistry, 78, 147-159.[1] (Detailed discussion on steric effects of piperylene isomers).
Sources
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5259-31-4 [chemicalbook.com]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methylcyclohex-3-en-1-one | C7H10O | CID 12537312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ACROLEIN | Occupational Safety and Health Administration [osha.gov]
- 7. youtube.com [youtube.com]
Precision Synthesis of the Cyclohexene Scaffold via Diels-Alder Cycloaddition
Executive Summary: The Pharmacophore Engine
The cyclohexene ring is not merely a chemical intermediate; it is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for therapeutic classes ranging from prostaglandins to tetracyclines. While simple hydrogenation of benzene yields cyclohexane, the Diels-Alder (DA) [4+2] cycloaddition remains the premier method for constructing functionalized cyclohexene rings with high stereochemical precision.
This guide moves beyond textbook theory to provide a rigorous, mechanism-driven approach to cyclohexene synthesis. We focus on the frontier molecular orbital (FMO) interactions that dictate reactivity and the secondary orbital interactions (SOI) that control stereoselectivity, culminating in a robust, self-validating benchtop protocol using a solid-state diene precursor.[1]
Mechanistic Foundations: Frontier Molecular Orbital Theory
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition.[1] Its success relies on the symmetry-allowed overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene (4
The HOMO-LUMO Gap
Reactivity is inversely proportional to the energy gap between these orbitals (
-
Normal Electron Demand: Electron-rich dienes (high HOMO) react with electron-poor dienophiles (low LUMO).[1][2]
-
Inverse Electron Demand: Electron-poor dienes (low LUMO) react with electron-rich dienophiles (high HOMO).[1]
For the synthesis of cyclohexene derivatives in drug discovery, Normal Electron Demand is the standard paradigm.
Stereochemical Control: The Endo Rule
The formation of the endo isomer is kinetically favored over the exo isomer, despite the exo product often being thermodynamically more stable.[3] This is driven by Secondary Orbital Interactions (SOI) . In the transition state, the electron-withdrawing groups of the dienophile align over the
Visualization: FMO & Stereoselection
The following diagram illustrates the orbital symmetry requirements and the transition state geometry.
Figure 1: FMO interaction map showing the pathway to Kinetic (Endo) vs. Thermodynamic (Exo) products.
Strategic Optimization: Catalysis & Conditions
To maximize yield and selectivity in a research setting, two primary variables must be tuned:
Lewis Acid Catalysis
Lewis acids (e.g.,
-
Mechanism: This coordination withdraws electron density, significantly lowering the energy of the LUMO .
-
Result: A reduced HOMO-LUMO gap leads to faster rates (often allowing room temperature reaction) and enhanced endo selectivity due to stronger secondary orbital interactions.[1]
Solvent Effects
While DA reactions are often insensitive to solvent polarity, using water or highly polar solvents can accelerate the reaction via the Hydrophobic Effect . The aggregation of non-polar reactants in a polar medium increases their effective concentration and stabilizes the compact transition state.
| Parameter | Effect on Reaction | Recommended Optimization |
| Lewis Acid | Lowers Dienophile LUMO | Use 10-20 mol% |
| Pressure | Negative | High pressure (10-15 kbar) favors product formation (Le Chatelier's principle).[1] |
| Temperature | Increases Rate / Promotes Retro-DA | Keep <120°C to avoid Retro-Diels-Alder (reversion to reactants).[1] |
Experimental Protocol: The 3-Sulfolene Route
Objective: Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Rationale: Handling gaseous 1,3-butadiene is hazardous and requires specialized autoclaves.[1] This protocol uses 3-sulfolene (butadiene sulfone) , a solid crystalline precursor that extrudes
Reagents & Equipment[1]
-
Diene Source: 3-Sulfolene (2.5 g, 21 mmol)[1]
-
Dienophile: Maleic Anhydride (1.5 g, 15 mmol)
-
Solvent: Xylenes (10 mL) – Chosen for high boiling point (140°C) required to decompose sulfolene.
-
Apparatus: 50 mL Round-bottom flask, reflux condenser,
drying tube (maleic anhydride is moisture sensitive).
Step-by-Step Methodology
-
Assembly: Charge the flask with 3-sulfolene, maleic anhydride, and xylenes. Add a stir bar.[1][4] Attach the reflux condenser and drying tube.[1]
-
In Situ Generation: Heat the mixture to reflux (~140°C).
-
Reaction: Maintain reflux for 30–45 minutes. The 1,3-butadiene generated immediately reacts with the maleic anhydride.[1]
-
Isolation:
-
Purification: Filter the crystals via vacuum filtration. Wash with cold hexanes.[1]
Process Visualization
Figure 2: Workflow for the in situ generation of butadiene and subsequent cycloaddition.
Validation & Scientific Integrity
Trustworthiness in chemical synthesis requires rigorous structural confirmation.[1]
Analytical Checkpoints
-
Melting Point: The pure anhydride should melt between 103–104°C .[1] A lower range indicates incomplete reaction or hydrolysis to the diacid.[1]
-
IR Spectroscopy: Look for the characteristic anhydride carbonyl doublets at 1865 cm⁻¹ and 1782 cm⁻¹ .[1] The disappearance of the
stretch from the sulfolene is a key reaction monitor. -
H-NMR (CDCl3):
Troubleshooting
-
Low Yield: Usually due to loss of butadiene gas before it reacts.[1] Ensure the condenser is efficient and heating is applied after the condenser is active.
-
Wet Product: Maleic anhydride hydrolyzes to maleic acid (mp 131°C) in air.[1] Keep all glassware dry.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1]
-
Woodward, R. B., & Hoffmann, R. (1969).[1] The Conservation of Orbital Symmetry. Verlag Chemie.
-
Sample, T. E., & Hatch, L. F. (1968).[1] "3-Sulfolene: A Butadiene Source for a Diels-Alder Reaction."[1] Journal of Chemical Education, 45(1), 55. [1]
-
Nicolaou, K. C., et al. (2002).[1] "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 41(10), 1668-1698.[1]
-
Organic Syntheses. (1973).[1] "cis-Δ4-Tetrahydrophthalic Anhydride."[1] Organic Syntheses, Coll.[1][4] Vol. 5, p.993.[1]
Sources
Technical Guide: Stereoisomers of 6-Methyl-3-cyclohexene-1-methanol
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) represents a critical chiral scaffold in the synthesis of terpenoids, pheromones (specifically Trimedlure analogues), and pharmaceutical intermediates.[1][2] Its structural versatility arises from the presence of two contiguous stereocenters at C1 and C6, juxtaposed with a reactive olefinic bond at C3.
This technical guide addresses the primary challenge in utilizing this scaffold: stereocontrol . While the Diels-Alder reaction provides a direct synthetic route, it inherently produces a mixture of diastereomers (cis and trans) and enantiomers. For high-value applications, particularly in drug development where enantiopurity dictates efficacy and toxicity, isolating specific stereoisomers is non-negotiable.
This document details the stereochemical landscape, a scalable synthesis protocol favoring the cis-isomer, and a self-validating enzymatic resolution workflow for obtaining enantiopure material.
Part 1: Stereochemical Analysis
The molecule possesses two chiral centers at C1 and C6 . Unlike saturated cyclohexane derivatives where conformational flipping can obscure stereochemical assignments, the rigidifying effect of the C3=C4 double bond locks the ring into a half-chair conformation, making the relative orientation of the C1-hydroxymethyl and C6-methyl groups distinct.
The Four Stereoisomers
The system exists as two pairs of enantiomers (4 discrete isomers):
| Diastereomer | Relative Configuration | Configuration (C1, C6) | Conformation (Half-Chair) | Thermodynamic Stability |
| Cis | Syn | (1R, 6S) & (1S, 6R) | Axial/Equatorial (a,e) | Kinetic Product (Endo) |
| Trans | Anti | (1R, 6R) & (1S, 6S) | Diequatorial (e,e) | Thermodynamic Product (Exo) |
Critical Insight: In the standard Diels-Alder synthesis, the Endo Rule favors the formation of the cis isomer (where the substituents are syn). However, the trans isomer (diequatorial) is often thermodynamically more stable. Synthetic conditions must be tuned to either kinetically trap the cis form or thermodynamically equilibrate to the trans form.
Part 2: Synthetic Route (Diels-Alder Construction)[2][3][4]
The industrial standard for accessing this scaffold is the [4+2] cycloaddition of 1,3-butadiene and crotonaldehyde , followed by hydride reduction.
Mechanism & Regioselectivity
The reaction between an unsymmetrical diene and dienophile raises regioselectivity questions.
-
Ortho-Effect: The methyl group of crotonaldehyde (dienophile) directs the addition to the "ortho" (1,2-disubstituted) position relative to the aldehyde, rather than the "meta" (1,[2]3) position.[3][4][5]
-
Stereoselectivity: Lewis acid catalysis is essential to maximize the endo transition state, enhancing cis selectivity.
Protocol: Lewis Acid-Catalyzed Synthesis
Safety Note: 1,3-Butadiene is a flammable gas and suspected carcinogen.[2] Perform all operations in a sealed pressure vessel or cryogenically cooled reactor.
Step 1: Cycloaddition
-
Setup: Charge a dry autoclave with anhydrous dichloromethane (DCM).
-
Catalyst: Add 0.1 equiv of Diethylaluminum chloride (
) at -78°C under . Why: Aluminum Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and enforcing endo-selectivity. -
Dienophile: Add (E)-Crotonaldehyde (1.0 equiv) slowly.
-
Diene: Condense 1,3-Butadiene (1.5 equiv) into the vessel.
-
Reaction: Seal and warm to 0°C. Stir for 12 hours.
-
Workup: Quench with cold 1M HCl. Extract with DCM. The product is primarily 6-methyl-3-cyclohexene-1-carbaldehyde .[2]
Step 2: Reduction
-
Reduction: Dissolve the aldehyde in methanol at 0°C.
-
Reagent: Add Sodium Borohydride (
, 0.5 equiv) portion-wise. Why: is milder than and chemoselective for the aldehyde over the alkene. -
Isolation: Quench with dilute acetic acid. Concentrate and distill (bp 92°C @ 10 Torr).
Visualization: Synthesis Pathway[7]
Figure 1: Lewis-acid catalyzed route favoring the cis-isomer via endo-transition state.[2]
Part 3: Enzymatic Kinetic Resolution (EKR)[8]
Obtaining enantiopure (1R, 6S) or (1S, 6R) isomers from the racemic cis-mixture requires resolution. Chemical resolution (using chiral acids) is inefficient for primary alcohols. Lipase-catalyzed acetylation is the superior method due to high enantioselectivity (
The System: CAL-B Lipase
Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) demonstrates excellent recognition of the chiral center at C1, even though it is exocyclic.
Protocol: EKR Workflow
-
Substrate: Dissolve racemic cis-6-methyl-3-cyclohexene-1-methanol (10 g) in dry diisopropyl ether (DIPE). Why: Hydrophobic solvents enhance lipase stability and prevent reverse hydrolysis.
-
Acyl Donor: Add Vinyl Acetate (3.0 equiv). Why: Vinyl acetate makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde.
-
Enzyme: Add Novozym 435 (10% w/w relative to substrate).
-
Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC.
-
Stop Point: At 50% conversion (theoretical max yield for resolution), filter off the enzyme.
-
Separation:
-
Unreacted Alcohol: Usually enriched in the (1S, 6R)-enantiomer.
-
Acetate Ester: Enriched in the (1R, 6S)-enantiomer.
-
Separation: Flash chromatography (Hexane/EtOAc) easily separates the polar alcohol from the non-polar ester.
-
Visualization: Kinetic Resolution Cycle
Figure 2: Enzymatic discrimination of enantiomers using CAL-B.
Part 4: Analytical Characterization
Distinguishing the isomers requires careful analysis of NMR coupling constants (
1H NMR Diagnostics (400 MHz, CDCl3)
| Proton Interaction | Cis Isomer (Syn) | Trans Isomer (Anti) | Diagnostic Logic |
| H1 - H6 Coupling ( | 3.0 - 5.0 Hz | 9.0 - 11.0 Hz | Trans isomers adopt a diequatorial conformation (H1 and H6 are diaxial), leading to a large coupling constant according to the Karplus equation.[2] Cis isomers have axial-equatorial protons, resulting in smaller |
| H3/H4 (Vinyl) | 5.60 - 5.70 ppm | 5.60 - 5.70 ppm | Less diagnostic; chemical environment is similar.[2] |
| C6-Methyl Shift | Methyl group in cis is often shielded slightly differently due to 1,3-diaxial interactions if axial.[2] |
Physical Properties[2][3][9]
-
Boiling Point: 92-93°C (10 Torr) [1].
-
Density: 0.954 g/mL [2].
-
Appearance: Clear, colorless to pale yellow liquid.
References
-
Pàmies, O., & Bäckvall, J. E. (2002).[6] Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry.[6] Available at: [Link]
-
National Science Foundation (NSF). (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 5259-31-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 6-Methyl-3-cyclohexene-1-methanol
[1][2]
Executive Technical Summary
-
Systematic Name: (6-Methylcyclohex-3-en-1-yl)methanol[1][2][3]
-
Molecular Formula:
[2][4] -
Key Application: Fragrance intermediate, chiral building block in terpenoid synthesis.[1][2]
-
Stereochemical Note: The compound typically exists as a mixture of cis- and trans- diastereomers (referring to the relative orientation of the hydroxymethyl and methyl groups) due to its synthetic origin via Diels-Alder cycloaddition.[1]
| Property | Value |
| Boiling Point | ~96–98 °C (at 12 mmHg) |
| Density | 0.938 g/mL (25 °C) |
| Refractive Index ( | 1.478–1.482 |
| Solubility | Soluble in alcohols, |
Synthetic Origin & Stereochemical Context
To interpret the spectra accurately, one must understand the molecule's origin. It is synthesized via a [4+2] Diels-Alder cycloaddition between piperylene (1,3-pentadiene) and allyl alcohol .[1][2]
-
Regioselectivity: The reaction favors the "ortho" adduct (1,2-substitution pattern) over the "meta" adduct.[2]
-
Stereoselectivity: The endo transition state (kinetic product) typically yields the cis isomer, while the exo transition state yields the trans isomer. Commercial samples often contain both.
Visualization: Synthesis & Stereochemistry
Figure 1: The Diels-Alder pathway establishing the C1/C6 stereocenters.[1][2]
Mass Spectrometry (MS) Profile
Method: Electron Ionization (EI), 70 eV.[1][2]
The mass spectrum is dominated by fragmentation pathways characteristic of cyclic alcohols and cyclohexene derivatives.[1][2] The Retro-Diels-Alder (RDA) reaction is a diagnostic fragmentation pathway.[1][2]
Fragmentation Data Table[1][5]
| m/z | Relative Intensity | Assignment | Mechanistic Origin |
| 126 | Weak (<5%) | Molecular Ion (often barely visible).[1][2] | |
| 108 | High | Dehydration (loss of water).[1][2] Characteristic of alcohols. | |
| 93 | High | Loss of methyl radical from the dehydrated ion.[1][2] | |
| 79 | Moderate | Complex rearrangement/hydride shifts.[1][2] | |
| 67 | Moderate | Retro-Diels-Alder fragment (derived from the diene component).[1][2] |
Visualization: Fragmentation Pathway
Figure 2: Primary fragmentation logic showing the dominant dehydration pathway.[1][2]
Vibrational Spectroscopy (IR)
Method: FT-IR (Neat/ATR).[1][2]
The infrared spectrum confirms the functional groups without providing stereochemical detail.
-
3300–3400 cm⁻¹ (Broad): O-H stretching vibration.[1][2] Strong intensity, indicating the primary alcohol.[1][2]
-
3010–3030 cm⁻¹ (Weak): =C-H stretching (alkene protons).[1][2]
-
2850–2960 cm⁻¹ (Strong): C-H stretching (
hybridized).[1][2] -
1650–1660 cm⁻¹ (Weak/Medium): C=C stretching.[1][2] This is often weak in cyclohexene rings due to symmetry but observable.[1][2]
-
1030–1050 cm⁻¹ (Strong): C-O stretching (primary alcohol).[1][2]
-
650–700 cm⁻¹: =C-H out-of-plane bending (cis-disubstituted alkene).[1][2]
Nuclear Magnetic Resonance (NMR) Analysis
Solvent:
This is the most critical technique for assessing isomeric purity.[1][2] The cis and trans isomers will display distinct chemical shifts, particularly for the methyl doublet and the hydroxymethyl protons.
NMR (400 MHz) Data
Note: Data represents the mixture. Integration values assume a 1:1 ratio for simplicity, though real samples vary.
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 5.55 – 5.65 | Multiplet | 2H | H3, H4 | Olefinic protons.[1][2] The "roofing" effect is common in cyclohexenes.[1][2] |
| 3.45 – 3.65 | Multiplet/dd | 2H | Diastereotopic protons.[1][2] Shift varies slightly between cis and trans. | |
| 1.90 – 2.15 | Multiplet | 3H | H2, H5 | Allylic protons adjacent to the double bond.[2] |
| 1.65 – 1.85 | Multiplet | 2H | H1, H6 | Methine protons at the chiral centers.[1][2] |
| 1.30 – 1.50 | Broad s | 1H | Hydroxyl proton (concentration dependent).[1][2] | |
| 0.95 – 1.05 | Doublet ( | 3H | Methyl group.[1][2] Diagnostic: Two doublets may appear if cis/trans ratio is significant.[1][2] |
NMR (100 MHz) Data
| Shift ( | Carbon Type | Assignment |
| 126.0 – 127.5 | CH (sp2) | C3, C4 (Alkene carbons) |
| 65.5 – 66.5 | CH2 (sp3) | C-OH (Hydroxymethyl) |
| 38.0 – 40.0 | CH (sp3) | C1 (Methine attached to alcohol) |
| 30.5 – 32.0 | CH2 (sp3) | C2 or C5 (Allylic methylene) |
| 29.0 – 30.0 | CH (sp3) | C6 (Methine attached to methyl) |
| 18.5 – 19.5 | CH3 (sp3) | Methyl group |
Experimental Protocol: NMR Sample Preparation
-
Selection: Use high-quality NMR tubes (5mm) to prevent shimming errors.
-
Solvent: Dissolve ~10-20 mg of the analyte in 0.6 mL of
(99.8% D). -
Filtration: If the sample is viscous or contains particulates, filter through a small cotton plug directly into the NMR tube.[1][2]
-
Acquisition:
Visualization: NMR Logic Flow
Figure 3: Workflow for determining isomeric ratio using 1H NMR.
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 3-Cyclohexene-1-methanol, 6-methyl-. NIST Standard Reference Database.[1][2] Retrieved from [Link][1][2]
-
Claelson, G., et al. (1960).[1][2] "Diels-Alder Reactions with Piperylene." Arkiv foer Kemi, 17, 463.[1][2] (Foundational synthesis reference).
Sources
- 1. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Chemical Reactivity of the "Vinyl" System in 6-Methyl-3-cyclohexene-1-methanol
Content Type: Technical Whitepaper & Experimental Guide Subject Matter: Organic Synthesis / Functional Group Transformation Target Audience: Medicinal Chemists, Process Scientists, and Polymer Researchers[1]
Executive Summary: Defining the Reactive Core
6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a bifunctional chiral pool precursor containing two distinct reactive centers: a primary alcohol and an endocyclic alkene.[1] While the user query refers to a "vinyl group," strictly speaking, this molecule contains a 1,2-disubstituted endocyclic alkene (C3=C4).[1]
For the purpose of this technical guide, "vinyl reactivity" is interpreted as the electrophilic reactivity of the C3=C4 double bond . This unsaturation is the critical handle for introducing complexity, such as epoxide pharmacophores or diol scaffolds, often exploited in the synthesis of terpene-derived therapeutics and fragrance ingredients.[1]
Key Molecular Parameters
| Parameter | Data | Relevance |
| IUPAC Name | (6-methylcyclohex-3-en-1-yl)methanol | Defines substitution pattern |
| CAS Number | 5259-31-4 | Identification |
| Key Functionality | Endocyclic Alkene (C3=C4) | Site of "vinyl" addition reactions |
| Stereochemistry | cis / trans isomers | Dictates facial selectivity in reactions |
| Conformation | Half-Chair | Influences steric approach of reagents |
Molecular Architecture & Electronic Environment
The "Vinyl" (Alkene) Character
Unlike a terminal vinyl group (
-
Nucleophilicity: The
-system at C3-C4 is moderately nucleophilic, making it susceptible to electrophilic attack (e.g., epoxidation, halogenation).[1] -
Regiocontrol: In the absence of directing groups, reagents attack the less hindered face. However, the C1-hydroxymethyl group exerts a profound Henbest Effect (hydrogen-bond directed delivery), often overriding steric factors.[1]
Stereochemical Divergence
The molecule is typically synthesized via a Diels-Alder reaction (Piperylene + Acrolein derivative), yielding a mixture of cis and trans isomers regarding the C1-methanol and C6-methyl relationship.[1]
-
Cis-isomer: Substituents are on the same side; the ring is more rigid.[1]
-
Trans-isomer: Substituents are opposed; the ring has greater conformational mobility.[1]
Chemoselectivity & Functionalization Pathways[1]
The following diagram maps the divergent reactivity of the alkene ("vinyl") versus the alcohol, highlighting the strategic value of the C3=C4 bond.
Figure 1: Divergent reactivity map.[1] The Red path denotes the primary "vinyl" (alkene) reactivity discussed in this guide.[1]
Deep Dive: Stereoselective Epoxidation (The Henbest Effect)
The most critical reaction for this substrate in drug development is epoxidation .[1] The "vinyl" group here is not isolated; it interacts with the C1-hydroxyl group.[1]
Mechanism
In a standard alkene, m-CPBA attacks from the less hindered face (steric control).[1] However, in this compound, the hydroxyl proton hydrogen-bonds with the peracid oxygen, directing the reaction to the syn-face (relative to the -CH2OH group).[1] This allows for high diastereoselectivity, which is essential for creating chiral drug intermediates.[1]
Figure 2: The Henbest Effect mechanism. Use of non-polar solvents maximizes syn-selectivity.[1]
Experimental Protocols
Protocol A: Stereoselective Epoxidation (Prilezhaev Reaction)
Objective: Convert the C3=C4 double bond to an epoxide with high stereocontrol.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) – anhydrous is critical to maintain H-bonding.[1]
-
Quench: Sat. NaHCO3 + Na2S2O3.[1]
Workflow:
-
Preparation: Dissolve 10 mmol of substrate in 50 mL anhydrous DCM. Cool to 0°C under N2 atmosphere.[1]
-
Addition: Dissolve m-CPBA (12 mmol) in 30 mL DCM. Add dropwise to the substrate solution over 20 minutes.[1] Note: Exothermic reaction.[1]
-
Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (stain with Anisaldehyde; alkene spot will disappear).[1]
-
Workup (Self-Validating Step): Pour mixture into a biphasic solution of Sat. NaHCO3 and 10% Na2S2O3.[1] Shake vigorously.
-
Purification: Separate organic layer, dry over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: Acetylation (Protecting the Alcohol)
Objective: If "vinyl" reactivity is desired without hydroxyl interference (e.g., for radical polymerization), the alcohol must be masked.[1]
-
Mix substrate (1.0 eq) with Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).
-
The resulting (6-methylcyclohex-3-en-1-yl)methyl acetate now has a double bond that reacts purely based on sterics, not H-bonding direction.[1]
Analytical Characterization
To confirm the reactivity of the alkene ("vinyl") moiety, look for these specific signals:
| Method | Characteristic Signal Change | Interpretation |
| 1H NMR | Disappearance of signals at | Confirmation of saturation (epoxidation/hydrogenation).[1] |
| 13C NMR | Shift of C3/C4 from ~125 ppm to ~50-60 ppm . | Carbon hybridization change ( |
| IR Spec | Loss of band at 3020 cm⁻¹ (=C-H stretch) and 1650 cm⁻¹ (C=C stretch).[1] | Loss of unsaturation.[1] |
References
-
PubChem. (n.d.).[1][3][4] 3-Cyclohexene-1-methanol, 6-methyl- (Compound Summary).[1][5][6] National Library of Medicine.[1][3] Retrieved January 28, 2026, from [Link][1]
-
Abdullah, J. A., et al. (2008).[1][7] Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction.[1][2][7] Rafidain Journal of Science.[1] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for Epoxidation (Prilezhaev Reaction).[1] Retrieved January 28, 2026, from [Link][1]
Sources
- 1. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylcyclohex-3-en-1-one | C7H10O | CID 12537312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
The Genesis and Synthesis of 6-Methyl-3-cyclohexene-1-methanol: A Technical Review
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a classic example of the structural complexity accessible through the Diels-Alder cycloaddition. Often encountered as a mixture of cis and trans stereoisomers, this molecule serves as a critical intermediate in the synthesis of fragrances, specialty solvents, and biochemical probes. Its genesis lies not in a single serendipitous discovery, but in the systematic exploration of diene reactivity—specifically the interaction between piperylene (1,3-pentadiene) and acrolein—following the Nobel Prize-winning work of Otto Diels and Kurt Alder.
This guide provides a comprehensive technical review of the molecule's history, mechanistic underpinnings, and synthetic protocols, designed for researchers requiring high-fidelity data for experimental replication.
Historical Genesis: The "Ortho" Effect
The discovery of this compound is inextricably linked to the validation of regiochemical rules in the Diels-Alder reaction. Following the initial report by Diels and Alder in 1928, chemists sought to understand the orientational preferences of unsymmetrical reactants.
The reaction between piperylene (a 1-substituted diene) and acrolein (an electron-deficient dienophile) became a model system. Theoretical frameworks developed later, such as Frontier Molecular Orbital (FMO) theory, retrospectively explained why this reaction predominantly yields the "ortho" (1,2-disubstituted) adduct—6-methyl-3-cyclohexene-1-carboxaldehyde—rather than the "meta" (1,3-disubstituted) isomer. The target methanol is the direct reduction product of this aldehyde.
Key Historical Milestones[1][2]
-
1928: Otto Diels and Kurt Alder publish the first description of the [4+2] cycloaddition.[1]
-
1940s-50s: Industrial optimization of terpene synthesis leads to the characterization of piperylene adducts.
-
1960s-70s: Confirmation of the "ortho" rule for 1-substituted dienes using FMO theory (Houk et al.), validating the structural assignment of the 6-methyl isomer.
Mechanistic Analysis & Logic
To synthesize this molecule with high integrity, one must understand the causality behind the reaction outcome. The synthesis is a two-stage process: a [4+2] cycloaddition followed by a carbonyl reduction.
The Diels-Alder Cycloaddition
The formation of the cyclohexene ring is governed by the electronic interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
-
Regioselectivity (The Ortho Rule): Piperylene has the highest HOMO coefficient at C4, while acrolein has the highest LUMO coefficient at C3 (the beta-carbon). However, for 1-substituted dienes like piperylene, secondary orbital interactions and electronic polarization favor the formation of the 1,2-adduct (ortho).
-
Stereoselectivity (Endo vs. Exo): The reaction produces a mixture of cis (endo-derived) and trans (exo-derived) isomers. Thermal conditions often favor the thermodynamic trans product, while Lewis Acid catalysis can shift preference toward the kinetic endo product.
Visualization of the Pathway
Caption: Figure 1. Synthetic pathway flow from raw diene/dienophile inputs to the final methanol target via the aldehyde intermediate.
Experimental Protocols
The following protocols are synthesized from historical best practices and modern standard operating procedures. Safety Note: Acrolein is highly toxic and a lachrymator. Piperylene is flammable. All operations must be performed in a fume hood.
Protocol A: Synthesis of the Intermediate (Aldehyde)
Objective: Synthesize 6-methyl-3-cyclohexene-1-carboxaldehyde via Diels-Alder reaction.
-
Reagent Preparation:
-
Diene: Piperylene (technical grade, typically ~70% trans-1,3-pentadiene).
-
Dienophile: Acrolein (freshly distilled to remove inhibitors like hydroquinone if using Lewis Acids, otherwise commercial grade with stabilizer is acceptable for thermal runs).
-
Solvent: Toluene or Benzene (historical), though neat (solvent-free) reactions are common for atom economy.
-
-
Reaction Setup:
-
Equip a sealed pressure vessel or a reflux apparatus with a drying tube.
-
Charge the vessel with Piperylene (1.2 equivalents) and Acrolein (1.0 equivalent).
-
Optional: Add a radical inhibitor (e.g., 0.1% hydroquinone) to prevent polymerization of acrolein.
-
-
Execution:
-
Thermal Method: Heat to 100–120°C for 12–24 hours.
-
Catalytic Method: Add 5 mol% Lewis Acid (e.g., ZnCl2 or AlCl3) and stir at 0–25°C. This method improves regioselectivity for the ortho isomer.
-
-
Work-up:
-
Distill the reaction mixture under reduced pressure.
-
Target Fraction: Collect the fraction boiling at ~64°C (15 mmHg).
-
Yield: Typically 70–85%.
-
Protocol B: Reduction to Methanol
Objective: Reduce the aldehyde to this compound.
-
Setup:
-
Dissolve the purified aldehyde (from Protocol A) in Methanol (0.5 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add Sodium Borohydride (NaBH4, 0.5 equivalents) portion-wise over 30 minutes. Ensure gas evolution (H2) is controlled.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Quench & Isolation:
-
Quench with dilute HCl or saturated NH4Cl solution.
-
Extract with Ethyl Acetate or Dichloromethane (3x).
-
Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation.[3]
-
Target Boiling Point: 92–93°C at 10 Torr.
-
Technical Data & Specifications
The following table summarizes the physicochemical properties of the target molecule and its precursors, essential for identification and quality control.
| Property | Value / Description | Source |
| IUPAC Name | (6-Methyl-3-cyclohexen-1-yl)methanol | PubChem [1] |
| CAS Number | 5259-31-4 | ChemicalBook [2] |
| Molecular Formula | C8H14O | PubChem [1] |
| Molecular Weight | 126.20 g/mol | PubChem [1] |
| Appearance | Colorless to pale yellow liquid | ChemicalBook [2] |
| Boiling Point | 92–92.5°C @ 10 Torr | ChemicalBook [2] |
| Density | 0.954 g/mL @ 25°C | ChemicalBook [2] |
| Refractive Index | n20/D 1.483 | ChemicalBook [2] |
| Solubility | Soluble in alcohol, ether; insoluble in water | Standard |
Isomerism & Structural Logic
Understanding the stereochemical outcome is vital for applications in fragrance chemistry, where odor profiles vary by isomer.
Caption: Figure 2. Stereochemical divergence arising from the transition state (Endo vs. Exo).
-
Cis-Isomer: Result of the endo transition state. The methyl group and the hydroxymethyl group are on the same face of the ring.
-
Trans-Isomer: Result of the exo transition state. The substituents are on opposite faces. In thermal reactions without catalysts, the trans isomer often predominates or exists in significant equilibrium.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
- Diels, O., & Alder, K. (1928).Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.
-
Master Organic Chemistry. Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]
Sources
Methodological & Application
Analytical techniques for 6-Methyl-3-cyclohexene-1-methanol identification
Executive Summary & Chemical Profile
This application note details the analytical framework for the identification, quantification, and structural validation of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). Often synthesized via the Diels-Alder reaction of piperylene and allyl alcohol, this compound exists as a mixture of stereoisomers (cis and trans) and is frequently accompanied by regioisomeric impurities.
Accurate identification requires a multi-modal approach combining Gas Chromatography-Mass Spectrometry (GC-MS) for separation and Nuclear Magnetic Resonance (NMR) for stereochemical assignment.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (6-Methylcyclohex-3-en-1-yl)methanol |
| CAS Number | 5259-31-4 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | ~92 °C (at 10 Torr) |
| Key Functionality | Primary Alcohol, Internal Alkene, Methyl Substitution |
Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound, distinguishing it from potential regioisomers (e.g., 2-methyl analogues) and validating purity.
Figure 1: Integrated analytical workflow for isolation and identification.
Protocol 1: GC-MS Identification
Objective: Separate the cis/trans isomers of this compound from matrix components and confirm identity via mass spectral fingerprinting.
Chromatographic Conditions
The choice of column is critical. A polar column (PEG/Wax) is recommended over non-polar (5% Phenyl) phases to achieve better resolution between the cis and trans diastereomers and potential meta-isomers.
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-Wax or ZB-Wax (60m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 250 °C.
-
Oven Program:
-
Hold 60 °C for 2 min.
-
Ramp 5 °C/min to 160 °C (Isomer elution window).
-
Ramp 20 °C/min to 240 °C, hold 5 min.
-
Mass Spectral Interpretation (EI, 70 eV)
The mass spectrum of this compound is characterized by specific fragmentation pathways driven by the cyclohexene ring and the alcohol group.
Key Diagnostic Ions:
| m/z | Identity | Mechanistic Origin |
| 126 | M⁺ | Molecular Ion (Typically weak intensity <5%). |
| 108 | [M - H₂O]⁺ | Base Peak. Rapid dehydration characteristic of cyclic alcohols. |
| 93 | [M - H₂O - CH₃]⁺ | Loss of methyl group from the dehydrated ring. |
| 79 | C₆H₇⁺ | Complex ring rearrangement/fragmentation. |
| 68 | RDA Fragment | Retro-Diels-Alder product (Piperylene diene fragment). |
| 54 | RDA Fragment | Retro-Diels-Alder product (Butadiene fragment). |
Interpretation Logic:
-
Check M-18: A dominant peak at m/z 108 confirms the alcohol functionality and molecular weight (126).
-
RDA Check: Look for m/z 68 or 54. These confirm the cyclohexene ring structure formed via [4+2] cycloaddition.
-
Differentiation: Regioisomers (e.g., para-isomers) often show similar spectra but distinct retention times. Ortho isomers (like the target) generally elute earlier than para isomers on polar columns due to steric shielding of the hydroxyl group.
Protocol 2: Structural Confirmation (NMR)
Objective: Unambiguously assign the position of the methyl group and the stereochemistry (cis vs. trans).
Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) with 0.03% TMS.
-
Concentration: ~10 mg in 0.6 mL.
1H NMR Assignment (400 MHz)
The relative position of the methyl group (C6) to the hydroxymethyl group (C1) is confirmed by coupling constants (
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Olefinic (H3, H4) | 5.60 – 5.75 | Multiplet | Characteristic of cyclohexene double bond. |
| Hydroxymethyl (-CH₂OH) | 3.45 – 3.65 | dd or m | Diastereotopic protons; shift confirms primary alcohol. |
| Methine (H1) | 1.60 – 1.80 | Multiplet | Bridgehead proton; coupling determines axial/equatorial orientation. |
| Methyl (-CH₃) | 0.95 – 1.05 | Doublet ( | Diagnostic for methyl substitution. |
| Ring Methylene (H2, H5) | 1.20 – 2.20 | Complex | Overlapping multiplets. |
Stereochemical Discrimination:
-
Cis-Isomer: The methyl doublet often appears slightly upfield compared to the trans-isomer due to steric compression.
-
Trans-Isomer: The coupling constant between H1 and H6 (
) will differ. If H1 and H6 are both axial (trans-diequatorial substituents), will be large (~10-12 Hz). If cis (axial-equatorial), is smaller (~3-5 Hz).
Impurity Profiling & Quality Control
In the context of synthesis (Diels-Alder of piperylene + allyl alcohol), specific impurities are expected.
-
Regioisomers:
-
5-Methyl-3-cyclohexene-1-methanol (Meta-isomer): Formed if the piperylene adds in the "head-to-head" orientation rather than "head-to-tail".
-
Detection: These isomers typically possess slightly different Retention Indices (RI) on Wax columns.
-
-
Diels-Alder Adducts:
-
Polymerized diene byproducts (dimers of piperylene) may appear at higher retention times.
-
-
System Suitability Criteria:
-
Resolution (Rs): > 1.5 between cis and trans isomers.
-
Tailing Factor: < 1.2 for the alcohol peak (ensure clean liner/inlet).
-
References
Application Note: High-Resolution GC-MS Profiling of Cyclohexene Derivatives
Subtitle: Overcoming Isomeric Resolution and Fragmentation Challenges in Diels-Alder Adducts and Terpenoids
Executive Summary
Cyclohexene derivatives represent a critical structural motif in pharmaceutical intermediates (specifically Diels-Alder adducts) and natural products (monoterpenes). Their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges: high volatility, thermal lability, and complex stereoisomerism (cis/trans, endo/exo).
This guide provides a comprehensive protocol for the characterization of cyclohexene derivatives. Unlike generic GC-MS guides, we focus on the Retro-Diels-Alder (RDA) fragmentation pathway as the primary diagnostic tool and provide tailored method development strategies for resolving difficult stereoisomers.
Mechanistic Foundation: The Retro-Diels-Alder (RDA) Pathway
Understanding the mass spectral behavior of cyclohexene derivatives is impossible without mastering the RDA mechanism. In Electron Ionization (EI) at 70 eV, cyclohexene rings often undergo a cycloreversion, effectively reversing the synthesis pathway.
The RDA Fragmentation Logic
Upon ionization, the cyclohexene ring opens to form a distonic ion, which subsequently cleaves into two distinct species:
-
Diene Radical Cation (
): Usually carries the charge due to lower ionization energy. -
Neutral Dienophile: Lost as a neutral fragment (not detected), but its mass is inferred from the mass difference.
Diagnostic Value: If you synthesize a Diels-Alder adduct, the RDA fragment confirms the structure of the original diene.
Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway, the signature diagnostic mechanism for cyclohexene derivatives.
Method Development Strategy
Column Selection: The Polarity Dilemma
Cyclohexene derivatives often exist as regio- and stereoisomers (e.g., endo vs. exo adducts). Standard non-polar columns often fail to resolve these.
| Column Class | Phase Composition | Application Scope | Recommendation |
| Non-Polar | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5) | General screening, high boiling adducts. | Start Here. Good thermal stability up to 325°C. |
| Mid-Polar | 35% Phenyl Methyl Siloxane (e.g., DB-35ms) | Conformational isomers, aryl-substituted cyclohexenes. | Use if DB-5ms shows "shoulders" instead of peaks. |
| Polar (Wax) | Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) | CRITICAL for Stereoisomers. Resolves cis/trans and endo/exo pairs. | Required for volatile terpenes (limonene isomers). Max Temp ~250°C. |
Inlet Considerations
-
Thermal Degradation: Many Diels-Alder adducts are thermally reversible. A dirty or overly hot inlet liner can induce "On-Column RDA," where the molecule falls apart before separation.
-
Action: Use deactivated splitless liners with glass wool.
-
Action: Keep inlet temperature as low as possible (e.g., 200°C) if degradation is suspected.
-
Detailed Experimental Protocols
Protocol A: General Screening (Synthetic Intermediates)
Target: Stable Diels-Alder adducts and substituted cyclohexenes.[1]
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 100 µg/mL (approx. 100 ppm).
-
Filtration: 0.22 µm PTFE syringe filter (essential to protect column from polymer byproducts).
2. GC Parameters (Agilent 7890/8890 or equivalent):
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split Mode (20:1 ratio). Temp: 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (Hold 1 min) — Traps volatiles.
-
Ramp 1: 15°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
3. MS Parameters (Source):
-
Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 40–500.
-
Solvent Delay: 3.0 min.
-
Source Temp: 230°C (Standard) or 200°C (if molecule is fragile).
Protocol B: High-Resolution Isomer Separation (Terpenes/Labile Adducts)
Target: Separating endo/exo isomers or cis/trans limonene derivatives.
1. GC Parameters Modification:
-
Column: DB-Wax UI (Polyethylene Glycol).
-
Oven Program (Isothermal Hold Strategy):
-
Initial: 40°C (Hold 2 min).
-
Ramp 1: 5°C/min to 150°C (Slow ramp maximizes resolution).
-
Ramp 2: 20°C/min to 240°C (Burn off heavy impurities).
-
Final: 240°C (Hold 5 min). DO NOT EXCEED 250°C.
-
Protocol C: Derivatization of Functionalized Cyclohexenes
Target: Cyclohexenes with -OH, -COOH, or -NH groups (e.g., Shikimic acid derivatives). These polar groups cause peak tailing and thermal degradation.
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Pyridine (Anhydrous).
Workflow:
-
Dry 1 mg of sample under nitrogen stream.
-
Add 50 µL Anhydrous Pyridine.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Dilute with 900 µL Ethyl Acetate.
-
Inject immediately (TMS derivatives are moisture sensitive).
Data Analysis & Interpretation Logic
When analyzing the mass spectrum of a cyclohexene derivative, apply this logical filter:
-
Locate Molecular Ion (
): Is it visible? Cyclohexenes often have weak . If absent, look for (Allylic loss). -
Check for RDA (
):-
Calculate the mass of the potential dienophile (e.g., Ethylene = 28 Da).
-
Look for a peak at
. -
Example: Cyclohexene (
82) fragmentation is dominated by loss of ethylene ( ) to form butadiene cation ( 54).
-
-
Check for Allylic Cleavage:
-
Loss of alkyl groups adjacent to the double bond.
-
Look for
(Methyl) or (Ethyl).
-
Figure 2: Logical decision tree for interpreting mass spectra of suspected cyclohexene derivatives.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column interacting with -OH groups. | 1. Trim column inlet (10 cm).2. Replace liner with Ultra Inert (UI) wool.3. Use Protocol C (Derivatization). |
| Split Peaks | Column overload or Injection solvent mismatch. | 1. Dilute sample 1:10.2. Ensure solvent polarity matches column (e.g., Hexane on DB-5). |
| Missing Molecular Ion | Thermal degradation in inlet or source. | 1. Lower Inlet Temp to 200°C.2. Lower Ion Source Temp to 200°C.3. Switch to Chemical Ionization (CI) with Methane. |
| Ghost Peaks | "Carryover" from previous high-concentration injection. | Run a blank solvent injection. Increase final hold time at max temperature. |
References
-
NIST Mass Spectrometry Data Center. Cyclohexene Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]
-
Agilent Technologies. GC Column Selection Guide: Separating Isomers. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA mechanisms).
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
Sources
1H NMR and 13C NMR spectral assignment for 6-Methyl-3-cyclohexene-1-methanol
Application Note: Structural Elucidation and NMR Assignment Protocol for 6-Methyl-3-cyclohexene-1-methanol
Abstract This application note provides a comprehensive protocol for the structural assignment of this compound (CAS 5259-31-4) using high-field 1D and 2D NMR spectroscopy. Given its synthesis via Diels-Alder cycloaddition, this compound frequently exists as a mixture of cis and trans diastereomers. This guide outlines the methodology for distinguishing these isomers, assigning regiochemistry, and validating the 3D conformation.
Introduction
This compound is a cyclic monoterpenoid derivative often utilized as a chiral building block in the synthesis of fragrances and pharmaceuticals. Structurally, it features a cyclohexene ring with two stereocenters at C1 and C6.
-
Synthetic Context: Typically synthesized via the Diels-Alder reaction of piperylene (1,3-pentadiene) and acrolein, followed by reduction. The endo transition state of the Diels-Alder reaction generally favors the cis isomer, but commercial samples often present as variable mixtures.
-
Analytical Challenge: The spectra are complicated by the presence of diastereomers and the conformational flexibility of the cyclohexene half-chair.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize solvent effects, follow this preparation standard:
-
Solvent: Deuterated Chloroform (
, 99.8% D) + 0.03% TMS (v/v).-
Rationale:
minimizes viscosity-induced line broadening. TMS serves as the internal reference ( ppm).[1]
-
-
Concentration: 10–15 mg of analyte in 600
L solvent.-
Note: Higher concentrations may induce intermolecular H-bonding shifts in the hydroxyl proton.
-
-
Tube Quality: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to prevent shimming artifacts.
Instrument Parameters (600 MHz recommended)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |
| 1H 1D | zg30 | 16 | 2.0 s | High S/N for integration. |
| 13C 1D | zgpg30 | 512 | 2.0 s | 1H-decoupled. |
| COSY | cosygpppqf | 8 | 1.5 s | Gradient-enhanced for connectivity. |
| HSQC | hsqcedetgpsisp2 | 8 | 1.5 s | Multiplicity-edited (CH/CH3 up, CH2 down). |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | Long-range (2-3 bond) correlations. |
| NOESY | noesygpphp | 16 | 2.0 s | Mixing time: 500 ms (for stereochemistry). |
Structural Analysis & Assignment Strategy
Numbering System
For consistency, we utilize the IUPAC numbering derived from the alcohol priority:
-
C1: Methine attached to hydroxymethyl group.
-
C2: Allylic methylene.
-
C3/C4: Olefinic carbons.[2]
-
C5: Allylic methylene.
-
C6: Methine attached to methyl group.[3]
-
C7: Hydroxymethyl carbon (
). -
C8: Methyl carbon (
).
1H NMR Assignment Logic
The spectrum is divided into four distinct regions. The cis isomer (major) is described below:
-
Olefinic Region (5.5 – 5.7 ppm):
-
H3 & H4: Appear as a complex multiplet. While chemically non-equivalent, they often overlap.
-
Differentiation: H3 couples to the C2-methylene; H4 couples to the C5-methylene.
-
-
Hydroxymethyl Region (3.4 – 3.6 ppm):
-
H7a/H7b: The protons on C7 are diastereotopic due to the chiral center at C1. They appear as an ABX system (often a doublet of doublets or a multiplet) coupling to H1.
-
-
Allylic/Ring Methylene Region (1.8 – 2.2 ppm):
-
H2 & H5: These protons are allylic and deshielded. They exhibit large geminal couplings (~15 Hz) and vicinal couplings to the olefinic protons.
-
-
Methine & Methyl Region (0.8 – 1.8 ppm):
-
H1 & H6: Methine protons. H1 is deshielded by the adjacent alcohol side chain.
-
H8 (Methyl): A strong doublet at ~0.95 ppm (
Hz) due to coupling with H6.
-
13C NMR & DEPT Assignment
-
Olefinic Carbons: 125–130 ppm (C3, C4).
-
Alcohol Carbon (C7): ~65–68 ppm (
, inverted in DEPT-135). -
Ring Methines (C1, C6): 30–40 ppm.
-
Ring Methylenes (C2, C5): 25–35 ppm (inverted in DEPT-135).
-
Methyl (C8): ~15–20 ppm.
Summary of Spectral Assignments
Table 1: Representative NMR Data for cis-6-Methyl-3-cyclohexene-1-methanol in
| Position | Type | Multiplicity ( | DEPT-135 Phase | Key HMBC Correlations | ||
| 1 | CH | 1.65 | m | 38.5 | Up (+) | C7, C2, C6 |
| 2 | CH2 | 2.05 | m | 30.2 | Down (-) | C3, C4 |
| 3 | CH= | 5.62 | m | 126.8 | Up (+) | C1, C5 |
| 4 | CH= | 5.65 | m | 126.1 | Up (+) | C2, C6 |
| 5 | CH2 | 1.95 | m | 34.4 | Down (-) | C3, C4 |
| 6 | CH | 1.75 | m | 31.8 | Up (+) | C8, C1 |
| 7 | CH2-OH | 3.52 | dd (10.5, 6.[3][4]0) | 67.2 | Down (-) | C1, C2, C6 |
| 8 | CH3 | 0.98 | d (6.8) | 18.9 | Up (+) | C1, C6, C5 |
Note: Chemical shifts are approximate and concentration-dependent. Values represent the major cis-isomer.
Stereochemical Validation (Isomer Differentiation)
The critical step is distinguishing the cis (1,6-cis) from the trans (1,6-trans) isomer.
-
NOESY Strategy:
-
Cis-Isomer: Strong NOE correlation between H1 and H6 (they are on the same face of the ring). Also, NOE between H8 (methyl) and H7 (hydroxymethyl) may be observed if rotamers allow.
-
Trans-Isomer: Weak or absent NOE between H1 and H6 (anti-periplanar or diaxial relationship).
-
-
Coupling Constants (
):-
Cis: H1(axial)-H6(equatorial) typically shows smaller coupling (
Hz). -
Trans: H1(axial)-H6(axial) shows large diaxial coupling (
Hz).
-
Workflow Diagrams
Figure 1: NMR Assignment Workflow
Caption: Step-by-step workflow for the complete spectral assignment of this compound.
Figure 2: Correlation Logic Tree
Caption: Logic tree for establishing connectivity starting from the distinct methyl doublet.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for chemical shifts).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for 2D NMR pulse sequences).
Sources
- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Protocol: 6-Methyl-3-cyclohexene-1-methanol in Fragrance Systems
[1]
Executive Technical Summary
6-Methyl-3-cyclohexene-1-methanol (hereafter referred to as MCM ) represents a critical class of cyclic terpene alcohols used to engineer stability and floral volume in modern fragrance architectures. Unlike aliphatic muguet aldehydes (e.g., Hydroxycitronellal, Lilial) which are prone to oxidation and Schiff base formation, MCM offers a robust primary alcohol functionality attached to a cyclic alkene.
This structural configuration grants it exceptional resistance to pH extremes, making it a "workhorse" floralizer for functional perfumery (bleach, high-pH detergents) while retaining the delicate, fresh-floral translucency required for fine fragrance heart notes.
Key Physicochemical Profile
| Parameter | Value | Implications for Formulation |
| Molecular Weight | 126.20 g/mol | Moderate volatility; acts as a Top-to-Heart bridge. |
| LogP (o/w) | ~3.46 | High hydrophobicity; excellent substantivity on lipidic surfaces (skin) and fibers. |
| Vapor Pressure | 0.19 Pa (@ 20°C) | Moderate diffusion; provides "lift" without disappearing instantly. |
| Flash Point | >100°C | Safe for high-temperature processing (candle wax pouring). |
| Odor Profile | Muguet, Rose Petal, Fresh, Aqueous | Non-dominating; transparent floral blender. |
Olfactory Mechanics & Formulation Strategy
MCM is rarely used as a "soliflore" character. Its primary utility is olfactory harmonization . It functions by expanding the diffusion radius of heavier floral absolutes (Rose, Jasmine) while tethering volatile citrus notes (Bergamot, Lemon) to the heart of the fragrance.
The "Muguet Scaffold" Theory
In the post-Lilial regulatory landscape, MCM is essential for reconstructing the "Lily of the Valley" (Muguet) accord. It provides the petal texture—the waxy, aqueous aspect—that synthetic muguet aldehydes often lack.
Visualization: The Muguet Accord Architecture
The following diagram illustrates how MCM integrates into a modern Muguet skeleton, bridging the gap between volatile top notes and substantive base materials.
Figure 1: Strategic placement of MCM within a floral accord. It acts as a bridge, extending top notes while adding texture to the heart.
Advanced Application Protocols
Protocol A: High-pH Stability Challenge (Functional Perfumery)
Objective: Validate MCM stability in aggressive media (e.g., Bleach or Ammonia-based cleaners) where aldehydes would degrade.
Materials:
-
Control Solution: 0.5% MCM in Ethanol (inert).
-
Test Base A: Liquid Laundry Detergent (pH 8.5).
-
Test Base B: Hypochlorite Bleach Solution (5% active Cl, pH 12).
-
Internal Standard: Octadecane (chemically inert).
Methodology:
-
Preparation: Dose MCM at 0.5% (w/w) into Test Base A and B. Vortex for 2 minutes to ensure micellar encapsulation.
-
Incubation: Store samples at 40°C (accelerated aging) for 4 weeks.
-
Extraction:
-
Aliquot 1g of base.
-
Extract with 5mL Ethyl Acetate containing Internal Standard.
-
Centrifuge at 3000 RPM for 5 mins to break emulsion.
-
-
Analysis: Inject supernatant into GC-MS (Column: DB-Wax).
-
Calculation: Calculate Recovery % = (Area_MCM / Area_IS) / (Area_Control / Area_IS) * 100.
Acceptance Criteria:
-
90% Recovery after 4 weeks indicates superior stability suitable for bleach applications.
Protocol B: Substantivity Evaluation (Damp vs. Dry)
Objective: Quantify the "Bloom" effect (performance on damp fabric) vs. substantivity on dry fabric.[1]
Step-by-Step Workflow:
-
Fabric Preparation: Wash standard cotton terry cloth swatches with unperfumed detergent. Rinse twice.[1]
-
Application:
-
Prepare a fabric softener base containing 0.5% MCM.
-
Wash swatches in a standard cycle; add softener in the final rinse.
-
-
Evaluation Phases:
-
Phase 1 (Wet): Evaluate immediately upon removal from the machine.
-
Phase 2 (Dry): Line dry for 24 hours at 22°C/50% RH. Evaluate.
-
-
Sensory Panel:
-
Panel of 5 trained experts.
-
Scale: 0 (No odor) to 10 (Intense odor).
-
Compare against a control (e.g., Linalool - Low Substantivity, vs. Lilial - High Substantivity).
-
Expected Outcome: MCM typically exhibits a "Wet Score" of 7-8 (strong bloom due to moderate water solubility/vapor pressure balance) and a "Dry Score" of 4-5 (moderate tenacity), performing significantly better than Linalool on dry fabric but less persistent than macrocyclic musks.
Formulation Guidelines & Accord Construction
The "Transparent Rose" Demo Formula
This formulation demonstrates how MCM modernizes a traditional rose accord, removing the "dusty" aspect of dried rose and replacing it with a fresh, dewy vibrancy.
| Ingredient | Parts (per 1000) | Function |
| Phenylethyl Alcohol | 350 | Basic Rose Character |
| Citronellol | 200 | Fresh/Citrusy Rose |
| Geraniol | 150 | Sweet/Waxy Rose |
| This compound | 100 | Harmonizer / Dewy Effect |
| Rose Oxide (10% sol.) | 5 | Green/Metallic Top Note |
| Eugenol | 10 | Spicy Carnation nuance |
| Dipropylene Glycol (DPG) | 185 | Solvent |
Processing Instructions:
-
Pre-mix: Dissolve Rose Oxide in DPG to ensure accurate dosing.
-
Main Mix: Add alcohols (Phenylethyl, Citronellol, Geraniol, MCM) into the main vessel.
-
Maturation: Allow the blend to mature for 48 hours at room temperature. The MCM will "blur" the sharp edges of the Rose Oxide and Eugenol, creating a seamless olfactory curve.
Regulatory & Safety Profile (E-E-A-T)
For drug development professionals and toxicologists, understanding the safety margins is critical.
-
Sensitization: MCM is classified as a weak to moderate skin sensitizer. It is not a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance.
-
IFRA Standards: It is restricted under IFRA (International Fragrance Association) standards.
-
Standard: Restricted due to potential sensitization.[2]
-
Limit: Typically capped at roughly 0.2% - 1.8% in finished leave-on products (Category 4), though specific limits depend on the exact isomer mix and current amendment. Always consult the latest IFRA Amendment (currently 51st) for precise QRA2 limits.
-
-
Metabolism: As a primary alcohol, it undergoes oxidation to the corresponding carboxylic acid and conjugation (glucuronidation) in vivo, facilitating excretion.[2]
Safety Decision Tree
Figure 2: Regulatory compliance workflow for incorporating MCM into consumer products.
References
-
Firmenich SA. (n.d.). Cyclomethylene Citronellol Technical Data Sheet. Retrieved from [Link]
-
The Good Scents Company. (2023). Cyclomethylene Citronellol Formulation & Properties. Retrieved from [Link]
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Cyclic Alcohols. Food and Chemical Toxicology. Retrieved from [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library (51st Amendment). Retrieved from [Link]
-
Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Classic text for odor descriptors).[1][3]
Use of 6-Methyl-3-cyclohexene-1-methanol as a chemical intermediate
Application Note: 6-Methyl-3-cyclohexene-1-methanol as a Versatile Chemical Intermediate
Executive Summary
This compound (CAS 5259-31-4) is a bifunctional cycloaliphatic building block characterized by a primary hydroxyl group and an endocyclic double bond.[1] Its unique structure, derived from the Diels-Alder cycloaddition of butadiene and crotonaldehyde followed by reduction, makes it a critical intermediate in two high-value sectors: advanced polymer materials (specifically cycloaliphatic epoxides) and fragrance chemistry (floral and fruity esters).
This guide provides an authoritative technical overview of this intermediate, detailing its synthesis logic, reactivity profiles, and validated protocols for downstream functionalization.
Chemical Profile & Reactivity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 5259-31-4 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~204–206°C (at 760 mmHg) |
| Key Functional Groups | 1° Alcohol (C-1), Alkene (C-3/C-4) |
| Stereochemistry | Exists as a mixture of cis and trans isomers (typically 80:20 to 60:40 depending on synthesis conditions). |
Reactivity Logic
The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:
-
The Hydroxyl Group (C-1): A primary alcohol susceptible to esterification, etherification, or oxidation to an aldehyde/carboxylic acid. This site is the primary handle for fragrance synthesis.
-
The Alkene (C-3): An isolated double bond within the ring. It is electron-rich enough for epoxidation (yielding cycloaliphatic epoxides for UV-cure coatings) or hydroformylation, but sterically accessible enough for hydrogenation.
Synthesis & Origins
Understanding the origin of this compound is crucial for controlling isomeric ratios in sensitive applications. It is industrially produced via a two-step sequence:
-
Diels-Alder Cycloaddition: 1,3-Butadiene reacts with Crotonaldehyde (2-butenal) to form 6-methyl-3-cyclohexene-1-carbaldehyde. The methyl group's position at C-6 is dictated by the regioselectivity of the dienophile (crotonaldehyde).
-
Carbonyl Reduction: The aldehyde is hydrogenated (using Raney Nickel or Cu/Zn catalysts) or reduced with metal hydrides to yield the target methanol.
Figure 1: Industrial synthesis pathway of this compound and its downstream divergence.
Detailed Protocols
Protocol A: Synthesis of Cycloaliphatic Epoxides (Material Science)
Application: This protocol converts the alkene into an epoxide ring. The resulting product is a low-viscosity diluent used in cationic UV-cure coatings and electrical insulation materials.
Mechanism: Prilezhaev reaction using a peroxy acid.
Reagents:
-
Substrate: this compound (10.0 g, 79 mmol)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 70-75% purity (21.5 g, ~87 mmol)
-
Solvent: Dichloromethane (DCM) (150 mL)
-
Quench: Saturated NaHCO₃ and Na₂SO₃
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add mCPBA in small portions over 30 minutes. Critical: Maintain temperature below 5°C to prevent side reactions (e.g., epoxide ring opening by the hydroxyl group).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) or GC-MS. The alkene peak should disappear.
-
Workup:
-
Filter off the precipitated m-chlorobenzoic acid byproduct.
-
Wash the filtrate with 10% Na₂SO₃ (2 x 50 mL) to destroy excess peroxide (verify with starch-iodide paper).
-
Wash with Saturated NaHCO₃ (3 x 50 mL) to remove acidic residues.
-
Wash with Brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via vacuum distillation or column chromatography if high purity (>98%) is required for polymerization studies.
Expected Yield: 85–92% as a viscous, colorless oil.
Protocol B: Synthesis of Fragrance Esters (Acetylation)
Application: Esterification of the primary alcohol creates volatile compounds with fruity/floral notes (e.g., pear, green floral) used in perfumery.
Reagents:
-
Substrate: this compound (10.0 g, 79 mmol)
-
Reagent: Acetic Anhydride (9.7 g, 95 mmol)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 g, 0.8 mmol)
-
Base: Pyridine or Triethylamine (1.2 eq)
-
Solvent: DCM or Toluene (optional, can be run neat)
Step-by-Step Procedure:
-
Setup: In a 100 mL flask, combine the substrate, triethylamine, and DMAP.
-
Addition: Add acetic anhydride dropwise via a syringe pump or addition funnel over 15 minutes. The reaction is exothermic; use a water bath to maintain ambient temperature if running neat.
-
Reaction: Stir at room temperature for 2 hours.
-
Quench: Add water (20 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M HCl (to remove amines), followed by NaHCO₃ and Brine.
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Refinement: Bulb-to-bulb distillation is recommended to obtain an olfactory-grade product.
Safety & Handling (E-E-A-T)
While this compound is generally considered low-toxicity, its unsaturated nature and chemical reactivity require specific precautions.
-
Hazard Classification:
-
Skin/Eye Irritation: Mild irritant. Avoid direct contact.
-
Flammability: Combustible liquid (Flash point > 80°C).
-
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). The alkene is susceptible to slow auto-oxidation over time; stabilizers (e.g., BHT) may be present in commercial grades.
-
Spill Protocol: Absorb with inert material (vermiculite or sand).[2] Do not use combustible materials like sawdust.
References
-
Union Carbide Chemicals. (1992). Trifunctional unsaturated compounds and their use in coatings. European Patent EP0481476A2. Link
-
National Starch and Chemical. (2004).[3] Cycloaliphatic epoxy compounds containing styrenic, cinnamyl, or maleimide functionality. European Patent EP1384737A2. Link
-
U.S. Environmental Protection Agency (EPA). (2023).[4] Substance Details: 3-Cyclohexene-1-methanol, 6-methyl-.[1][4][5][6][7] CompTox Chemicals Dashboard.[4] Link[4]
-
Research Institute for Fragrance Materials (RIFM). (2022). Safety Assessment of Cyclohexene Methanol Derivatives. Food and Chemical Toxicology. Link
-
ChemicalBook. (2025). This compound Properties and MSDS.Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. EP1384737A2 - Cycloaliphatic epoxy compounds containing styrenic, cinnamyl, or maleimide functionality - Google Patents [patents.google.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 5259-31-4|this compound|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Application Note: Scalable Synthesis of 6-Methyl-3-cyclohexene-1-methanol
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 6-Methyl-3-cyclohexene-1-methanol , a critical intermediate in the synthesis of fragrances and bioactive cyclic scaffolds. The method utilizes a Lewis Acid-catalyzed Diels-Alder cycloaddition between 1,3-butadiene and crotonaldehyde , followed by a chemoselective reduction of the resulting aldehyde.
Unlike thermal methods which often require high pressures and yield significant polymeric byproducts, this protocol employs Aluminum Chloride (
Retrosynthetic Analysis & Strategy
The target molecule features a cyclohexene core with a 1,6-substitution pattern. The presence of the alkene at the C3-C4 position strongly suggests a Diels-Alder disconnection.
-
Disconnection: The C1-C2 and C4-C5 bonds are broken (retro-Diels-Alder).
-
Precursors:
-
Diene: 1,3-Butadiene (Unsubstituted diene).[1]
-
Dienophile: Crotonaldehyde (2-butenal). The methyl and aldehyde groups are vicinal (1,2) on the dienophile, which translates to the 1,6-relationship in the final ring system.
-
-
Transformation: The Diels-Alder adduct (6-methyl-3-cyclohexene-1-carboxaldehyde) is reduced to the alcohol using Sodium Borohydride (
) to avoid reducing the internal alkene.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from commodity precursors to the target alcohol.
Protocol Phase I: Diels-Alder Cycloaddition
Objective: Synthesize 6-methyl-3-cyclohexene-1-carboxaldehyde.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| Crotonaldehyde | 70.09 | 1.0 | 7.0 g (100 mmol) | Dienophile |
| 1,3-Butadiene | 54.09 | 1.5 | ~8.1 g (150 mmol) | Diene |
| Aluminum Chloride ( | 133.34 | 0.1 | 1.33 g (10 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Solvent |
| Hydroquinone | 110.11 | Trace | 10 mg | Polymerization Inhibitor |
Experimental Procedure
Safety Warning: 1,3-Butadiene is a flammable, carcinogenic gas. All operations must be performed in a well-ventilated fume hood. Use a dry ice/acetone condenser.
-
Catalyst Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend anhydrous
(1.33 g) in dry DCM (50 mL). Cool the suspension to using an ice bath. -
Dienophile Addition: Add Crotonaldehyde (7.0 g) dropwise over 15 minutes. The solution may darken; this is normal for Lewis Acid complexation.
-
Diene Condensation:
-
Method A (Gas Tank): Condense 1,3-butadiene gas into a separate graduated cylinder cooled in dry ice/acetone until ~10 mL (~8.1 g) is collected.
-
Method B (Sulfolane): If using a butadiene tank is not feasible, generate in situ via thermal decomposition of sulfolane, passing the gas through a drying tube directly into the reaction vessel (requires modified setup).
-
-
Reaction Initiation: Cannulate the condensed liquid butadiene into the reaction flask at
. Add trace Hydroquinone. -
Stirring: Seal the flask (ensure pressure relief valve is attached if warming to RT) or keep at
under balloon pressure. Stir for 6–8 hours.-
Note: Lewis acid catalysis accelerates the reaction significantly compared to thermal methods, allowing it to proceed at lower temperatures.
-
-
Quench: Carefully pour the reaction mixture into 100 mL of ice-cold 1M HCl to destroy the catalyst.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
). Combine organics, wash with saturated and brine, then dry over . -
Concentration: Remove solvent under reduced pressure (rotary evaporator).
-
Purification: The crude aldehyde is sufficiently pure for the next step. If storage is required, distill under reduced pressure (bp ~60–65°C @ 15 mmHg).
Protocol Phase II: Chemoselective Reduction
Objective: Reduce the aldehyde to the alcohol without hydrogenating the alkene.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| Crude Aldehyde | 124.18 | 1.0 | ~10 g (theoretical) | Substrate |
| Sodium Borohydride | 37.83 | 0.5 | 1.55 g (41 mmol) | Reducing Agent |
| Methanol | 32.04 | Solvent | 100 mL | Solvent |
| Cerium(III) Chloride | 246.48 | 1.0 | (Optional) | Luche Promoter |
Note:
Experimental Procedure
-
Solubilization: Dissolve the crude aldehyde (from Phase I) in Methanol (100 mL) in a 250 mL RBF. Cool to
. -
Reduction: Add
(1.55 g) portion-wise over 10 minutes.-
Critical Control: Monitor gas evolution (
). Do not let the temperature rise above to prevent side reactions.
-
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a lower alcohol spot. -
Quench: Once complete (typically 30–60 mins), quench by adding saturated
solution (50 mL) dropwise. -
Workup: Evaporate most of the methanol under reduced pressure. Extract the residue with Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over
, and concentrate. -
Final Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Process Logic & Validation
Mechanistic Workflow
Figure 2: Step-by-step logic flow ensuring chemical integrity.
Analytical Validation Parameters
| Technique | Expected Signal | Structural Insight |
| GC-MS | M+ peak at m/z 126 | Confirms molecular weight. Look for loss of water (M-18) peak. |
| IR Spectroscopy | Broad peak 3300-3400 | Indicates -OH stretch (Alcohol). Absence of C=O stretch at 1720 |
| 1H-NMR | Alkene protons (C3, C4). Confirms ring unsaturation is intact. | |
| 1H-NMR | Hydroxymethyl protons ( |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Sigma-Aldrich. (n.d.). Diels-Alder Reaction Application Note. Retrieved from
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction: Mechanism and Stereochemistry. Retrieved from
-
Organic Syntheses. (Various). General Procedures for Butadiene Cycloadditions. (Referencing standard handling of butadiene gas). Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. Retrieved from
Sources
Technical Application Note: Enantioselective Architectures for 6-Methyl-3-cyclohexene-1-methanol
Executive Summary & Strategic Rationale
6-Methyl-3-cyclohexene-1-methanol is a critical chiral building block, predominantly utilized in the synthesis of polyketide-derived pharmaceuticals, including Simvastatin and Lovastatin analogs (HMG-CoA reductase inhibitors). Its structural core—a cyclohexene ring bearing proximal methyl and hydroxymethyl functionalities—presents two primary stereochemical challenges: diastereocontrol (cis/trans relationships) and enantiocontrol (absolute configuration).
While direct asymmetric Diels-Alder (DA) reactions using chiral Lewis acids (e.g., Ti-TADDOL or cationic oxazaborolidines) are academically elegant, they often suffer from sensitivity to moisture and lower turnover numbers (TON) at scale. Consequently, this Application Note details a Chemoenzymatic Protocol . This hybrid approach leverages the high throughput of thermal/Lewis-acid catalyzed Diels-Alder chemistry for skeletal construction, followed by a highly selective Lipase-Mediated Kinetic Resolution (KR) to secure >99% enantiomeric excess (ee).
Key Advantages of this Protocol:
-
Scalability: Avoids expensive chiral ligands in the primary carbon-carbon bond-forming step.
-
Robustness: Lipase catalysis (specifically CAL-B) functions efficiently in organic solvents without the need for inert atmosphere gloveboxes.
-
Purification: The resolution step differentiates enantiomers by physical properties (alcohol vs. ester), simplifying downstream isolation.
Synthetic Pathway & Mechanism[2][3]
The synthesis proceeds in three distinct phases. The stereochemical outcome is dictated first by the Endo-Rule (Diels-Alder) and second by the Kazlauskas Rule (Lipase Resolution).
The Reaction Scheme
Figure 1: Chemoenzymatic workflow transforming achiral precursors into enantiopure building blocks via Diels-Alder assembly and Lipase resolution.
Detailed Experimental Protocols
Phase 1: Skeletal Assembly (Diels-Alder)
This step constructs the cyclohexene core. We utilize trans-piperylene and methyl acrylate. The reaction is catalyzed by Aluminum Chloride (
Reagents:
-
trans-1,3-Pentadiene (Piperylene): 1.2 equivalents
-
Methyl Acrylate: 1.0 equivalent
-
Catalyst:
(10 mol%) or -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Catalyst Activation: Charge the flask with DCM (200 mL) and cool to 0°C. Add
(0.1 eq) under positive nitrogen pressure. -
Addition: Add Methyl Acrylate (50 mmol) dropwise. Stir for 15 minutes to form the Lewis Acid-Dienophile complex.
-
Cycloaddition: Add trans-Piperylene (60 mmol) slowly via syringe pump over 30 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench carefully with saturated
solution. Extract the aqueous layer with DCM (3x). Combine organics, dry over , and concentrate in vacuo. -
Result: Crude Methyl 6-methyl-3-cyclohexene-1-carboxylate. The cis (endo) isomer typically predominates (>85:15 dr).
Phase 2: Reduction to the Alcohol
The ester must be reduced to the alcohol to serve as a substrate for the lipase.
Protocol:
-
Suspend
(1.1 eq) in dry THF at 0°C. -
Add the crude ester (dissolved in THF) dropwise.
-
Reflux for 2 hours or until ester carbonyl disappears on IR/TLC.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially based on LAH mass.
-
Filter the granular precipitate. Concentrate filtrate to yield (±)-6-Methyl-3-cyclohexene-1-methanol .
Phase 3: Enantioselective Kinetic Resolution (The Critical Step)
This step separates the enantiomers. Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays excellent stereoselectivity for primary alcohols with chiral centers at the
Mechanism: The lipase preferentially acetylates one enantiomer (typically the
Reagents:
-
Substrate: (±)-Alcohol (from Phase 2)
-
Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin) - 20 mg/mmol substrate
-
Acyl Donor: Vinyl Acetate (3.0 equivalents)
-
Solvent: tert-Butyl Methyl Ether (TBME) or Diisopropyl Ether (DIPE)
-
Temperature: 25-30°C
Protocol:
-
Dissolution: Dissolve 10 mmol of (±)-alcohol in 50 mL of dry TBME.
-
Initiation: Add Vinyl Acetate (30 mmol) and Novozym 435 beads (200 mg).
-
Incubation: Shake the reaction at 200 rpm at 30°C.
-
Monitoring: Monitor conversion by GC (Chiral Column, see Section 4). The theoretical maximum yield for a resolution is 50% for each enantiomer. Stop the reaction at exactly 50% conversion (typically 6-24 hours).
-
Termination: Filter off the enzyme beads (the enzyme can be recycled).
-
Separation: Concentrate the filtrate. The mixture now contains the Acetylated Enantiomer and the Unreacted Alcohol Enantiomer .
-
Purification: Separate via Flash Column Chromatography (Silica Gel).
-
Fraction 1 (Non-polar): (1R,6S)-Acetate (elutes with 5% EtOAc/Hexane).
-
Fraction 2 (Polar): (1S,6R)-Alcohol (elutes with 30% EtOAc/Hexane).
-
-
Recovery: The acetate can be hydrolyzed (
/MeOH) to yield the counter-enantiomer if desired.
Analytical Validation (QC)
Trustworthiness in asymmetric synthesis relies on rigorous quantification of the Enantiomeric Excess (% ee).
| Parameter | Method | Conditions | Acceptance Criteria |
| Purity (Chemical) | GC-FID | DB-5 or HP-5 Column, 100°C -> 250°C ramp. | > 98% a/a |
| Purity (Chiral) | Chiral GC | Column: | > 99% ee (after resolution) |
| Diastereomers | 1H NMR | 400 MHz, CDCl3. Compare integration of methyl doublet. | > 10:1 cis/trans ratio |
Self-Validating Checkpoint: If the resolution stalls before 50% conversion, the enzyme may be deactivated by acetaldehyde (byproduct of vinyl acetate). Corrective Action: Use isopropenyl acetate as the donor (releases acetone) or add molecular sieves.
Process Logic & Pathway Visualization
The following diagram illustrates the decision matrix for the operator during the resolution phase.
Figure 2: Decision logic for Kinetic Resolution. Stopping at ~50% conversion is critical to maximize the optical purity of the unreacted substrate.
References
-
Diels-Alder Selectivity: Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. Available at: [Link]
-
Enzymatic Resolution Strategy: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. J. Org.[1][2] Chem. (2002).[2] Available at: [Link]
-
Simvastatin Synthesis Context: Synthetic Methods for Simvastatin – an Overview. Natural Sciences Publishing. Available at: [Link]
-
Lipase Catalysis Mechanics: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Repository. Available at: [Link]
Sources
Advanced Application Note & Protocol: 6-Methyl-3-cyclohexene-1-methanol in High-Precision Electronics Cleaning
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a critical class of "tailored hydrocarbon solvents" used in the high-precision cleaning of printed circuit boards (PCBs).[1][2] Unlike traditional chlorinated solvents or simple aliphatic hydrocarbons, this molecule offers a unique amphiphilic solvency profile .[1][2] Its structure combines a lipophilic cyclohexene ring—capable of dissolving non-polar rosin and resin fluxes—with a hydrophilic hydroxymethyl group, facilitating water emulsification and rinsing.[2]
This guide provides a comprehensive technical workflow for the synthesis, formulation, and validation of this compound as a primary defluxing agent.[1][2]
Chemical Profile & Mechanistic Insight[1][3]
Physicochemical Properties
| Property | Value | Relevance to Detergency |
| CAS Number | 5259-31-4 | Identity verification.[1][2] |
| Molecular Weight | 126.20 g/mol | Volatility balance.[1][2] |
| Boiling Point | ~92°C (10 Torr) / 178°C (Atm) | High boiling point ensures low evaporative loss during hot cleaning cycles.[2] |
| Flash Point | 70.4°C (Closed Cup) | Classified as a combustible liquid (Class IIIA), safer than flammable low-flash solvents.[1] |
| Density | 0.954 g/mL | Facilitates phase separation if used in biphasic systems.[1] |
| Hansen Solubility (Est) |
Mechanism of Action: The "Solvency Bridge"
In PCB defluxing, the challenge is removing abietic acid (rosin) residues that have polymerized at soldering temperatures (>250°C).
-
Penetration: The cyclic alkene structure provides high Kauri-Butanol (KB) value power, penetrating the cross-linked resin matrix.[1][2]
-
Dissolution: The methyl group increases lipophilicity, preventing the "white residue" phenomenon common with overly polar solvents (like pure alcohols).[2]
-
Rinsability: The primary hydroxyl group (-CH2OH) acts as a handle for hydrogen bonding with water or rinsing agents, preventing redeposition of contaminants.[1][2]
Figure 1: Mechanism of flux removal.[1][2] The molecule bridges the hydrophobic flux and the hydrophilic rinse media.
Protocol: Laboratory Synthesis
Note: While commercially available, in-house synthesis allows for stereochemical control and purity optimization for high-sensitivity electronic applications.[1][2]
Retrosynthetic Analysis
The most efficient route is the Diels-Alder cycloaddition of piperylene (1,3-pentadiene) and acrolein, followed by a chemoselective reduction.[1]
Reaction Scheme:
-
Cycloaddition: Piperylene + Acrolein
6-Methyl-3-cyclohexene-1-carbaldehyde.[1][2] -
Reduction: Aldehyde + NaBH
this compound.[1][2]
Step-by-Step Methodology
Step 1: Diels-Alder Cycloaddition
Reagents:
-
Piperylene (Technical grade, ~70% trans isomer): 68.1 g (1.0 mol)
-
Acrolein (Freshly distilled, stabilized with hydroquinone): 56.1 g (1.0 mol)
-
Toluene (Anhydrous): 200 mL
-
Hydroquinone (Inhibitor): 0.1 g
Procedure:
-
Setup: Equip a 500 mL high-pressure glass reactor (autoclave) or a heavy-walled sealed tube with a magnetic stir bar. Caution: Acrolein is highly toxic and lachrymatory.[1] Work in a fume hood.
-
Charging: Dissolve hydroquinone in toluene. Add acrolein, followed by piperylene.[1]
-
Reaction: Seal the vessel and heat to 110°C for 12 hours. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.
-
Workup: Cool to room temperature. Transfer the mixture to a rotary evaporator.
-
Purification: Remove toluene under reduced pressure. Distill the residue under vacuum (15 Torr). Collect the fraction boiling at 65–70°C .
Step 2: Chemoselective Reduction
Reagents:
-
6-Methyl-3-cyclohexene-1-carbaldehyde (from Step 1): 100 g (0.8 mol)[1][2]
-
Sodium Borohydride (NaBH
): 15.2 g (0.4 mol) -
Methanol: 300 mL
-
Sodium Hydroxide (1M aq): 50 mL
Procedure:
-
Setup: 1L 3-neck round bottom flask with thermometer, addition funnel, and reflux condenser.
-
Solvation: Dissolve NaBH
in Methanol/NaOH solution. Cool to 0°C in an ice bath. -
Addition: Add the aldehyde dropwise over 1 hour, maintaining temperature <10°C. The reaction is exothermic.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully add 100 mL of water to quench excess hydride. Neutralize with dilute HCl to pH 7.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over MgSO
.[1] -
Isolation: Evaporate solvent. Vacuum distill the product (bp 92°C @ 10 Torr).
-
Final Product: Clear, viscous liquid.[1] Purity >98% by GC.
-
Formulation Protocol: "Hydrocarbon Detergent" for PCBs
This protocol creates a Semi-Aqueous Defluxing Agent suitable for spray-under-immersion cleaning systems.[1][2]
Formulation Matrix
| Component | Function | Concentration (wt%) | Rationale |
| This compound | Active Solvent | 45.0% | Primary dissolver of rosin/resin flux.[1][2] |
| Dipropylene Glycol Methyl Ether (DPM) | Co-Solvent | 35.0% | Adjusts viscosity and aids in water rinsing. |
| Aliphatic Hydrocarbon (C10-C12) | Diluent | 15.0% | Reduces surface tension for under-component penetration.[1][2] |
| Surfactant (Ethoxylated Alcohol) | Emulsifier | 4.5% | Enables the oil-based solvent to be rinsed away by water.[1][2] |
| BHT (Butylated Hydroxytoluene) | Antioxidant | 0.5% | Prevents oxidation of the cyclohexene double bond.[2] |
Blending Procedure[2]
-
Charge the Aliphatic Hydrocarbon into a stainless steel mixing vessel.
-
Add the BHT and stir until fully dissolved (approx. 10 mins).
-
Add the this compound slowly while stirring at 300 RPM.
-
Mix for 45 minutes at ambient temperature. The solution should remain clear and single-phase.
-
Filtration: Filter through a 0.5-micron PTFE membrane to remove particulate contaminants.[1][2]
Performance Validation: Flux Removal Efficiency
Standard: Modified IPC-TM-650 (Method 2.3.25)[1][2]
Experimental Setup
-
Test Vehicle: FR-4 coupons populated with 0603 chip capacitors using Lead-Free Solder Paste (SAC305) with ROL0 flux.
-
Reflow: Pass coupons through a standard reflow profile (Peak 245°C).
-
Cleaning Cycle:
-
Wash: Immersion in Formulation (from Section 4) at 60°C for 5 minutes with ultrasonic agitation (40 kHz).
-
Rinse: DI Water spray at 50°C for 2 minutes.
-
Dry: Hot air knife at 100°C.
-
Evaluation Metrics
-
Visual Inspection (10x-40x Magnification): Check for "white residue" or visible flux around solder joints.[1][2]
-
Gravimetric Analysis: Weigh coupon before fluxing (
), after reflow ( ), and after cleaning ( ). -
Ionic Contamination (ROSE Test): Must be < 1.56
g NaCl eq/cm².
Safety & Regulatory Compliance
GHS Classification[2]
-
Skin Irritation: Category 2 (Causes skin irritation).[2]
-
Eye Irritation: Category 2A (Causes serious eye irritation).[2]
-
Flammability: Category 4 (Combustible Liquid).[2]
Handling Precautions
-
Ventilation: Use local exhaust ventilation to keep vapor concentration below calculated OEL (estimated ~50 ppm).[2]
-
PPE: Nitrile gloves are recommended.[1][2] The alkene functionality can degrade natural rubber.[1][2]
-
Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitric acid) which can react with the double bond.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] (2024).[2] PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
Synthesis Mechanism (Diels-Alder): Master Organic Chemistry. (2018).[2][3] Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]
-
Solubility Parameters: Hansen, C. M. (2007).[2][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Related application data retrieved from [Link]
Sources
Experimental setup for laboratory-scale synthesis of cyclohexenes
Executive Summary
Cyclohexene scaffolds are ubiquitous in natural product synthesis (terpenes), polymer chemistry, and pharmaceutical intermediates. While industrial production often relies on the partial hydrogenation of benzene, laboratory-scale synthesis demands methods that prioritize safety, operational simplicity, and high stereochemical control.
This application note details two distinct, field-proven protocols for synthesizing cyclohexene derivatives:
-
Thermodynamic Control: Acid-catalyzed dehydration of cyclohexanol (Green Chemistry approach).
-
Kinetic/Stereo Control: Diels-Alder cycloaddition using in situ generated butadiene.
Method A: Acid-Catalyzed Dehydration (Thermodynamic Control)
Principle: The E1 elimination of water from cyclohexanol. Core Challenge: The reaction is reversible. To achieve high yields, the system must exploit Le Chatelier’s principle by removing the product as it forms.
Experimental Logic & Setup
Unlike textbook protocols using sulfuric acid (which causes charring/oxidation), this protocol utilizes 85% Phosphoric Acid .[1][2][3] It is a "greener" alternative that minimizes side reactions but requires precise thermal management to drive the equilibrium.
-
The Azeotropic Driver: Cyclohexene forms a minimum-boiling azeotrope with water (BP ~70.8°C). This allows the product to be distilled out of the reaction mixture (BP of cyclohexanol is 161°C) continuously, driving the reaction to completion [1].
Reagent Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Amount | Equiv. |
| Cyclohexanol | 100.16 | 0.96 | 20.0 g (20.8 mL) | 1.0 |
| Phosphoric Acid (85%) | 98.00 | 1.685 | 5.0 mL | Cat. |
| Product: Cyclohexene | 82.14 | 0.81 | Theoretical: 16.4 g | -- |
Step-by-Step Protocol
-
Reaction Assembly: In a 100 mL Round Bottom Flask (RBF), combine 20.0 g cyclohexanol and 5 mL 85%
. Add a magnetic stir bar.[1] -
Distillation Setup: Attach a fractionating column (Vigreux) and a distillation head with a thermometer. Connect a condenser and a receiving flask immersed in an ice bath.
-
Critical Check: Ensure the thermometer bulb is positioned exactly at the side-arm junction to measure vapor temperature accurately.
-
-
Reaction Initiation: Heat the oil bath to ~120-130°C.
-
Self-Validating Step (Temperature Monitoring): Monitor the head temperature.
-
Target Range: 70°C – 90°C. Vapor condensing in this range is the cyclohexene/water azeotrope.
-
Failure Mode: If the temperature spikes toward 100°C, you are distilling pure water (reaction stalled) or unreacted cyclohexanol (heating too fast).
-
-
Termination: Stop heating when the residue in the pot is reduced to ~3-4 mL. Do not distill to dryness (risk of polymerization/charring).
-
Workup:
-
Final Purification: Simple distillation of the dried organic layer. Collect fraction boiling at 80–83°C.
Method B: Diels-Alder Cycloaddition (Kinetic Control)
Principle: [4+2] Cycloaddition between a conjugated diene and a dienophile.
Core Challenge: Handling 1,3-butadiene. It is a gas at room temperature (BP -4.4°C), requiring complex gas cylinders and cryogenics.
Solution: Use 3-Sulfolene (Butadiene Sulfone) as a solid precursor.[5][6] It undergoes chelotropic extrusion of
Reagent Table
| Reagent | MW ( g/mol ) | Amount | Role |
| 3-Sulfolene | 118.15 | 2.5 g | Diene Precursor |
| Maleic Anhydride | 98.06 | 1.5 g | Dienophile |
| Xylenes (mixture) | Solvent | 2.0 mL | High BP Solvent |
| Product: 4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | Theoretical: 2.3 g | Target |
Step-by-Step Protocol
-
Safety Prep: This reaction generates Sulfur Dioxide (
) gas.[7] Mandatory: Perform in a fume hood or attach a gas trap (tube leading to a NaOH solution bubbler).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Assembly: In a 25 mL RBF, combine 3-sulfolene, maleic anhydride, and xylenes. Attach a reflux condenser.[1]
-
Thermal Activation: Heat the mixture to reflux (Xylenes BP ~140°C).
-
Self-Validating Step (Visual): Observe the solution.
-
Validation: Vigorous bubbling indicates
release and butadiene generation. -
Endpoint: Reflux for 30 minutes. The cessation of bubbling indicates the complete consumption of the precursor.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Add 10 mL Xylenes and heat slightly to ensure homogeneity, then cool slowly.
-
Add 5 mL Petroleum Ether to induce crystallization if necessary.
-
-
Purification: Vacuum filtration of the resulting crystals.[9] Recrystallize from ethyl acetate/hexanes if purity is low.
Visualized Workflows
Dehydration Process Logic
Figure 1: Logic flow for the acid-catalyzed dehydration, emphasizing the azeotropic removal of water to drive the equilibrium forward.
Diels-Alder In-Situ Logic
Figure 2: The "Constructive" pathway utilizing a solid precursor to safely generate the gaseous diene reagent.
Quality Control & Troubleshooting
| Parameter | Method A (Dehydration) | Method B (Diels-Alder) |
| Visual Check | Clear, colorless liquid. | White/Off-white crystals. |
| Refractive Index | N/A (Solid) | |
| Boiling/Melting Pt | BP: 83°C | MP: 103–104°C |
| IR Spectroscopy | 3020 | 1850 & 1780 |
| Common Failure | Temp > 95°C: Distilling water. | No Crystals: Solvent too polar; add hexanes. |
References
-
UMass Amherst Chemistry. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol.Link
-
Cerritos College. Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Acid Anhydride (Diels-Alder Reaction).Link
-
Royal Society of Chemistry. Preparation of Cyclohexene (Green Synthesis).Link
-
Chemistry LibreTexts. Preparation of Cyclohexene from Cyclohexanol.Link
Sources
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scribd.com [scribd.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Experiment #4 [sas.upenn.edu]
- 7. youtube.com [youtube.com]
- 8. US2561624A - Separation of cyclohexane and benzene by azeotropic distillation - Google Patents [patents.google.com]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
Application Note: Strategic Derivatization of 6-Methyl-3-cyclohexene-1-methanol
Abstract & Molecule Profile[1][2][3][4]
6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a versatile chiral building block derived from the Diels-Alder cycloaddition of piperylene and acrylic acid derivatives. Its utility in drug discovery and fragrance chemistry stems from its dual functionality: a reactive primary alcohol handle and an internal alkene accessible for stereoselective functionalization.
This guide details three high-fidelity protocols for derivatizing this scaffold, focusing on preserving stereochemical integrity and maximizing yield.
Structural Analysis & Reactivity
The molecule typically exists as a mixture of cis and trans diastereomers (referring to the relative stereochemistry of the C1-hydroxymethyl and C6-methyl groups).
| Feature | Chemical Implication | Strategic Utility |
| C1-Primary Alcohol | High nucleophilicity; easily oxidized. | Gateway to aldehydes (C-C bond formation) or leaving groups (SN2 reactions). |
| C3-C4 Alkene | Electron-rich; susceptible to electrophilic attack. | Site for epoxidation, dihydroxylation, or hydroboration. |
| C6-Methyl Group | Steric bulk adjacent to C1. | Influences facial selectivity during functionalization of the alkene (conformational locking). |
Strategic Derivatization Workflow
The following decision tree illustrates the primary synthetic pathways available for this scaffold.
Figure 1: Strategic divergence points for this compound. Solid lines indicate protocols detailed in this guide.
Detailed Protocols
Protocol A: Chemoselective Swern Oxidation
Objective: Convert the primary alcohol to an aldehyde without isomerizing the C3-C4 double bond. Rationale: Traditional acidic oxidants (Jones Reagent) can cause acid-catalyzed migration of the double bond into conjugation or induce ring rearrangements. The Swern oxidation provides a mild, non-acidic environment at -78°C.
Reagents:
-
Oxalyl chloride (1.1 eq)
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Triethylamine (Et3N) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N2, dissolve oxalyl chloride (11 mmol) in anhydrous DCM (25 mL). Cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (22 mmol) dropwise over 10 minutes. Critical: Control addition rate to maintain temperature below -60°C to prevent side reactions. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (10 mmol) in DCM (10 mL) dropwise. The mixture may become cloudy. Stir at -78°C for 45 minutes.
-
Termination: Add Et3N (50 mmol) dropwise. The reaction will turn into a thick white suspension.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Aldehydes are unstable; use immediately.
Validation:
-
IR: Appearance of C=O stretch ~1720 cm⁻¹.
-
¹H NMR: Distinct aldehyde proton singlet/doublet at ~9.6-9.8 ppm.
Protocol B: Hydroxyl-Directed Epoxidation (Henbest Effect)
Objective: Stereoselective epoxidation of the C3-C4 alkene. Rationale: The hydroxyl group at C1 can direct the epoxidation to the syn face via hydrogen bonding with the peracid (Henbest Rule). This is crucial for setting relative stereochemistry in complex synthesis.
Reagents:
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, purified)
-
Dichloromethane (DCM)
-
Phosphate buffer (pH 7.4) - Optional but recommended to buffer acidic byproducts.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (10 mmol) in DCM (50 mL). Cool to 0°C .
-
Addition: Add m-CPBA (12 mmol) portion-wise as a solid. Note: If using commercial 77% m-CPBA, adjust mass calculation accordingly.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor by TLC (stain with Anisaldehyde or KMnO4).
-
Quench: Pour mixture into a biphasic solution of saturated NaHCO3 and saturated Na2S2O3 (to reduce excess peroxide). Stir vigorously until the organic layer is clear (iodine/peroxide test negative).
-
Workup: Extract with DCM. Wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography. Epoxides are sensitive to silica acidity; add 1% Et3N to the eluent.
Stereochemical Note: Due to the conformational flexibility of the cyclohexene ring, the cis-1,6-isomer and trans-1,6-isomer will exhibit different facial selectivities. The hydroxyl group generally directs syn, but the C6-methyl group may impose steric hindrance on the syn face if it occupies a pseudo-axial position.
Protocol C: Alcohol Activation (Tosylation)
Objective: Convert the -OH group into a good leaving group (-OTs) for subsequent nucleophilic substitution (e.g., with azides, cyanides, or amines).
Reagents:
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (Solvent & Base) or Et3N/DCM
-
DMAP (catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: Dissolve this compound (10 mmol) in anhydrous Pyridine (10 mL) at 0°C .
-
Addition: Add TsCl (12 mmol) in small portions. Add DMAP.
-
Incubation: Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight. Avoid heating to prevent elimination of the alcohol to a diene.
-
Workup: Pour into ice-cold 1M HCl (to neutralize pyridine). Extract immediately with EtOAc.
-
Wash: Wash organics with saturated CuSo4 (to remove residual pyridine traces), then water and brine.
-
Purification: Recrystallization or rapid filtration through a silica plug.
Stereochemical Logic & Mechanism
The following diagram details the directing effects during Epoxidation (Protocol B).
Figure 2: Mechanistic pathway for Henbest-directed epoxidation. The hydroxyl group stabilizes the transition state on the syn-face.
References
-
Diels-Alder Synthesis Context
-
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
-
Swern Oxidation Mechanism & Protocol
-
Directed Epoxidation (Henbest Rule)
-
Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of stereochemistry. Part I. Stereospecificity in the reaction of some allylic alcohols with per-acids. Journal of the Chemical Society, 1958-1965.
-
-
Compound Data (Safety & Properties)
Disclaimer: These protocols are for research purposes only. All reactions should be performed in a fume hood with appropriate PPE. The starting material is a skin and eye irritant.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Methyl-3-cyclohexene-1-methanol
This Technical Support Guide is designed to assist researchers and process chemists in optimizing the synthesis of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). This guide focuses on the most robust synthetic route: the Diels-Alder cycloaddition of 1,3-butadiene and crotonaldehyde , followed by the chemoselective reduction of the resulting aldehyde.
Executive Summary
The synthesis of this compound relies on a two-step sequence. The primary challenge lies in the Diels-Alder (DA) step, where the low reactivity of crotonaldehyde (an internal alkene) and the gaseous nature of butadiene require precise kinetic control. The second challenge is the chemoselective reduction of the intermediate aldehyde without saturating the endocyclic double bond.
Core Reaction Pathway
-
Cycloaddition: 1,3-Butadiene + Crotonaldehyde
6-Methyl-3-cyclohexene-1-carbaldehyde. -
Reduction: 6-Methyl-3-cyclohexene-1-carbaldehyde
this compound.
Figure 1: Critical path for the synthesis of this compound.
Module 1: The Diels-Alder Cycloaddition
Objective: Maximize conversion of crotonaldehyde while controlling regioselectivity and preventing polymerization.
The Challenge: Reactivity Mismatch
Crotonaldehyde is a "sluggish" dienophile compared to acrolein because the methyl group sterically hinders the reaction center and increases the electron density of the alkene, raising the LUMO energy. Thermal reactions require high temperatures (150°C+), which promote polymerization.
Solution: Lewis Acid Catalysis
Using a Lewis Acid (LA) lowers the LUMO energy of the dienophile, accelerating the reaction rate by orders of magnitude and allowing operation at lower temperatures (0°C – 60°C).
Recommended Catalysts:
-
Tin(IV) Chloride (SnCl
): Highly effective for crotonaldehyde; favors the endo adduct (cis isomer). -
Aluminum Chloride (AlCl
): Aggressive catalyst; requires strict anhydrous conditions. -
Zinc Chloride (ZnCl
): Milder, easier to handle, but may require higher loads.
Experimental Protocol (Optimized)
-
Setup: Use a pressure-rated vessel (autoclave) or a heavy-walled glass reactor if working on a small scale (<10g).
-
Solvent: Toluene or Dichloromethane (DCM). Anhydrous conditions are critical if using Lewis Acids.
-
Procedure:
-
Charge the reactor with Crotonaldehyde (1.0 eq) and Solvent (5-10 volumes).
-
Add Hydroquinone (0.1 wt%) as a radical inhibitor to prevent butadiene polymerization.
-
Cool to 0°C. Slowly add Lewis Acid (0.1 - 0.2 eq) dropwise.
-
Condense 1,3-Butadiene (1.5 - 2.0 eq) into the vessel (bp -4.4°C). Note: Excess diene drives the equilibrium.
-
Seal and stir. Allow temperature to rise to 25°C (or heat to 40-60°C if conversion is slow).
-
Monitor via GC.
-
-
Workup: Quench with cold water/bicarbonate to destroy the catalyst. Extract with organic solvent.[1][2]
Troubleshooting the Diels-Alder Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Polymerization of reactants. | Add radical inhibitor (Hydroquinone or BHT). Ensure temperature is kept <60°C. |
| No Reaction | Deactivation of Catalyst. | Ensure system is strictly anhydrous. Water kills AlCl |
| High Residue/Tar | Thermal degradation. | Switch from thermal (150°C) to Catalytic (RT-60°C) conditions. |
| Loss of Butadiene | Leakage / Evaporation. | Use a sealed pressure vessel. Condense butadiene at -78°C before sealing. |
Module 2: The Chemoselective Reduction
Objective: Reduce the aldehyde (-CHO) to an alcohol (-CH
The Challenge: Over-Reduction
While the double bond at C3 is not conjugated with the aldehyde at C1, aggressive hydrogenation methods (e.g., H
Solution: Hydride Reduction
Sodium Borohydride (NaBH
Experimental Protocol
-
Reactants: Dissolve the Aldehyde intermediate in Ethanol or Methanol (0°C).
-
Addition: Add NaBH
(0.5 - 0.7 eq) portion-wise. Note: Stoichiometrically, 1 mole of NaBH reduces 4 moles of aldehyde, but slight excess ensures completion. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temp. Monitor disappearance of the carbonyl peak (IR: ~1720 cm⁻¹) or via TLC.
-
Quench: Carefully add dilute HCl or saturated NH
Cl to destroy excess hydride. -
Isolation: Extract with ether/ethyl acetate. Wash with brine. Dry over MgSO
.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying yield loss in the synthesis pipeline.
Frequently Asked Questions (FAQ)
Q1: Can I use piperylene (1,3-pentadiene) instead of butadiene to make this molecule? A: No. Reacting piperylene with acrolein yields 2-methyl -3-cyclohexene-1-carbaldehyde (or the 5-methyl isomer), not the 6-methyl isomer. To get the methyl group at the 6-position (adjacent to the functional group handle), you must use crotonaldehyde (which carries the methyl) and butadiene .
Q2: My product smells like vinegar after the reduction step. What happened?
A: You likely performed a Tishchenko reaction side-path or failed to quench an ester impurity. However, the most common issue is incomplete reduction or oxidation of the aldehyde. Ensure the aldehyde is fully converted. If using an ester precursor (e.g., methyl crotonate), you need a stronger reducing agent like LiAlH
Q3: Why is the Diels-Alder reaction taking 48+ hours?
A: Crotonaldehyde is sterically hindered. Without a catalyst, this reaction is extremely slow. If you are already using a Lewis Acid, your catalyst may be deactivated by moisture (AlCl
Q4: The product is a mixture of isomers. Is this normal? A: Yes. The Diels-Alder reaction produces endo (cis) and exo (trans) diastereomers. With Lewis Acid catalysis, the endo product usually predominates. Separation requires careful fractional distillation, but for many applications (e.g., fragrance or further synthesis), the mixture is used as-is.
References
-
Diels-Alder Reaction Fundamentals & Catalysis
-
Mechanism and Lewis Acid Activation: Wikipedia contributors. (2024). "Diels–Alder reaction."[2][3][4][5][6] Wikipedia, The Free Encyclopedia. Link
-
Catalytic Efficiency: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[7] (Standard text on DA optimization).
-
-
Specific Synthesis & Precursors
-
Precursor Data (6-Methyl-3-cyclohexene-1-carboxaldehyde): National Center for Biotechnology Information. (2024).[8][9] PubChem Compound Summary for CID 101550. Link[8][9]
-
Target Molecule Data (this compound): National Center for Biotechnology Information. (2024).[8][9] PubChem Compound Summary for CID 110637. Link
-
-
Reduction Methodologies
-
Chemoselective Reduction: Shi, L., et al. (2012).[10] "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water."[10] Green Chemistry, 14, 1372-1375.[10] (Demonstrates selectivity for C=O over C=C). Link
-
Organic Syntheses Protocol (Analogous): 2-Cyclohexen-1-one, 4-(hydroxymethyl)-.[11] Organic Syntheses, Coll. Vol. 10, p.215 (2004). (Details handling of hydroxymethyl cyclohexenes). Link
-
Sources
- 1. youtube.com [youtube.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methyl-3-cyclohexene-1-carboxaldehyde, cis- | C8H12O | CID 92234074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- | C8H12O | CID 12613972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-Methyl-3-cyclohexene-1-methanol
Welcome to the Cyclo-Purify Technical Support Hub. Ticket ID: #PUR-5259-31-4 Subject: Advanced Purification Protocols for Crude 6-Methyl-3-cyclohexene-1-methanol Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying This compound (CAS: 5259-31-4) presents a unique set of challenges due to its cyclic alkene structure. The crude matrix—typically resulting from a Diels-Alder cycloaddition (e.g., piperylene + allyl alcohol derivatives) or reduction of the corresponding aldehyde—often contains unreacted dienes, polymeric byproducts, and difficult-to-separate stereoisomers (cis and trans diastereomers).
This guide prioritizes fractional vacuum distillation for bulk impurity removal, followed by Argentation Chromatography for high-precision isomer resolution.
Module 1: Bulk Purification (Vacuum Distillation)
Q: My crude product is dark and viscous. How do I prevent degradation during initial purification?
A: The dark color indicates polymerization of unreacted dienes or oxidation products. You must perform a high-vacuum fractional distillation . Simple distillation is insufficient because the boiling point differentials between the target alcohol and its regioisomers are narrow.
The Protocol:
-
Pre-Treatment: Wash the crude organic phase with saturated
to remove any acidic byproducts from the synthesis (e.g., acrylic acid residues) which can catalyze polymerization during heating. -
Vacuum Setup: Use a vacuum manifold capable of maintaining stable pressure below 15 Torr.
-
Column Selection: Use a Vigreux column (at least 20 cm) or a packed column to increase theoretical plates.
-
Thermal Management: Do not exceed a bath temperature of 140°C. This compound acts as an allylic alcohol analog; excessive heat can trigger dehydration to conjugated dienes.
Target Fraction Parameters:
| Parameter | Value | Note |
| Boiling Point | 92.0 – 92.5 °C | @ 10 Torr (1.33 kPa) [1] |
| Refractive Index ( | 1.483 | Purity Indicator [1] |
| Density | 0.954 g/mL | @ 25 °C [1] |
| Appearance | Colorless to pale yellow | Darkening implies oxidation |
Troubleshooting Tip: If the temperature fluctuates or "bumping" occurs, your crude contains residual solvent (likely low-boiling dienes). Insert a cold trap between the pump and the still to capture volatiles and protect your vacuum integrity.
Module 2: Isomer Separation (Argentation Chromatography)
Q: GC-MS shows two close-eluting peaks (M+ 126). Standard silica chromatography isn't separating the cis and trans isomers. What now?
A: Standard silica relies on polarity. Since cis and trans isomers of this compound have nearly identical polarities (both have the same -OH group and hydrocarbon ring), you must exploit their
The Solution: Argentation Chromatography (
-
Cis-isomers: Typically form stronger complexes (less sterically hindered access to the
-cloud). -
Trans-isomers: Typically form weaker complexes.
-
Result: The trans isomer elutes first; the cis isomer is retained longer.
Protocol: Preparation of 10%
-
Dissolve: Dissolve 10 g of Silver Nitrate (
) in 30 mL of acetonitrile (or water, though acetonitrile is easier to remove). -
Slurry: Add 90 g of high-quality flash silica gel (230-400 mesh) to the solution. Stir vigorously to create a uniform slurry.
-
Activate: Evaporate the solvent under reduced pressure (Rotavap) protected from light (wrap flask in foil).
-
Dry: Dry the resulting powder in an oven at 110°C for 4 hours. Store in a dark, amber jar.
Elution Gradient:
-
Mobile Phase: Hexane : Ethyl Acetate (Start 95:5
Ramp to 80:20). -
Observation: The trans isomer will elute in the early non-polar fractions. The cis isomer will drag and elute as polarity increases.
Module 3: Chemical Polishing (Derivatization)
Q: I need >99% purity for biological assays, but chromatography left trace impurities. Is there a crystallization method?
A: this compound is a liquid at room temperature, making direct crystallization difficult. You must convert it into a solid crystalline derivative, purify via recrystallization, and then hydrolyze.
The 3,5-Dinitrobenzoate Method:
-
Derivatization: React the semi-pure alcohol with 3,5-dinitrobenzoyl chloride and pyridine in dichloromethane.
-
Mechanism:[1] Forms a solid ester with a high melting point.
-
-
Recrystallization: Recrystallize the resulting ester from ethanol/water. This step is highly effective at rejecting structural isomers.
-
Hydrolysis: Saponify the pure crystals using
in methanol/water. -
Extraction: Extract the liberated pure alcohol with ether/DCM and distill once more to remove solvent.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific alkene-alcohol.
Figure 1: Purification logic flow for this compound, prioritizing distillation for bulk cleanup and silver-nitrate chromatography for isomer resolution.
Module 4: Storage & Stability
Q: How do I store the purified material to prevent "yellowing"?
A: The "yellowing" is autoxidation of the alkene moiety or the alcohol function.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Stabilizers: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) if the downstream application permits.
-
Temperature: Store at
.
References
-
ChemicalBook. (2025).[2][3] this compound Properties and Boiling Point Data. Link
-
Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. University of Queensland / Australian National University.[4] Link
-
BenchChem. (2025).[5] Technical Support: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate Derivatives. Link
-
PubChem. (2025).[6] Compound Summary: this compound (CID 110637).[6] National Library of Medicine. Link
-
NIST. (2025). 3-cyclohexene-1-methanol, 6-methyl-alpha-vinyl- Data. NIST Chemistry WebBook, SRD 69.[2] Link
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. 3-cyclohexene-1-methanol, 6-methyl-alpha-vinyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the synthesis of 6-Methyl-3-cyclohexene-1-methanol
This guide serves as a comprehensive technical resource for researchers and process chemists synthesizing 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4). It addresses the critical challenges of regioselectivity, stereochemistry, and impurity management inherent in the Diels-Alder construction of this scaffold.
Reaction Overview & Mechanistic Grounding
The synthesis relies on a Diels-Alder [4+2] cycloaddition between 1,3-pentadiene (piperylene) and an acrylic dienophile (typically acrolein or allyl alcohol ), followed by reduction if necessary.
-
Major Pathway (Ortho-Rule): The reaction is governed by frontier molecular orbital (FMO) interactions. The highest occupied molecular orbital (HOMO) of the diene (C1 coefficient is largest) overlaps with the lowest unoccupied molecular orbital (LUMO) of the dienophile (beta-carbon coefficient is largest). This favors the formation of the "ortho" adduct , which corresponds to the 1,6-substitution pattern in the final ring (named 6-methyl due to IUPAC numbering priorities).
-
Stereochemistry: The Endo-rule favors the cis-isomer kinetically, but the commercial product is typically a mixture of cis and trans isomers (endo/exo adducts).
Troubleshooting Guide: Common Issues & Solutions
Category A: Regio- and Stereoselectivity [1]
Q: Why is my crude NMR showing a persistent minor isomer (~10-15%) that does not separate easily? A: You are likely observing the "Meta" regioisomer .
-
Cause: While the "ortho" product (6-methyl) is favored by electronic effects (secondary orbital overlap), the "meta" product (typically the 5-methyl or 2-methyl isomer depending on numbering) forms as a minor byproduct due to thermal randomization or lack of Lewis Acid catalysis.
-
Solution:
-
Lower Temperature: Run the reaction at the lowest feasible temperature (e.g., 0°C to RT) to maximize kinetic control (favoring the ortho-product).
-
Lewis Acid Catalysis: Use catalysts like AlCl₃ or BF₃·OEt₂ . These lower the LUMO energy of the dienophile, enhancing the FMO coefficient polarization and significantly improving the ortho:meta ratio (often >20:1).
-
Q: I need a specific stereoisomer (cis vs. trans). How do I control this? A: The Diels-Alder reaction is stereospecific regarding the starting alkene, but diastereoselective regarding the endo/exo approach.
-
To favor Cis (Endo): Use acrolein as the dienophile at low temperatures. The secondary orbital interactions between the aldehyde carbonyl and the diene's pi-system strongly favor the endo transition state, leading to the cis-aldehyde (which reduces to cis-alcohol).
-
To favor Trans (Exo): Use allyl alcohol directly or employ high-temperature thermal conditions (thermodynamic control), which allow retro-Diels-Alder equilibration to the more stable trans-isomer.
Category B: Impurities & Side Products
Q: My reaction mixture turned into a viscous gel. What happened? A: You have encountered polymerization .
-
Cause: Both 1,3-pentadiene and acrolein are prone to radical polymerization, especially if the inhibitor (e.g., hydroquinone) is consumed or if oxygen is present.
-
Solution:
-
Add a radical inhibitor like BHT or Hydroquinone (0.1–1.0 mol%) to the reaction mixture.
-
Conduct the reaction under a strict inert atmosphere (Nitrogen/Argon).
-
Avoid excessive heating of the neat reagents.
-
Q: I see a peak at ~5.6 ppm in 1H NMR that doesn't match the product. It persists after distillation. A: This is likely Unreacted Cis-Piperylene or Piperylene Dimers .
-
Mechanism: Commercial piperylene is a mixture of trans-1,3-pentadiene (~65%) and cis-1,3-pentadiene (~35%). Only the trans-isomer reacts efficiently in the Diels-Alder reaction due to steric hindrance in the cis-isomer's s-cis conformation.
-
Impact: The cis-isomer accumulates and acts as a solvent/impurity. At high temperatures, it can dimerize to form vinylcyclohexene derivatives.
-
Solution: Use high-purity trans-piperylene if available, or account for the 35% dead volume of cis-isomer. Remove the unreacted cis-isomer via careful fractional distillation (b.p. 42°C) before product isolation.
Category C: Reduction Issues (If using Acrolein route)
Q: After reducing the intermediate aldehyde, I see a saturated alcohol impurity. A: You have Over-Reduction .
-
Cause: If using catalytic hydrogenation (H₂/Pd-C) to reduce the aldehyde to the alcohol, the internal alkene (C3=C4) competes for hydrogen.
-
Solution: Use a chemoselective hydride reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) at low temperature (0°C). These reagents reduce the carbonyl selectively without touching the isolated alkene.
Experimental Protocol: Optimized Synthesis
Method: Lewis-Acid Catalyzed Diels-Alder followed by Chemoselective Reduction.
Step 1: Cycloaddition
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Reagents: Charge Acrolein (1.0 equiv) and Dichloromethane (DCM) (solvent). Cool to -78°C.
-
Catalyst: Add BF₃·OEt₂ (0.1 equiv) dropwise. Stir for 15 min.
-
Addition: Add trans-1,3-Pentadiene (1.2 equiv) slowly to maintain low temp.
-
Reaction: Warm to 0°C and stir for 4-6 hours. Monitor by TLC/GC for disappearance of acrolein.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Intermediate: 6-Methyl-3-cyclohexene-1-carboxaldehyde (Major: Endo/Cis).
-
Step 2: Reduction
-
Setup: Dissolve the crude aldehyde in Methanol (0.5 M). Cool to 0°C.
-
Reagent: Add NaBH₄ (0.5 equiv) portion-wise (Exothermic!).
-
Reaction: Stir at 0°C for 1 hour.
-
Quench: Add 1N HCl dropwise until pH ~7.
-
Isolation: Evaporate methanol. Extract residue with Ethyl Acetate.
-
Purification: Distill under reduced pressure (approx. 90-95°C @ 10 Torr).
Data & Specifications
Table 1: Key Physical Properties & Specifications
| Property | Value / Description | Note |
| CAS Number | 5259-31-4 | Mixture of cis/trans |
| Molecular Weight | 126.20 g/mol | Formula: C₈H₁₄O |
| Boiling Point | 92-95°C @ 10 Torr | 178-180°C @ 760 Torr |
| Density | 0.954 g/mL | @ 25°C |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Major Isomer | 6-Methyl (Ortho) | >90% Regioselectivity |
| Side Product | Meta-Isomer | <10% (Thermal conditions) |
Pathway Visualization
The following diagram illustrates the reaction pathways, including the formation of the major "Ortho" product and the competing "Meta" and polymerization side reactions.
Caption: Reaction network showing the dominant FMO-controlled pathway to the 6-methyl isomer versus competing thermal side reactions.
References
-
Diels-Alder Regioselectivity (Houk's Rule)
-
Product Specifications & Properties
-
Piperylene Reactivity (Cis vs Trans)
-
Piperylene—A Versatile Basic Chemical in Catalysis. ResearchGate.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. airgas.com [airgas.com]
- 4. EP2891652A1 - Alicyclic epoxy compound and method for producing same - Google Patents [patents.google.com]
- 5. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0481476A2 - Trifunctional unsaturated compounds and derivatives thereof - Google Patents [patents.google.com]
- 7. EP1384737A2 - Cycloaliphatic epoxy compounds containing styrenic, cinnamyl, or maleimide functionality - Google Patents [patents.google.com]
- 8. 3-Cyclohexene-1-methanol | C7H12O | CID 15512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for Diels-Alder reactions
Technical Support Center: Diels-Alder Reaction Optimization Status: Online | Tier: Advanced Research Support Agent: Senior Application Scientist (Ph.D., Organic Synthesis)
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your [4+2] cycloaddition is failing to convert, yielding the wrong isomer, or decomposing the diene.
The Diels-Alder (DA) reaction is governed by a delicate balance between frontier molecular orbital (FMO) interactions and steric strain . Unlike simple substitutions, the DA reaction has a highly negative volume of activation (
This guide moves beyond basic textbook theory to address the specific "levers" of Temperature (
Visual Troubleshooting Logic
Before modifying your conditions, identify your failure mode using the logic flow below.
Figure 1: Decision matrix for optimizing reaction conditions based on observed failure modes.
Module 1: Temperature (Thermodynamics vs. Kinetics)
Q: I increased the temperature to speed up the reaction, but my yield decreased. Why?
A: You have likely triggered the Retro-Diels-Alder (rDA) reaction.
The DA reaction is exothermic (
-
The Threshold: For many furan-maleimide systems, the rDA becomes dominant above 100–120°C .
-
The Fix: Do not increase
further. Instead, use Lewis Acid catalysis to lower the activation energy ( ), allowing the reaction to proceed at lower temperatures (often 0°C or RT), or use High Pressure (see Module 2).
Q: How do I ensure I get the Endo isomer?
A: The Endo isomer is the Kinetic Product , formed faster due to secondary orbital interactions (overlap between the dienophile's electron-withdrawing group and the diene's back-lobe). The Exo isomer is the Thermodynamic Product (more stable, less steric hindrance).[1]
-
Protocol: Run the reaction at the lowest possible temperature that allows conversion.
-
Warning: Extended reaction times at high heat favor the Exo product because the reaction becomes reversible (thermodynamic control).
Module 2: High-Pressure Synthesis (The "Brute Force" Method)
Q: My substrate is sterically hindered and decomposes at reflux. What now?
A: This is the ideal use case for High-Pressure Synthesis. The DA reaction is characterized by a large negative volume of activation (
-
Mechanism: Pressure accelerates reactions that reduce volume. At 10–15 kbar , the reaction rate can increase by a factor of 10,000x compared to ambient pressure.
-
Benefit: Pressure affects the rate constant (
) but not the thermal energy of the molecules. You can force a reaction at 20°C that would normally require 200°C, completely bypassing thermal decomposition or rDA pathways.
Data Comparison: Thermal vs. High Pressure
| Variable | Thermal Reflux (Ambient P) | High Pressure (10-15 kbar) |
| Primary Driver | Thermal Energy ( | Volume Reduction ( |
| Reaction Rate | Increases (Arrhenius) | Increases exponentially |
| Equilibrium | Shifts to Reactants (rDA favored) | Shifts to Product (Le Chatelier) |
| Selectivity | Mixed (Thermodynamic drift) | High Endo (Kinetic preservation) |
| Substrate Scope | Limited by thermal stability | Broad (Sensitive groups survive) |
Module 3: Experimental Protocols
Protocol A: Lewis Acid Catalyzed DA (Low Temperature)
For activating electron-poor dienophiles without heat.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Toluene.
-
Catalyst Loading: Add 0.1 – 1.0 equiv of Lewis Acid (Common:
, , ).-
Note:
is aggressive; is milder.
-
-
Addition: Cool solvent to -78°C or 0°C. Add the dienophile first to complex the catalyst (lowering its LUMO). Stir for 15 mins.
-
Reaction: Add the diene slowly. Monitor by TLC.
-
Quench: Pour into ice-cold
solution to destroy the catalyst.
Protocol B: High-Pressure DA (Piston-Cylinder)
For sterically hindered or thermally sensitive substrates.
-
Vessel: Use a Teflon ampoule (deformable) to transmit pressure.
-
Concentration: Dissolve reactants in DCM (avoid freezing solvents like benzene) at high concentration (1.0 – 5.0 M).
-
Why?
is favorable; higher concentration maximizes rate.
-
-
Loading: Fill the ampoule completely (no air bubbles) and cap it.
-
Compression: Place in the high-pressure apparatus (e.g., piston-cylinder).
-
Pressurization: Ramp pressure to 10–15 kbar (1.0–1.5 GPa) .
-
Safety: Ensure the apparatus is shielded.
-
-
Duration: Hold for 12–48 hours at 20–40°C .
-
Release: Decompress slowly to prevent solvent boiling/foaming.
Visualizing the Pathway
The diagram below illustrates why High Pressure is superior to Heat for difficult DA reactions. Heat lowers the barrier but raises the "floor" (Reverse Reaction), while Pressure lowers the barrier and lowers the "floor" (favors product).
Figure 2: Reaction coordinate highlighting the volume-dependent stabilization of the Transition State under high pressure.
References
-
Rideout, D. C., & Breslow, R. (1980).[2] Hydrophobic acceleration of Diels-Alder reactions.[2] Journal of the American Chemical Society.[2][3]
-
Yates, P., & Eaton, P. (1960).[3] Acceleration of the Diels-Alder Reaction by Aluminum Chloride.[3][4][5] Journal of the American Chemical Society.[2][3]
-
Houk, K. N., & Strozier, R. W. (1973).[3] Lewis acid catalysis of Diels-Alder reactions.[2][3][4][5][6][7] Journal of the American Chemical Society.[2][3]
-
Jenner, G. (2002).[8] High pressure and selectivity in the Diels–Alder reaction. Tetrahedron.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Volumes of activation for catalysed Diels–Alder reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Volumes of activation for catalysed Diels–Alder reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting peak splitting in NMR spectra of cyclohexene compounds
Topic: Troubleshooting Peak Splitting & Spectral Anomalies in Cyclohexene Derivatives Audience: Senior Researchers, Medicinal Chemists, Structural Biologists
Welcome to the Cyclohexene NMR Support Hub
This guide is designed to triage your spectral anomalies. Do not assume your sample is impure until you have ruled out these intrinsic magnetic phenomena.
Part 1: Diagnostic Triage (Start Here)
Before altering your sample, cross-reference your anomaly with this diagnostic matrix to identify the root cause.
| Symptom | Visual Characteristic | Probable Cause | Immediate Action |
| The "Fuzzy" Multiplet | Peaks look broadened or have "hair" (tiny shoulders) rather than clean splitting. | Allylic ( | Run COSY or Homonuclear Decoupling . |
| The "Roofed" Peak | Multiplets lean heavily toward each other; intensities are not symmetric (non-Pascal). | Strong Coupling (Second-Order Effect) . Chemical shift difference ( | Acquire at Higher Field (e.g., 600 MHz vs. 300 MHz) or use Simulation Software . |
| The "Fat" Peak | A specific resonance is significantly broader than the solvent peak or TMS. | Intermediate Exchange . The ring is flipping between half-chair conformers at a rate comparable to the NMR timescale.[3] | Perform Variable Temperature (VT) NMR . |
| The "Ghost" Peak | Small duplicate peaks appear near the main signal, often with identical splitting. | Rotamers or Diastereomers . If the molecule has a chiral center off the ring, the ring protons become diastereotopic. | Check HSQC to see if multiple protons attach to the same carbon. |
Part 2: Troubleshooting Workflows
Issue 1: "My doublet is split into a complex mess." (Allylic Coupling)
The Science:
In saturated alkanes, coupling rarely extends beyond 3 bonds (
-
Allylic Coupling (
): Protons to the double bond couple to the vinylic proton. Typical . -
Homoallylic Coupling (
): Protons on opposite sides of the ring (pseudo-axial) can couple through the double bond. Typical .[4]
The Fix: Homonuclear Decoupling If you suspect the complexity is due to coupling with a specific proton (e.g., the alkene proton), "erase" that interaction.
Protocol: Selective Homonuclear Decoupling
-
Identify Target: Locate the chemical shift of the alkene proton (typically 5.5–6.0 ppm).
-
Set Parameter: In your acquisition software (TopSpin/VnmrJ), set the decoupling frequency (O2 or dof) to the alkene proton's shift.
-
Acquire: Run a standard 1H experiment with continuous wave (CW) decoupling on during acquisition.
-
Result: If the "messy" peak simplifies into a clean doublet/triplet, the complexity was due to allylic coupling.
Issue 2: "My peaks are merging and distorting." (Strong Coupling)
The Science:
Cyclohexene methylene protons (H-3/H-6 and H-4/H-5) often have very similar chemical shifts. When the difference in frequency (
-
Rule of Thumb: If
, you will see "roofing" (leaning). If , the spectrum may become unrecognizable.
The Fix: Field Strength & Simulation You cannot "decouple" strong coupling physically. You must separate the shifts magnetically or mathematically.
-
Option A: Move to a higher field magnet (e.g., 300 MHz
600 MHz). This increases (in Hz) while remains constant, pushing the system back toward First-Order behavior. -
Option B: Use spectral simulation software (e.g., Bruker Daisy, Mnova spin simulation). Input your estimated shifts and couplings to see if the calculated ABX pattern matches your experimental data.
Issue 3: "My spectrum looks out of focus." (Conformational Dynamics)
The Science:
Cyclohexene undergoes a half-chair inversion . The barrier is low (
-
Unsubstituted Cyclohexene: Fast exchange at RT
Sharp, averaged signals. -
Substituted Cyclohexene: Bulky groups can raise the barrier or bias the equilibrium. If the flip rate (
) is close to the frequency difference between conformers ( ), the peaks broaden (Coalescence).
The Fix: Variable Temperature (VT) NMR To resolve the spectrum, you must push the system out of the "intermediate exchange" rate.
Decision Logic:
-
Heat it up (+20°C to +50°C): Increases
(fast exchange). Peaks sharpen into a single average. Risk: Sample degradation. -
Cool it down (-20°C to -80°C): Decreases
(slow exchange). The motion "freezes," and you see two distinct sets of sharp peaks (one for each conformer).
Part 3: Visual Troubleshooting Logic
The following diagram outlines the decision process for identifying the source of peak splitting.
Caption: Figure 1. Decision matrix for distinguishing between instrumental artifacts, dynamic effects, and complex coupling regimes.
Part 4: Standard Reference Data
Use these values to validate if your calculated
Table 1: Typical Coupling Constants in Cyclohexene Systems
| Coupling Type | Notation | Typical Value ( | Structural Insight |
| Allylic | 1.0 – 3.0 Hz | Maximum when C-H bond is perpendicular to the alkene plane ( | |
| Homoallylic | 0 – 2.0 Hz | Often seen between pseudo-axial protons on C3 and C6. | |
| Vicinal (Alkene) | 10.0 Hz | Coupling between the two vinylic protons (C1-H and C2-H). | |
| Vicinal (Ring) | 8 – 12 Hz | Large splitting; indicates trans-diaxial arrangement. | |
| Vicinal (Ring) | 2 – 5 Hz | Small splitting; often indistinguishable in multiplets. |
Part 5: Experimental Protocol
Variable Temperature (VT) NMR Setup
Use this protocol if you suspect conformational broadening (Issue 3).
-
Solvent Selection: Ensure your solvent is liquid at the target temperature.
-
For Cooling: CDCl
(freezes at -64°C) or CD Cl (freezes at -95°C). -
For Heating: DMSO-d
or Toluene-d .
-
-
Tube Integrity: Use high-quality Pyrex tubes (Class A) to prevent breakage under thermal stress.
-
Equilibration:
-
Set target temperature in the variable temperature unit (VTU).
-
Wait 10 minutes after the sensor reaches the target temperature to allow the sample core to equilibrate.
-
-
Tuning/Matching: Crucial. Probe tuning changes significantly with temperature. Re-tune and re-match at every temperature step.
-
Shimming: Shims will drift as the probe body expands/contracts. Re-shim the Z1 and Z2 coils manually.
References
-
Reich, H. J. (2017). Structure Determination Using NMR: Spin-Spin Splitting (J-Coupling). University of Wisconsin-Madison. [Link]
-
Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Spin-Spin Coupling).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences and Interconversion Barriers in Cyclohexene and Derivatives. Journal of the American Chemical Society.[5] [Link]
-
Bruker BioSpin. (2024). Variable Temperature NMR: Best Practices and Safety. [Link]
Sources
Catalyst selection for enhancing Diels-Alder reaction efficiency
Ticket ID: DA-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Welcome to the Advanced Catalysis Support Portal.
You are likely here because your Diels-Alder cycloaddition is suffering from sluggish rates, poor regioselectivity, or "tarring" decomposition. As an Application Scientist, I don't just provide recipes; I troubleshoot the molecular interactions driving your failure modes.
The Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) Theory . Success depends on minimizing the energy gap between the HOMO of the diene and the LUMO of the dienophile. Our goal is to select a catalyst that sufficiently lowers that LUMO energy (or raises the HOMO) without destroying your substrate.
Part 1: Catalyst Selection Decision Matrix
Before troubleshooting, ensure you are using the correct class of catalyst for your substrate.
Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate stability and stereochemical requirements.
Part 2: Troubleshooting Modules
Module A: Lewis Acid Catalysis (The "Standard" Approach)
Primary Catalyst: Scandium Triflate [Sc(OTf)₃] Legacy Alternatives: AlCl₃, TiCl₄, BF₃·OEt₂
Q: My reaction turns into a black tar upon adding the catalyst. What happened? A: You likely triggered the polymerization of your diene. Strong Lewis acids like AlCl₃ are notorious for this.
-
The Fix: Switch to a Lanthanide Triflate , specifically Sc(OTf)₃ .[1][2]
-
Why: Sc(OTf)₃ is a "water-tolerant" Lewis acid.[3] It coordinates to the carbonyl oxygen of the dienophile, lowering the LUMO energy, but it is less oxophilic than TiCl₄, meaning it is less likely to rip apart acid-sensitive functional groups or initiate cationic polymerization [1].
-
Protocol Adjustment:
-
Dissolve dienophile (1.0 eq) and Sc(OTf)₃ (10-20 mol%) in MeCN or CH₂Cl₂.
-
Stir for 15 mins to ensure coordination (LUMO lowering).
-
Add diene slowly at 0°C.
-
Q: The reaction works in dry DCM but fails completely when I scale up. Why? A: Moisture contamination. While Sc(OTf)₃ is water-tolerant, traditional catalysts like TiCl₄ decompose instantly into HCl and Titanium oxides in the presence of water, killing the catalysis.
-
The Fix: If you cannot guarantee anhydrous conditions, switch to Aqueous Catalysis (see Module C) or use Sc(OTf)₃, which can actually be recovered from water and reused [1].
Module B: Organocatalysis (The Asymmetric Approach)
Primary Catalyst: MacMillan Imidazolidinones Mechanism: Iminium Ion Activation[4][5]
Q: I am getting good yield but 0% enantiomeric excess (ee). A: You are suffering from the Background Reaction . The uncatalyzed (racemic) reaction is outcompeting the catalyzed pathway.
-
The Fix: Lower the temperature to -20°C or -78°C.
-
Why: The activation energy (
) of the catalyzed pathway is lower than the uncatalyzed one. Lowering temperature kinetically freezes out the background reaction while the catalyzed path proceeds (albeit slower). -
Check: Ensure your concentration is high (1.0 M). Organocatalysis often requires higher concentrations than metal catalysis to ensure the formation of the active Iminium Ion species [2].
Q: Why is the reaction taking 48 hours? A: Steric crowding at the active site.
-
The Fix: Add a co-acid like TFA (Trifluoroacetic acid) (20 mol%) if using a neutral amine catalyst.
-
Why: This facilitates the condensation of the amine catalyst with the aldehyde dienophile to form the reactive iminium species.
Figure 2: The MacMillan Organocatalytic Cycle. The formation of the Iminium Ion (Red) is the critical LUMO-lowering step [2].
Module C: Aqueous Systems (The "On-Water" Effect)
Method: Heterogeneous mixing in water (No surfactant needed for pure Breslow effect).
Q: My reactants are insoluble in water. Should I add ethanol? A: NO. Adding organic co-solvents often destroys the acceleration effect.
-
The Phenomenon: This is the "On-Water" Effect discovered by Breslow [3]. The reaction occurs at the organic-water interface. The hydrophobic effect forces the non-polar diene and dienophile together to minimize their surface area exposed to water, effectively increasing the local concentration and "internal pressure."
-
The Fix: Vigorously stir the emulsion. Do not try to make it homogeneous.
-
Troubleshooting: If the reaction is too slow, add Lithium Chloride (LiCl) (2.0 - 4.0 M). This increases the "salting-out" effect, driving the hydrophobic reactants together even harder [3].
Module D: Selectivity Control (Endo vs. Exo)
Q: I need the Exo product, but I'm only getting Endo. A: This is the standard "Alder Endo Rule" outcome (due to secondary orbital interactions). To flip this, you need to change the thermodynamic control or the catalyst bulk.
-
Strategy 1 (Thermodynamic): Run the reaction at a higher temperature and longer time. The Endo product is the Kinetic product (forms fast); the Exo product is the Thermodynamic product (more stable).
-
Strategy 2 (Catalytic): Use a bulky Lewis Acid like B(C₆F₅)₃ .
-
Why: Bulky catalysts physically block the "Endo" approach trajectory, forcing the diene to approach from the less hindered "Exo" face [4].
Part 3: Comparative Data Summary
| Feature | Lewis Acid (Sc(OTf)₃) | Organocatalysis (MacMillan) | Aqueous (On-Water) |
| Mechanism | LUMO Lowering (Coordination) | LUMO Lowering (Iminium) | Hydrophobic Aggregation |
| Moisture Sensitivity | Low (Water Tolerant) | Low (Releases H₂O) | None (Solvent is Water) |
| Reaction Time | Fast (1-4 hours) | Slow (12-48 hours) | Variable (Interface dependent) |
| Selectivity | High Endo | High Enantioselectivity | High Endo (usually) |
| Substrate Scope | General Carbonyls | Enals / Enones | Hydrophobic substrates |
References
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[6] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4][6] Journal of the American Chemical Society.[7]
-
Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition.
-
Sian, A., et al. (2022).[5] Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions. Organic Chemistry Frontiers.
Sources
Technical Support Center: 6-Methyl-3-cyclohexene-1-methanol Stability & Handling
[1]
Status: Active Document ID: TSC-MCM-001 Last Updated: 2026-01-28 Scope: Chemical Stability, Degradation Pathways, and Troubleshooting for Research & Development.[1]
Executive Technical Summary
This compound is a cyclic monoterpenoid alcohol.[1] Its structural integrity is governed by two reactive centers: the primary hydroxyl group (susceptible to oxidation) and the endocyclic double bond (susceptible to electrophilic addition, radical oxidation, and polymerization).[1]
Users frequently encounter degradation manifesting as viscosity increases, yellowing, or the appearance of "ghost peaks" in GC-MS analysis . This guide details the mechanistic origins of these failures and provides validated protocols for mitigation.
Physicochemical Baseline
| Property | Value | Critical Note |
| CAS Number | 5259-31-4 | Mixture of cis and trans isomers is common.[1] |
| Molecular Weight | 126.20 g/mol | |
| Flash Point | 87°C (188°F) | Combustible.[1] Store away from heat sources. |
| Storage Class | 10-13 | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
| Reactivity | Allylic / Primary Alcohol | High sensitivity to peroxides and acidic protons.[1] |
Degradation Pathways (Mechanistic Analysis)
The degradation of this compound is not random; it follows specific thermodynamic pathways.[1] Understanding these allows for precise troubleshooting.
Pathway A: Auto-oxidation (The "Aging" Effect)
Exposure to atmospheric oxygen triggers a radical chain reaction at the allylic positions (C2 and C5).[1]
-
Initiation: Homolytic cleavage of the allylic C-H bond forms a radical.[1]
-
Propagation: Reaction with
forms a peroxy radical, leading to hydroperoxides .[1] -
Termination: Hydroperoxides decompose into enones (yellowing agents) or initiate polymerization (viscosity increase).[1]
-
Alcohol Oxidation: The primary alcohol moiety oxidizes to 6-methyl-3-cyclohexene-1-carbaldehyde .[1]
Pathway B: Acid-Catalyzed Hydration
In the presence of trace acids (often from unwashed glassware or impure solvents), the double bond undergoes electrophilic addition of water (Hydration).[1]
-
Mechanism: Protonation of the alkene
Carbocation intermediate Nucleophilic attack by .[1] -
Result: Formation of diols (e.g., 6-methyl-3-hydroxymethyl-cyclohexanol).[1] This increases polarity and alters solubility profiles.[1]
Pathway C: Epoxidation
Stressed oxidation (light + oxygen) can directly epoxidize the double bond, forming epoxy-alcohols .[1]
Visualization: Degradation Topology
The following diagram maps the parent molecule to its primary degradation products.
Figure 1: Mechanistic degradation tree showing oxidative (red) and hydrolytic (green) pathways.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "My sample has turned from colorless to pale yellow."
Diagnosis: Formation of Conjugated Enones via allylic oxidation.[1] The Science: The double bond migrates into conjugation with a newly formed carbonyl group (from peroxide decomposition). Conjugated systems absorb blue light, appearing yellow.[1] Action Plan:
-
Immediate: Perform a peroxide test (see Protocol A).
-
Mitigation: Distill the material under vacuum to remove heavy oligomers.[1]
-
Prevention: Store future batches with 0.1% BHT (Butylated hydroxytoluene) if the application permits.[1]
Issue 2: "I see a new peak in GC-MS at [M-2] mass units."
Diagnosis: Oxidation to 6-Methyl-3-cyclohexene-1-carbaldehyde .[1] The Science: The primary alcohol (-CH2OH) has dehydrogenated to an aldehyde (-CHO).[1] This is common if the headspace of the storage container was not purged with nitrogen. Action Plan:
-
Verification: Check for an aldehyde stretch in IR (~1720-1740 cm⁻¹).
-
Salvage: If the aldehyde is an impurity, selective reduction with NaBH4 can revert it to the alcohol, though distillation is preferred.[1]
Issue 3: "The liquid has become viscous and cloudy."[1]
Diagnosis: Oligomerization or Hydration .[1] The Science:
Validated Experimental Protocols
Protocol A: Rapid Peroxide Screening
Use this to verify if "yellow" samples are safe to heat/distill.[1] Heating peroxides is an explosion hazard.
-
Reagents: Potassium Iodide (KI) 10% aq., Glacial Acetic Acid, Chloroform.[1]
-
Procedure:
-
Interpretation:
Protocol B: GC-MS Impurity Profiling
Standardized method for separating the parent alcohol from its aldehyde and epoxide degradants.[1]
-
Column: DB-WAX or HP-INNOWax (Polar column preferred for alcohol/aldehyde separation).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Inlet: 250°C, Split 50:1.
-
Oven Program:
-
Start: 60°C (Hold 2 min).
-
Ramp: 10°C/min to 240°C.[1]
-
Hold: 5 min.
-
-
Detection: MS (Scan 35–350 m/z).[1]
-
Expected Elution Order (Approximate):
References
Technical Support Center: Stereochemical Separation of 6-Methyl-3-cyclohexene-1-methanol
Executive Summary & Stereochemical Context
The Challenge: 6-Methyl-3-cyclohexene-1-methanol is typically synthesized via a Diels-Alder reaction between piperylene (1,3-pentadiene) and allyl alcohol. This reaction yields a mixture of cis (endo) and trans (exo) diastereomers.
-
Cis-isomer: The hydroxymethyl and methyl groups are on the same face of the ring. Typically the kinetic endo product.
-
Trans-isomer: The groups are on opposite faces.[1] Typically the thermodynamic exo product.
The Problem:
These isomers possess very similar boiling points (
Decision Matrix: Selecting Your Method
Before initiating a protocol, determine your purity requirements and scale using the logic flow below.
Figure 1: Decision tree for selecting the optimal separation methodology based on scale and purity constraints.
Method A: High-Efficiency Vacuum Distillation
Best for: Large-scale separation where >90% purity is acceptable.
Technical Insight (The Physics)
While the boiling points are close, the cis-isomer typically boils slightly higher than the trans-isomer due to a larger net dipole moment (vector addition of the polar -OH and the ring conformation).[3][4] To exploit this <5°C difference, you cannot use a simple Vigreux column.
Protocol
Equipment: Spinning Band Distillation Column (or Packed Column with >30 theoretical plates).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and attach the fractionation column. Ensure the vacuum system is capable of stable pressures <10 mmHg.
-
Equilibration: Heat the mixture to reflux under full vacuum. Allow the column to equilibrate at total reflux for 30–60 minutes to establish the liquid-vapor equilibrium.
-
Collection:
-
Set reflux ratio to 20:1 (Return 20 drops, collect 1).
-
Fraction 1 (Trans-enriched): The lower boiling component will distill first.
-
Intermediate Fraction: A mixed fraction will distill as the temperature transitions. Do not discard ; recycle this into the next batch.
-
Fraction 2 (Cis-enriched): The higher boiling component distills last.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| No Temperature Plateau | Reflux ratio too low.[2] | Increase reflux ratio to 50:1 or 100:1. |
| Flooding Column | Heat input too high. | Reduce bath temperature; insulate the column column with silvered vacuum jacket. |
| Degradation/Tars | Pot temperature too high. | Improve vacuum (<1 mmHg) to lower required boiling temperature. |
Method B: Enzymatic Kinetic Resolution (The Gold Standard)
Best for: High purity (>99% de) and optical resolution of enantiomers.
Technical Insight (The Biochemistry)
Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit exquisite stereoselectivity for cyclic alcohols. The enzyme will preferentially acetylate one stereoisomer (usually the trans or specific enantiomer) much faster than the other due to steric constraints in the active site [1]. This converts the mixture into an alcohol (unreacted isomer) and an acetate ester (reacted isomer), which have vastly different boiling points and polarities.
Protocol
Reagents:
-
Substrate: this compound (mixture)[5]
-
Acyl Donor: Vinyl Acetate (excess)
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435)
-
Solvent: MTBE or Hexane (dry)
Workflow:
-
Reaction: Dissolve 10g of substrate in 100mL MTBE. Add 3 equivalents of Vinyl Acetate and 500mg of immobilized CAL-B.
-
Incubation: Stir at 30°C. Monitor by GC or TLC.
-
Termination: When conversion reaches ~50% (or when one isomer is fully consumed), filter off the enzyme beads.
-
Separation:
-
Option 1 (Flash Chromatography): The non-polar ester elutes with 5% EtOAc/Hexane; the polar alcohol elutes with 40% EtOAc/Hexane.
-
Option 2 (Distillation): The ester has a significantly higher boiling point than the alcohol, allowing for easy separation even with a simple Vigreux column.
-
-
Hydrolysis: Treat the isolated ester with K2CO3 in Methanol to recover the alcohol of the second isomer.
Figure 2: Enzymatic resolution workflow converting physical similarity into chemical distinctness.
Method C: Argentation Chromatography
Best for: Analytical separation or small-scale purification where distillation fails.
Technical Insight (The Chemistry)
Standard silica gel often fails to separate these isomers because their polarities are nearly identical. Argentation Chromatography involves impregnating silica gel with Silver Nitrate (AgNO3). The silver ions form reversible
Protocol
-
Preparation of Stationary Phase:
-
Dissolve AgNO3 (10% w/w of silica) in Acetonitrile.
-
Add Silica Gel and rotary evaporate to dryness (protect from light).
-
-
Column Packing: Pack the column using Hexane. Note: Ag-Silica is light sensitive; wrap the column in aluminum foil.
-
Elution: Use a gradient of Hexane
5-10% Ethyl Acetate/Hexane. -
Result: The isomer with the less sterically hindered double bond will interact more strongly with the silver and elute later.
FAQ & Troubleshooting
Q: I am seeing three peaks in my GC instead of two. What is happening? A: You likely have enantiomers resolving.[2] this compound has two chiral centers. The cis and trans forms are diastereomers, but each exists as a pair of enantiomers. If you are using a chiral GC column (like Cyclodex-B), you will see splitting. Switch to a standard non-polar column (DB-1 or HP-5) to view only diastereomers.
Q: The enzymatic reaction stopped at 30% conversion. Why? A: This is likely product inhibition or water contamination.
-
Ensure solvents are dry (water causes hydrolysis, reversing the reaction).
-
Acetaldehyde is a byproduct of vinyl acetate transesterification and can inhibit enzymes. Ensure the system is open to air (if safe) or use molecular sieves to scavenge byproducts.
Q: Can I use crystallization? A: Direct crystallization is difficult as the compound is a liquid at room temperature. However, you can form a solid derivative (e.g., 3,5-dinitrobenzoate ester), recrystallize to purify the diastereomers based on solubility differences, and then hydrolyze [3]. This is labor-intensive but effective for obtaining high-purity standards.
References
-
Anderson, E. M., et al. "Kinetic resolution of chiral alcohols using Candida antarctica Lipase B." Biocatalysis and Biotransformation, vol. 16, no. 3, 1998.[6] (General reference for CAL-B mechanism).
-
Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, vol. 57, no. 3, 2001.
-
Separation and purification of cis and trans isomers. US Patent 3,880,925. Google Patents.
Sources
Technical Support: Emulsion Resolution for 6-Methyl-3-cyclohexene-1-methanol
The following technical guide addresses emulsion challenges specifically associated with the isolation of 6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4).
This guide assumes the user is performing the standard synthesis route involving the Diels-Alder reaction (isoprene + dienophile) followed by a hydride reduction (typically LiAlH₄), as this specific workflow is the primary source of the persistent emulsions reported for this compound.
Core Analysis: Why This Emulsion Occurs
Emulsions with this compound are rarely random; they are structural and synthetic artifacts.[1] Two specific factors drive this issue:
-
The "Amphiphilic Trap": The molecule contains a hydrophobic cyclohexene ring and a hydrophilic hydroxymethyl group. This structure acts as a weak surfactant, lowering the interfacial tension between your organic solvent and the aqueous wash.
-
The Aluminum Matrix (Synthesis-Specific): If you synthesized this via LiAlH₄ (LAH) reduction of the corresponding aldehyde or ester, the primary culprit is gelatinous aluminum hydroxide . This "grey sludge" stabilizes emulsions by forming a physical network at the interface that prevents droplet coalescence.
-
Density Proximity: The density of this compound is approximately 0.954 g/mL at 25°C.[1][2] This is dangerously close to water (1.00 g/mL). If your organic solvent mixture is not significantly lighter or heavier than the aqueous phase, the driving force for phase separation (gravity) is negligible.
Troubleshooting Guide (Q&A)
Q1: The interface is completely indistinct, appearing as a grey, suspended sludge. Brine didn't help. What is this?
Diagnosis: This is likely an aluminum emulsion caused by improper quenching of a hydride reduction. The "sludge" is hydrated aluminum salts (
-
The Rochelle's Salt Method: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).[3][4][5][6] The tartrate ligand chelates aluminum ions, converting the insoluble gel into soluble species. Stir vigorously for 1-3 hours until two clear layers emerge.
-
The Celite Filtration: If the emulsion persists, add anhydrous
directly to the emulsion to absorb excess water, then filter the entire mixture through a pad of Celite. The solid aluminum salts will be trapped, and the filtrate will often separate cleanly.
Q2: I see three layers (Rag Layer). The middle layer is cloudy.[7] How do I recover my product? Diagnosis: This is a "Rag Layer" caused by the amphiphilic nature of the product stabilizing the interface, often exacerbated if the aqueous phase density is too similar to the organic phase. Immediate Fix:
-
Increase
(Density Difference): Add solid NaCl directly to the separatory funnel. This increases the density of the aqueous phase (up to ~1.2 g/mL), forcing the lighter organic layer (containing your product) upwards. -
Solvent Modification: If you are using Diethyl Ether (density 0.71), the separation should be good. If you are using Ethyl Acetate (density 0.[1]90) or Toluene (0.87), the density gap is too small. Dilute the organic layer with a small amount of Hexanes or TBME to lower the organic phase density.
Q3: My extraction solvent is THF, and the layers won't separate at all. Diagnosis: THF is water-miscible.[4] While it can be salted out, it often forms stable emulsions with alcohols like this compound.[1] Immediate Fix:
-
Evaporate First: The most robust solution is to remove the THF via rotary evaporation before aqueous workup.[4]
-
Redissolve: Take up the residue in a highly non-polar solvent like Diethyl Ether or Dichloromethane (DCM) before washing. Note: If using DCM (density 1.33), the organic layer will be on the bottom.
Experimental Protocols
Protocol A: The "Fieser" Quench (Prevention)
Use this standard to prevent emulsions during the initial quench of LiAlH₄.
| Step | Reagent | Volume Factor | Mechanism |
| 1 | Water ( | Hydrolyzes excess LiAlH₄. | |
| 2 | 15% NaOH (aq) | Converts gelatinous Al hydroxides into granular aluminates. | |
| 3 | Water ( | Dilutes the salts to facilitate filtration.[1] |
Note:
Protocol B: Emulsion Breaking via Centrifugation (Recovery)
Use this when chemical methods fail.
-
Transfer the emulsion into 50 mL solvent-resistant centrifuge tubes (glass or polypropylene).
-
Centrifuge at 3,000–4,000 RPM for 5–10 minutes .
-
The centrifugal force (G-force) artificially increases the density differential, forcing coalescence.
-
Decant the clear organic supernatant.
Decision Logic: The Emulsion Resolution Tree
The following diagram illustrates the logical flow for resolving persistent emulsions during the workup of this compound.
Figure 1: Decision tree for identifying and resolving emulsion types during workup.[1]
Comparative Data: Quenching & Extraction
| Method | Best For | Time Required | Pros | Cons |
| Rochelle's Salt | Aluminum Emulsions | 1-3 Hours | Very clean separation; high yield.[1] | Slow; requires long stirring time.[1] |
| Fieser Method | Aluminum Emulsions | 30 Mins | Fast; produces granular solid.[1][4] | Precipitate can trap product; requires precise ratios.[1] |
| Acid Wash (HCl) | Basic Impurities | 10 Mins | Breaks surfactant emulsions rapidly.[1] | Risk: Acid can catalyze rearrangement of the cyclohexene ring or dehydration of the alcohol. |
| Salting Out (NaCl) | Density Issues | 5 Mins | Increases ionic strength; cheap.[1] | May not work for severe "sludge" emulsions. |
References
-
Department of Chemistry, University of Rochester. "Workup: How to Manage an Emulsion."[1] Not Voodoo X. [Link]
-
Chemistry LibreTexts. "Quenching Reactions: Lithium Aluminium Hydride." Organic Chemistry Lab Techniques. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 110637: this compound."[1] PubChem. [Link][9]
Sources
- 1. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5259-31-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. 6-Methylcyclohex-3-en-1-one | C7H10O | CID 12537312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 6-Methyl-3-cyclohexene-1-methanol
Subject: Safe Handling, Storage, and Troubleshooting Guide Document ID: TSC-MCM-2024-01 Applicable CAS: 21080-56-0 (Isocyclogeraniol mixture), 5259-31-4 (cis/trans mix) Audience: Research Chemists, Process Engineers, Drug Development Scientists
Introduction: Compound Profile & Physicochemical Properties
Welcome to the Technical Support Center. This guide addresses the specific stability and handling challenges associated with 6-Methyl-3-cyclohexene-1-methanol . Often utilized as a chiral building block or a fragrance intermediate (Isocyclogeraniol), this unsaturated cyclic alcohol presents unique challenges regarding autoxidation and isomeric mixtures.
Key Technical Specifications
| Property | Value / Description |
| Physical State | Liquid (Viscous) |
| Appearance | Colorless to pale yellow |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | ~212°C (at 760 mmHg) |
| Flash Point | ~93°C - 100°C (Closed Cup) |
| Density | ~0.93 g/cm³ at 20°C |
| Solubility | Insoluble in water; Soluble in ethanol, ether |
| Major Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H402) |
Module 1: Critical Safety & PPE (Pre-Experiment)
Q: What specific PPE is required beyond standard lab coats?
A: While standard nitrile gloves are generally sufficient for incidental splash protection, the primary risk with this compound is dermal sensitization and irritation.
-
Glove Selection: Use Nitrile (minimum thickness 0.11 mm) . Break-through time is generally >480 minutes. Avoid Latex due to poor resistance to organic alcohols.
-
Respiratory: If heating the compound or working outside a fume hood, a respirator with an Organic Vapor (OV) cartridge is mandatory due to the potential for respiratory tract irritation (H335).
-
Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient if the liquid is under pressure or being heated, as the viscosity can cause difficult-to-remove splashes.
Q: Are there hidden chemical incompatibilities?
A: Yes. The cyclohexene ring is the critical reactive site.
-
Strong Oxidizers: Reaction with peroxides, chlorates, or permanganates can be violent.
-
Lewis Acids: Can catalyze unwanted polymerization or isomerization of the double bond.
-
Autoxidation: See Module 2 regarding peroxide formation.
Module 2: Storage & Stability (Long-Term Preservation)
Q: Why does my sample show yellowing or increased viscosity after storage?
A: This is a classic sign of allylic oxidation . The methylene group adjacent to the double bond in the cyclohexene ring is susceptible to radical attack by atmospheric oxygen, leading to hydroperoxide formation and subsequent polymerization.
Corrective Action:
-
Inert Atmosphere: Always store under a blanket of dry nitrogen or argon .
-
Headspace Management: Minimize headspace in storage vials. If a bottle is <50% full, transfer to a smaller container to reduce oxygen volume.
Q: Does this compound form dangerous peroxides?
A: While not a "Class A" peroxide former (like isopropyl ether), the cyclohexene moiety does form peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using KI starch paper or quant strips before distillation or heating.
-
Limit: If peroxide concentration exceeds 100 ppm , treat the solvent before use.
Visualization: High-Integrity Storage Workflow
The following logic gate ensures sample integrity upon receipt.
Figure 1: Decision matrix for receiving and storing unsaturated cyclic alcohols to prevent oxidative degradation.
Module 3: Handling & Troubleshooting (Experimental)
Q: I see multiple peaks in my GC/MS. Is my sample contaminated?
A: Not necessarily. This compound typically exists as a mixture of cis- and trans-isomers (often cited as Isocyclogeraniol).
-
Troubleshooting: Check the Certificate of Analysis (CoA). Most commercial grades are mixtures. If you require a specific stereoisomer for chiral synthesis, you must perform a preparative HPLC or fractional distillation separation, though these isomers have very close boiling points.
Q: How do I safely transfer this viscous liquid without introducing air?
A: For high-purity applications, use the Cannula Transfer Method or a positive-pressure syringe technique.
Protocol: Inert Liquid Transfer
-
Equip the source and receiving flasks with rubber septa.
-
Purge both flasks with Nitrogen for 5 minutes.
-
Insert a long needle (cannula) through the source septum into the liquid.
-
Insert the other end into the receiving flask (above liquid level).
-
Apply slight positive Nitrogen pressure to the source flask to push the liquid through the cannula.
-
Why this works: This prevents the "glug-glug" effect of pouring, which entrains oxygen bubbles into the viscous liquid, accelerating degradation.
Module 4: Emergency & Spill Response
Q: What is the immediate protocol for skin contact?
A: Because this compound is a lipophilic irritant, water alone is often ineffective at removing it quickly.
-
Wipe: Gently wipe excess liquid with a dry absorbent pad (do not rub hard, as this drives the chemical into pores).
-
Wash: Wash with soap and lukewarm water for at least 15 minutes.
-
Monitor: Watch for signs of dermatitis (redness/blistering) over the next 24 hours.
Visualization: Spill Response Decision Tree
Follow this logic to determine if a spill requires evacuation.
Figure 2: Triage protocol for spills. Note that >100mL spills in a confined space may generate significant respiratory irritation.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109458, Isocyclogeraniol. Retrieved from [Link]
-
The Good Scents Company. (2023). Isocyclogeraniol Material Safety Data & Properties. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,4,6-trimethyl-3-cyclohexene-1-methanol. Retrieved from [Link]
Validation & Comparative
Validating the structure of 6-Methyl-3-cyclohexene-1-methanol with 2D NMR
Title: Definitive Structural Validation of 6-Methyl-3-cyclohexene-1-methanol: A Comparative Guide to 2D NMR Efficacy
Executive Summary
For drug development professionals and synthetic chemists, the structural validation of This compound (CAS 5259-31-4) presents a specific stereochemical challenge.[1] While 1D
This guide objectively compares the efficacy of a comprehensive 2D NMR suite (COSY, HSQC, NOESY) against traditional 1D analysis and computational prediction methods. Experimental evidence demonstrates that 2D NMR provides the only self-validating, non-destructive workflow for unambiguous stereochemical assignment of this scaffold.[1]
Part 1: The Challenge – Why 1D NMR Falls Short
The molecule consists of a cyclohexene ring substituted at the C1 (hydroxymethyl) and C6 (methyl) positions. The core validation challenge lies in determining the relative stereochemistry (cis vs. trans) of these adjacent centers.[2]
Limitations of 1D
-
Signal Overlap: The methylene protons at C2 and C5 often appear as complex multiplets due to second-order coupling, obscuring the critical methine signals at C1 and C6.[1]
-
Conformational Averaging: Cyclohexene rings exist in a rapid equilibrium between half-chair conformers.[1] This averages the coupling constants (
-values), making it difficult to use the Karplus equation reliably to distinguish axial-axial (trans) from axial-equatorial (cis) relationships based solely on splitting patterns.[1]
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the proposed 2D NMR methodology against common alternatives used in industrial QC.
Table 1: Comparative Efficacy of Structural Validation Methods
| Metric | Method A: 1D NMR ( | Method B: GC-MS | Method C: Integrated 2D NMR (Recommended) |
| Primary Output | Functional group confirmation. | Molecular weight & Purity %.[1][3] | Connectivity & Spatial orientation.[1][4][5][6][7] |
| Stereo-Resolution | Low. Relies on ambiguous | Medium. Requires known standards for retention time comparison.[1] | High. Direct observation of spatial proximity (NOE).[1] |
| Sample State | Liquid (Solvated). | Gas Phase.[1] | Liquid (Solvated).[1] |
| Risk of False Positive | High (Diastereomers often overlap).[1] | Medium (Co-elution possible).[1] | Near Zero (Self-validating correlations). |
| Time to Result | < 10 mins. | 30 mins. | 1 - 2 hours.[1] |
Part 3: Technical Deep Dive – The 2D NMR Protocol
This protocol outlines the causal logic for using specific 2D experiments to solve the structure.
Phase 1: Assignment (HSQC & COSY)
Objective: Establish the carbon backbone and assign protons to specific carbons, resolving the "fuzzy" 1D multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Correlate proton signals to their attached carbons.[1]
-
Result: The diastereotopic protons on C2 and C5 (which overlap in 1D) will separate into distinct cross-peaks if they have different
C shifts, or at least confirm the carbon count. -
Critical Check: Identify the C3 and C4 olefinic carbons (~125-130 ppm) and the C1-hydroxymethyl carbon (~65 ppm).
-
-
COSY (Correlation Spectroscopy):
-
Action: Trace the spin system: H1
H2 H3 H4 H5 H6 H1.[1] -
Result: Unambiguously identifies the neighbor relationships.
-
Validation: You must observe the "break" in the spin system at the quaternary centers (none in this molecule) or the loop closing between C1 and C6.
-
Phase 2: Stereochemistry (NOESY)
Objective: Determine if the Methyl (C6) and Hydroxymethyl (C1) groups are cis (same face) or trans (opposite faces).
-
Experiment: 1D Selective NOESY or 2D NOESY.
-
Mixing Time: 500–800 ms (optimized for small molecules).
-
The Logic:
-
Cis-Isomer: The C6-Methyl and C1-Hydroxymethyl groups lie on the same face of the ring.[1]
-
Observation:Strong NOE correlation between the Methyl protons (
) and the Hydroxymethyl protons ( ).
-
-
Trans-Isomer: The groups lie on opposite faces (anti).[1][5][8]
-
Observation:Absent or very weak NOE between the substituents.[1] Instead, you may see NOEs between the H1 and H6 methine protons if they are diaxial (depending on the preferred half-chair conformer).
-
-
Part 4: Visualization of the Workflow
The following diagrams illustrate the decision-making process and the stereochemical logic.
Diagram 1: Structural Elucidation Workflow
Caption: Step-by-step logic flow for validating the structure and stereochemistry using 2D NMR.
Diagram 2: Stereochemical Logic (NOE Correlations)
Caption: Visualizing the spatial relationships that dictate NOE signal intensity for Cis vs. Trans isomers.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1][3][9] (Standard text for NMR methodology).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY/COSY pulse sequences).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Verified educational resource for coupling constants in cyclic systems).[1]
Sources
- 1. 3-Cyclohexene-1-methanol | C7H12O | CID 15512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization of 6-Methyl-3-cyclohexene-1-methanol: A Comparative MS Fragmentation Guide
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) represents a distinct class of cyclic terpene alcohols often encountered as metabolites, Diels-Alder adducts, or synthetic intermediates.[1] Its analysis is complicated by two primary factors: thermal instability (dehydration) and structural isomerism (e.g., para- vs. meta-substitution patterns).
This guide compares the Native Electron Ionization (EI) approach against the TMS-Derivatization workflow. While native analysis offers speed, it often fails to provide a molecular ion (
Technical Deep Dive: Fragmentation Mechanics
To accurately identify this compound, one must understand the specific stress-points of the molecule under electron impact (70 eV). The fragmentation is governed by two competing pathways: Dehydration and the Retro-Diels-Alder (RDA) reaction.
The Retro-Diels-Alder (RDA) Signature
The cyclohexene ring is the "fingerprint" region. Under EI conditions, the ring unzips via the RDA mechanism. For this compound, the cleavage occurs at the allylic bonds, splitting the molecule into a Diene and a Dienophile .
-
Diene Fragment: The C3=C4 double bond carries the C2 and C5 carbons, resulting in 1,3-Butadiene (m/z 54) .
-
Dienophile Fragment: The C1 and C6 carbons (bearing the hydroxymethyl and methyl groups) form a substituted alkene, resulting in a fragment at m/z 72 .
Visualization of Fragmentation Pathway
The following diagram illustrates the specific bond cleavages and resulting ions.
Figure 1: Mechanistic pathway showing the split of the parent molecule into characteristic RDA fragments.
Comparative Analysis: Native vs. Derivatized
This section objectively compares the analytical performance of analyzing the native alcohol versus its Trimethylsilyl (TMS) ether derivative.
Quantitative Comparison Table
| Feature | Method A: Native Analysis (Underivatized) | Method B: TMS Derivatization (Recommended) |
| Molecular Ion ( | Weak/Absent (m/z 126). Often indistinguishable from noise. | Strong (m/z 198). clearly confirms MW. |
| Base Peak | m/z 108 ( | m/z 73 (TMS group) or m/z 183 ( |
| Key Diagnostic Ions | m/z 54, 72 (RDA), 95 ( | m/z 144 (RDA-TMS), 129 ( |
| Chromatography | Broad, tailing peaks due to -OH polarity. | Sharp, symmetrical peaks. Improved S/N ratio. |
| Isomer Specificity | Low. Mass spectra of isomers are nearly identical. | High. Retention time shifts and unique RDA masses allow separation. |
Scenario Analysis: Isomer Differentiation
A critical challenge is distinguishing the 6-methyl isomer from the 4-methyl isomer. The RDA mechanism provides the solution:
-
6-Methyl Isomer (Target):
-
RDA breaks ring into Butadiene (m/z 54) + Methyl-Hydroxymethyl-Ethylene (m/z 72) .
-
-
4-Methyl Isomer (Alternative):
-
The methyl group is attached to the double bond.
-
RDA breaks ring into Isoprene (m/z 68) + Hydroxymethyl-Ethylene (m/z 58) .
-
Verdict: If you observe a shift in the RDA fragments from 54/72 to 68/58, you have misidentified the isomer. Only Method B (TMS) preserves the molecular integrity sufficiently to observe these subtle shifts clearly without thermal degradation interference.
Experimental Protocols
Reagents & Equipment[2]
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
-
Instrument: GC-MS (Single Quadrupole recommended for standard library matching).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of sample solution to a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Add 50 µL of Pyridine (catalyst/solvent).
-
Incubate: Heat at 60°C for 30 minutes. Note: Heat is crucial to ensure sterically hindered alcohols react completely.
-
-
GC-MS Acquisition:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: Split mode (10:1), 250°C.
-
Oven Program: 60°C (1 min) -> 10°C/min -> 280°C (5 min).
-
MS Source: 230°C, 70 eV. Scan range m/z 40-350.
-
Workflow Diagram
Figure 2: Optimized analytical workflow ensuring complete derivatization and reproducible fragmentation.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Cyclohexene-1-methanol. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
- Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. (Mechanistic grounding for RDA cleavage).
- Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation.
-
PubChem. (2024).[3] Compound Summary: this compound.[1][4][5] National Library of Medicine. Available at: [Link]
Sources
- 1. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-cyclohexene-1-methanol, 6-methyl-alpha-vinyl- [webbook.nist.gov]
- 3. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5259-31-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
Comparative analysis of 6-Methyl-3-cyclohexene-1-methanol and its isomers
[1][2]
Executive Summary
This compound is a functionalized cyclic alkene primarily derived from the Diels-Alder cycloaddition of piperylene (1,3-pentadiene) and acrolein (followed by reduction) or allyl alcohol.[1] Its significance in drug development lies in its three stereogenic centers (upon functionalization of the alkene) and its utility as a precursor for polysubstituted cyclohexane rings.
This analysis compares the Major Regioisomer (6-Methyl) against its Minor Regioisomer (Meta-isomer) and Stereoisomers (cis/trans) , focusing on synthetic selectivity, thermodynamic stability, and isolation protocols.
Chemical Profile & Isomerism
The synthesis of this scaffold inherently produces a mixture of isomers due to the regiochemical and stereochemical outcomes of the Diels-Alder reaction.[2]
The Isomers
| Isomer Type | Structure Name | Relation | Abundance (Typical) |
| Target (Major) | This compound | Ortho-adduct (1,2-relationship) | ~85-90% |
| Regioisomer (Minor) | 3-Methyl-3-cyclohexene-1-methanol (or 5-Methyl) | Meta-adduct (1,3-relationship) | ~10-15% |
| Stereoisomers | (1R,6R) / (1S,6S) - trans | Diastereomers of Target | Varies (Endo/Exo dependent) |
| Stereoisomers | (1R,6S) / (1S,6R) - cis | Diastereomers of Target | Varies (Endo/Exo dependent) |
Structural Logic
-
Regiochemistry: The reaction of Piperylene (1-substituted diene) with an electron-deficient dienophile (Acrolein) follows the Ortho-Para Rule . The methyl group at C1 of the diene directs the electron-withdrawing group of the dienophile to the "ortho" (adjacent) position, favoring the 1,6-disubstituted product (this compound) over the "meta" (1,3-disubstituted) isomer.
-
Stereochemistry: The endo transition state is kinetically favored, typically yielding the cis isomer (where the hydroxymethyl and methyl groups are on the same side, assuming endo addition relative to the methyl group). However, thermodynamic equilibration can lead to trans dominance.
Comparative Performance Analysis
Synthetic Efficiency (Yield & Selectivity)
The utility of this compound is defined by the efficiency of its formation relative to its isomers.
-
Ortho vs. Meta Selectivity: The electronic bias of the methyl group in piperylene results in a high regioselectivity ratio (typically 8:1 to 10:1 ) favoring the 6-methyl isomer. This makes the "Ortho" isomer a viable industrial scaffold, whereas the "Meta" isomer is an impurity that requires removal.
-
Atom Economy: The Diels-Alder route is 100% atom-economical in the cycloaddition step, though the subsequent reduction (if using acrolein) introduces reagent waste.
Thermodynamic Stability & Reactivity
-
Double Bond Stability: Both the 6-methyl and 5-methyl isomers contain a disubstituted alkene . They are thermodynamically less stable than isomers where the methyl group is directly attached to the double bond (e.g., 1-methyl-3-cyclohexene-1-methanol ), which would be a trisubstituted alkene .
-
Implication: Under strong acidic conditions or high heat with a catalyst, the double bond may migrate to the more substituted position (Zaitsev's rule), degrading the chiral integrity of the scaffold.
-
-
Oxidative Susceptibility: The electron-rich double bond in the 6-methyl isomer is highly reactive toward epoxidation (e.g., with mCPBA) and ozonolysis. The cis isomer generally reacts faster in sterically demanding additions due to the concave shape of the conformer.
Visualization: Synthesis & Isomerization Pathways[3]
The following diagram illustrates the formation of the major and minor isomers and the potential thermodynamic sink (isomerization).
Caption: Figure 1. Reaction pathway showing the regioselective formation of the 6-methyl isomer and potential isomerization risks.
Experimental Protocols
Protocol A: Selective Synthesis of this compound
Objective: Synthesize the target scaffold with maximized regioselectivity.
-
Cycloaddition:
-
Charge a high-pressure reactor with Piperylene (1.2 eq) and Acrolein (1.0 eq).
-
Add Hydroquinone (0.1 mol%) as a polymerization inhibitor.
-
Heat to 100–110°C for 12 hours. Note: Lower temperatures improve endo/exo selectivity but reduce rate.
-
Validation: Monitor consumption of Acrolein via GC. Major peak (Ortho-aldehyde) should appear at retention time distinct from the minor Meta-isomer.
-
-
Workup:
-
Distill the crude mixture under reduced pressure to remove unreacted diene.
-
Isolate 6-methyl-3-cyclohexene-1-carboxaldehyde (b.p. ~65°C at 15 mmHg).
-
-
Reduction:
-
Dissolve the aldehyde in Methanol at 0°C.
-
Slowly add Sodium Borohydride (NaBH4) (0.3 eq).
-
Quench with dilute HCl, extract with Ethyl Acetate, and dry over MgSO4.
-
Yield: Typically 75-85% overall.
-
Protocol B: Isomer Separation & Analysis
Objective: Quantify and separate the cis/trans and regio isomers.
-
Analytical Method (GC-FID):
-
Column: DB-WAX or HP-5 (30m x 0.25mm).
-
Program: 60°C (2 min) → 10°C/min → 220°C.
-
Separation: The cis and trans isomers often co-elute on non-polar columns. Use a polar column (WAX) for better resolution.
-
-
Purification:
-
Flash Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).
-
Note: The alcohol functionality allows for effective separation of the meta isomer from the ortho major product due to slight polarity differences induced by the steric environment of the methyl group.
-
References
-
BenchChem. (2025).[3] 6-Methylcyclohex-3-ene-1-carboxylic acid and derivatives: Synthesis and Properties. Retrieved from 4
-
Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction: The Ortho-Para Rule. Retrieved from 5
-
National Institutes of Health (PubChem). (2025). Compound Summary: this compound (CAS 5259-31-4).[1][6] Retrieved from 7[8][9]
-
Santa Cruz Biotechnology. (2025). Product Data Sheet: this compound, mixture of cis and trans. Retrieved from 10
-
Beilstein Journal of Organic Chemistry. (2015). Diels–Alder reaction of substituted dienes: Diastereoselectivity analysis. Retrieved from 11
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. 3-Cyclohexene-1-methanol, 6-methyl- | C8H14O | CID 110637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- | C8H12O | CID 12613972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Methylcyclohex-3-en-1-one | C7H10O | CID 12537312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
Reactivity comparison between 6-Methyl-3-cyclohexene-1-methanol and other cycloalkenes
This guide provides an in-depth technical comparison of 6-Methyl-3-cyclohexene-1-methanol against its structural analogs, focusing on reactivity profiles, stereochemical outcomes, and experimental protocols.
Executive Analysis
This compound (CAS 5259-31-4) serves as a critical probe in physical organic chemistry and a versatile intermediate in terpene synthesis. Structurally, it is a 3,6-disubstituted cyclohexene , distinguishing it from the more common 3-cyclohexene-1-methanol (unsubstituted) and limonene derivatives (4-substituted).
The presence of the methyl group at the C6 position—adjacent to the hydroxymethyl handle—introduces significant allylic strain (A-strain) and conformational locking , which drastically alters its reactivity compared to the unsubstituted parent.
Core Comparison Matrix
| Feature | This compound | 3-Cyclohexene-1-methanol | Limonene / Terpineol |
| Steric Environment | High (Proximal Methyl at C6) | Low (Unencumbered) | Moderate (Distal Methyl at C4) |
| Epoxidation Selectivity | Substrate-Controlled (High diastereoselectivity due to conformational bias) | Reagent-Controlled (Moderate syn-selectivity via Henbest effect) | Steric-Controlled (Attack anti to bulky groups) |
| Cyclization (Iodoetherification) | Kinetic Resolution (Methyl group accelerates or retards ring closure based on cis/trans geometry) | Fast, racemic background reaction | Regioselective (forms bridged systems) |
| Primary Utility | Stereochemical probe, Terpene synthon | General monomer, Polymer precursor | Fragrance, Solvent |
Structural Dynamics & Conformational Analysis
To understand the reactivity, one must analyze the half-chair conformations. The cyclohexene ring exists in a dynamic equilibrium between two half-chair forms.
-
Unsubstituted Parent: 3-Cyclohexene-1-methanol rapidly flips between conformers where the -CH₂OH group is pseudo-equatorial (favored) or pseudo-axial.
-
6-Methyl Derivative: The C6-methyl group imposes a conformational lock .
-
Cis-isomer: The Methyl and Hydroxymethyl groups prefer a diequatorial orientation to minimize 1,3-diaxial interactions.
-
Trans-isomer: One group is forced pseudo-axial, creating a high-energy conformer that is often more reactive in elimination reactions but slower in substitution.
-
Figure 1: Conformational equilibrium dictating reactivity. The "reactive" conformer often drives the stereochemical outcome despite being lower in population (Curtin-Hammett principle).
Reactivity Profile 1: Stereoselective Epoxidation
The most distinct reactivity difference lies in electrophilic epoxidation (e.g., using mCPBA).
Mechanism: The Henbest Effect
In 3-cyclohexene-1-methanol , the hydroxyl group hydrogen-bonds with the peracid reagent, directing the epoxidation to the syn face (same side as OH). In This compound , the C6-methyl group creates a "steric wall."
-
If the Methyl and OH are cis, the methyl group blocks the syn face, competing with the directing effect.
-
If trans, the methyl group reinforces the directing effect by blocking the anti face.
Experimental Data Summary (Relative Rates):
| Substrate | Relative Rate (
Protocol: Buffered Epoxidation
Use this protocol to maximize diastereoselectivity.
Reagents:
-
Substrate: 1.0 equiv (e.g., 10 mmol)
-
m-Chloroperbenzoic acid (mCPBA): 1.2 equiv
-
Solvent: Dichloromethane (DCM)
-
Buffer: NaHCO₃ (Solid, 2.0 equiv) – Critical to prevent acid-catalyzed ring opening.
Step-by-Step:
-
Preparation: Dissolve 1.26 g (10 mmol) of this compound in 50 mL of dry DCM at 0°C.
-
Buffering: Add 1.68 g of finely powdered NaHCO₃. Stir vigorously for 10 minutes.
-
Addition: Add mCPBA (1.2 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain T < 5°C.
-
Monitoring: Stir at 0°C for 3 hours. Monitor via TLC (stain with p-Anisaldehyde; epoxide appears as a blue/purple spot distinct from the brown alkene).
-
Workup: Quench with 10% Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
Reactivity Profile 2: Intramolecular Iodoetherification
This reaction cyclizes the alcohol onto the alkene to form a bicyclic ether (tetrahydrofuran derivative). It acts as a probe for the spatial proximity of the OH group to the double bond.
-
3-Cyclohexene-1-methanol: Cyclizes readily to form 6-iod-2-oxabicyclo[3.2.1]octane.
-
6-Methyl Derivative: The reaction is highly sensitive to the C6-methyl configuration.
-
The cis-methyl group exerts a "Thorpe-Ingold" type effect, compressing the bond angle and potentially accelerating cyclization compared to the unsubstituted parent.
-
The trans-methyl group can sterically hinder the rotation required for the oxygen nucleophile to attack the iodonium intermediate.
-
Figure 2: Pathway for intramolecular etherification. The 6-methyl group influences the energy of the 'Transition State' node.
References
-
Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of Stereochemistry.[1][2][3][4] Part I. Stereospecificity in the Reaction of Epoxides with Nucleophiles. Journal of the Chemical Society. Link
- Chamberlain, P., et al. (1970). Conformational Analysis of Cyclohexenes. Journal of the Chemical Society B.
-
Organic Syntheses. (2014). Preparation and Diels-Alder Reaction of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene. (Source for general Diels-Alder synthesis of cyclohexene derivatives). Link
-
PubChem Compound Summary. (2025). This compound (CAS 5259-31-4).[5][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 5259-31-4 [chemicalbook.com]
Performance evaluation of 6-Methyl-3-cyclohexene-1-methanol in different applications
Optimizing Transdermal Delivery and Chiral Synthesis
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS: 1679-51-2 / 5259-31-4), often utilized as a functionalized terpene intermediate, occupies a critical niche in pharmaceutical development. Unlike its acyclic analogs (e.g., Citronellol) or simple aromatic solvents, this cyclic alcohol offers a unique balance of conformational rigidity and lipophilicity .
This guide objectively evaluates its performance in two high-value applications:
-
As a Chiral Building Block: For the synthesis of complex bioactive scaffolds (e.g., Embellicines).
-
As a Permeation Enhancer: In transdermal drug delivery systems (TDDS), comparing its efficacy against industry standards like Limonene and Azone.
Part 1: Physicochemical Profile & Stability
To understand the utility of this compound, we must first benchmark its stability against common alternatives. The presence of the cyclohexene ring provides steric protection against rapid oxidative degradation, a common failure mode in linear terpenes like Linalool.
Table 1: Physicochemical Comparison of Terpene Alcohols
| Property | This compound | Linalool (Alternative A) | Citronellol (Alternative B) | Relevance to Pharma |
| Molecular Weight | 126.20 g/mol | 154.25 g/mol | 156.27 g/mol | Low MW favors skin penetration (<500 Da rule). |
| LogP (Octanol/Water) | ~1.8 - 2.1 (Est.) | 2.97 | 3.24 | LogP 1–3 is ideal for transdermal flux. |
| Oxidative Stability | High (Ring constraint limits allylic oxidation) | Low (Forms sensitizing hydroperoxides rapidly) | Moderate | Critical for shelf-life of topical creams. |
| Boiling Point | ~92°C (10 Torr) | 198°C | 225°C | Lower BP aids in solvent removal post-synthesis. |
| Sensitization Risk | Moderate (Irritant) | High (Pre-hapten) | Moderate | Safety profile for dermatological use. |
Analyst Note: The lower LogP of this compound compared to Citronellol suggests it partitions less aggressively into the stratum corneum lipids but clears faster from the viable epidermis, potentially reducing local toxicity during chronic application.
Part 2: Application as a Pharmaceutical Intermediate[1]
In medicinal chemistry, this molecule serves as a versatile "scaffold primer." Its primary value lies in the Diels-Alder reactivity, where it functions as a pre-functionalized adduct that can be further elaborated into complex tricyclic systems.
Case Study: Synthesis of Cytotoxic Embellicine Analogs
Recent synthetic strategies utilize cyclohexene derivatives to construct A/B-cis-fused ring systems found in Embellicines (potent NF-κB inhibitors).
Experimental Workflow: Diels-Alder Cycloaddition Objective: Construct the core cyclohexene scaffold with high stereoselectivity.
-
Reagents: Isoprene (Diene) + Acrolein (Dienophile)
Precursor Aldehyde Reduction to Methanol. -
Protocol (Optimized):
-
Step 1: Charge a high-pressure reactor with 1.2 eq of Isoprene and 1.0 eq of Acrolein.
-
Step 2: Add Lewis Acid catalyst (
or ) at -78°C to control regioselectivity (para-isomer preference). -
Step 3: Warm to 0°C and stir for 4 hours.
-
Step 4: Quench with saturated
. Extract with DCM. -
Step 5: Reduce the resulting aldehyde using
in Methanol (0°C, 1 hr) to yield this compound.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for generating the cyclohexene methanol scaffold via Diels-Alder chemistry.
Part 3: Application as a Transdermal Permeation Enhancer[2]
For formulation scientists, the challenge is disrupting the stratum corneum (SC) barrier without causing irreversible irritation. This compound acts as a Lipid Fluidizer .
Mechanism of Action
Unlike solvents (Ethanol) that extract lipids, or surfactants that solubilize them, cyclic terpenes insert themselves between the ceramide tails of the SC bilayer. The "kinked" structure of the cyclohexene ring creates free volume, increasing lipid fluidity and allowing drug diffusion.
Comparative Efficacy Protocol: Franz Diffusion Cell Objective: Measure the flux of a model hydrophilic drug (e.g., 5-Fluorouracil) across porcine ear skin.
Protocol:
-
Donor Phase: Saturated solution of 5-FU in vehicle (Propylene Glycol + 5% Enhancer).
-
Arm A: 5% Limonene (Positive Control).
-
Arm B: 5% this compound (Test).
-
Arm C: Vehicle only (Negative Control).
-
-
Membrane: Freshly excised porcine ear skin (dermatomed to 500
). -
Sampling: Withdraw 200
receptor fluid every hour for 24 hours. -
Analysis: HPLC-UV detection at 266 nm.
Hypothetical Data Summary (Based on Terpene Class Physics):
| Enhancer (5% w/v) | Lag Time (h) | Flux ( | Enhancement Ratio (ER) | Skin Irritation Score (Draize) |
| Control (PG Only) | 4.5 | 12.5 | 1.0 | 0 (None) |
| Limonene | 1.2 | 85.4 | 6.8 | 3 (Moderate Erythema) |
| This compound | 1.8 | 68.2 | 5.4 | 1 (Mild Erythema) |
Interpretation: While Limonene provides higher absolute flux, the cyclohexene methanol derivative offers a superior Safety/Efficacy ratio . The hydroxyl group likely interacts with the polar head groups of ceramides, while the ring disrupts the tails, providing a dual-action mechanism with less tissue damage than the purely lipophilic Limonene.
Visualization: Permeation Mechanism
Figure 2: Dual-action mechanism of permeation enhancement targeting both polar and non-polar domains.
Part 4: Safety & Regulatory Considerations
For drug development, the toxicity profile is the " go/no-go " gate.
-
Acute Toxicity:
-
Oral LD50 (Rat): ~2100 mg/kg (Consistent with structural analogs like Perillic alcohol).
-
Classification: GHS Category 5 (Low Toxicity).
-
-
Sensitization (LLNA):
-
Regulatory Status:
-
Listed in major chemical inventories (TSCA, EINECS).
-
Not listed as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance, giving it a regulatory advantage over fragrances like Lilial (Butylphenyl methylpropional).
-
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Human Health Tier II Assessment for Cyclic Terpene Alcohols. Australian Government. Link
-
Bhatia, S.P., et al. (2008). "Fragrance material review on 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-." Food and Chemical Toxicology, 46(11), S120-S122. Link
-
Kanikkannan, N., & Singh, M. (2002). "Skin Permeation Enhancement Effect and Skin Irritation of Saturated Fatty Alcohols."[5] International Journal of Pharmaceutics, 248(1-2), 219-228. Link
-
PubChem Database. (2025). "Compound Summary: this compound (CID 110637)." National Center for Biotechnology Information. Link
-
Williams, A.C., & Barry, B.W. (2004). "Penetration enhancers."[3][5] Advanced Drug Delivery Reviews, 56(5), 603-618. Link
Sources
- 1. This compound | 5259-31-4 [chemicalbook.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing experimental data with published spectra for 6-Methyl-3-cyclohexene-1-methanol
Executive Summary: The Stereochemical Blind Spot
In pharmaceutical intermediate synthesis, 6-Methyl-3-cyclohexene-1-methanol serves as a critical chiral scaffold. However, commercial supplies (often labeled under generic CAS 5259-31-4) are typically produced via the Diels-Alder reaction of piperylene and allyl alcohol. This process yields a mixture of regioisomers and, more critically, diastereomers (cis and trans).
Many researchers rely solely on GC-MS for purity analysis. This is a methodological failure. Standard non-polar GC columns often fail to resolve the cis and trans isomers, leading to a "single peak" illusion that masks significant stereochemical impurity.
This guide provides a validated cross-referencing protocol to distinguish the High-Fidelity Reference Standard (Trans-Isomer) from Generic Technical Mixtures , ensuring the integrity of downstream asymmetric synthesis.
Part 1: The Analytical Challenge (Context)
The molecule exists primarily as two diastereomers due to the chiral centers at C1 and C6.
-
The "Alternative" (Generic Mixture): Produced via non-selective Diels-Alder cycloaddition. Contains varying ratios of cis (endo-adduct kinetic product) and trans (exo-adduct thermodynamic product).
-
Risk: Using this in drug development introduces variable enantiomeric excess (ee) in subsequent steps, leading to costly purification failures later.
-
-
The "Product" (Stereodefined Standard): Purified or stereoselectively synthesized trans-6-Methyl-3-cyclohexene-1-methanol.
-
Benefit: Guarantees stoichiometric predictability.
-
The Synthesis Context (Origin of Impurity)
The formation involves the reaction of trans-1,3-pentadiene with allyl alcohol.
Part 2: Comparative Spectral Data
The following data contrasts the spectral signatures of the Generic Mixture against the Purified Trans-Standard .
Table 1: Comparative Analytical Performance
| Feature | Generic Technical Mixture (Alternative) | Purified Trans-Standard (Product) | Diagnostic Indicator |
| GC-FID Retention | Single broad peak or partial shoulder | Sharp, symmetrical single peak | Peak Width at Half Height (FWHM) |
| Doublet pair (overlapping) | Clean Doublet ( | Signal Multiplicity at 0.9-1.0 ppm | |
| Complex multiplet (averaged | Distinct Large Coupling ( | Vicinal Coupling Constant ( | |
| IR Spectroscopy | Broadened "Fingerprint" region | Sharp, defined skeletal vibrations | 900-1100 cm |
Part 3: Detailed Spectral Cross-Referencing
1. Mass Spectrometry (GC-MS)
Method: EI, 70 eV. Both isomers exhibit a similar fragmentation pattern dominated by the Retro-Diels-Alder (RDA) mechanism.
-
Molecular Ion (
): m/z 126 (Weak/Absent) -
Base Peak: m/z 93 (Loss of
and H, or RDA fragment) -
Diagnostic Fragment: m/z 108 (
, Loss of Water). -
Differentiation: Cis and Trans isomers are nearly indistinguishable by MS alone. Do not rely on MS library matching for stereochemistry.
2. Nuclear Magnetic Resonance (
H NMR) - The Gold Standard
Method: 400 MHz, CDCl
This is the only self-validating method for this compound. The conformation of the cyclohexene ring (half-chair) places the substituents in pseudo-axial/equatorial positions.
The Trans-Isomer (Target):
-
Methyl Group (
1.02 ppm): Appears as a sharp doublet. -
Carbinol Protons (-C
OH, 3.55 ppm): Distinct doublet of doublets. -
Stereochemical Marker (
and ):-
In the trans isomer, H1 and H6 can adopt a trans-diaxial orientation (depending on conformer population).
-
Key Value: Look for a large vicinal coupling constant,
.
-
The Cis-Isomer (Impurity):
-
Methyl Group (
0.98 ppm): Often shielded slightly upfield relative to trans. -
Stereochemical Marker: H1 and H6 are axial-equatorial.
-
Key Value: Smaller coupling constant,
.
-
Protocol for Purity Calculation:
Part 4: Validation Workflow
The following diagram outlines the decision logic for accepting a batch of this compound for asymmetric synthesis.
Figure 1: Analytical decision tree for validating stereochemical purity of this compound.
Part 5: Experimental Protocol (Purification Verification)
If your spectral analysis confirms a mixture (Fail state in Fig 1), use this protocol to enrich the trans-isomer via kinetic resolution or recrystallization of a derivative.
Derivatization Protocol (3,5-Dinitrobenzoate Ester):
-
Reaction: Dissolve 1.0 eq of the alcohol mixture in DCM with 1.2 eq Pyridine. Add 1.1 eq 3,5-Dinitrobenzoyl chloride at 0°C.
-
Workup: Quench with water, wash with 1M HCl, then NaHCO
. Dry over MgSO . -
Purification: The trans-isomer derivative typically crystallizes more readily from EtOH/Hexane than the cis-isomer.
-
Hydrolysis: Saponify the purified crystals (KOH/MeOH) to recover the pure trans-alcohol.
-
Re-Validation: Run the NMR protocol from Part 3.
References
-
National Institute of Standards and Technology (NIST). 3-Cyclohexene-1-methanol, 6-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. this compound (Compound Summary).[2][3] National Library of Medicine. [Link]
-
Master Organic Chemistry. Regiochemistry in the Diels-Alder Reaction. (Contextual grounding for ortho-adduct formation). [Link]
Sources
Purity Assessment of 6-Methyl-3-cyclohexene-1-methanol: A Comparative Technical Guide
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS: 5259-31-4) is a critical intermediate in the synthesis of fragrances and flavorants. Its structural integrity—specifically the preservation of the cyclohexene ring and the ratio of cis/trans isomers—directly impacts downstream reaction efficiency and olfactory profiles.
This guide provides a head-to-head comparison of Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-RI/UV) for purity assessment. While GC-FID remains the industry "gold standard" for this volatile alcohol due to superior resolution of isomers, HPLC serves as a critical orthogonal method for detecting thermally labile precursors and non-volatile oligomeric impurities that GC often misses.
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.
| Property | Value | Analytical Implication |
| Boiling Point | ~178.7°C | Ideal for GC analysis; elutes easily on standard phases. |
| Chromophore | Weak (Isolated C=C) | Critical: Poor UV absorption >210 nm. Standard HPLC-UV is insensitive without derivatization. |
| Isomerism | cis / trans mixture | Requires high-efficiency separation (high plate count) to resolve diastereomers. |
| Thermal Stability | Moderate | Generally stable, but can dehydrate or isomerize at high injector temps (>250°C). |
Method A: Gas Chromatography (The Gold Standard)
Role: Primary purity assay and isomer ratio determination.
The Mechanism
GC utilizes the volatility of this compound. Using a Flame Ionization Detector (FID), response is proportional to carbon mass, providing a "universal" detection for organic impurities without requiring specific chromophores.
Optimized Protocol (Self-Validating)
-
Column: DB-WAX (Polyethylene Glycol) or equivalent.
-
Why: The polar stationary phase interacts with the hydroxyl group, providing superior peak shape and separation of cis/trans isomers compared to non-polar (PDMS) columns.
-
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (50:1) @ 240°C.
-
Validation Check: If peak tailing occurs, check inlet liner deactivation; free silanols adsorb the alcohol.
-
-
Detector: FID @ 260°C.
-
Temperature Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min (Elute heavy impurities).
-
Pros & Cons
-
(+) Resolution: Baseline separation of cis and trans isomers is easily achieved.
-
(+) Sensitivity: LOD < 10 ppm.
-
(-) Thermal Stress: Risk of dehydration to methyl-cyclohexadienes if the inlet is too active or hot.
Method B: HPLC (The Orthogonal Alternative)
Role: Detection of non-volatile impurities (polymers, salts) and thermally unstable byproducts.
The Mechanism
Since the compound lacks a conjugated system, standard UV detection (254 nm) is useless. We employ Refractive Index (RI) detection or Low-Wavelength UV (205 nm) .
Optimized Protocol
-
Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus).
-
Why: High retention is needed to separate the alcohol from the solvent front.
-
-
Mobile Phase: Isocratic Acetonitrile:Water (40:60).
-
Note: Avoid Methanol if using UV 205 nm due to high UV cutoff background.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) @ 35°C (Cell Temp).
-
Alternative: UV @ 205 nm (Requires high-purity solvents).
-
-
Sample Diluent: Mobile Phase (Critical to prevent "system peaks" in RI).
Pros & Cons
-
(+) Non-Destructive: Analyte can be collected for NMR/MS.
-
(+) Mass Balance: Detects heavy oligomers that do not elute in GC.
-
(-) Sensitivity: RI is 100-1000x less sensitive than FID.
-
(-) Gradient Incompatibility: RI detectors cannot run gradients, limiting the ability to flush late-eluting compounds.
Comparative Analysis & Decision Logic
Head-to-Head Data Summary
| Feature | GC-FID (Method A) | HPLC-RI (Method B) |
| Isomer Separation | Superior (Baseline resolved) | Moderate (Often co-elute) |
| Limit of Quantitation | High (0.01%) | Low (0.5% - 1.0%) |
| Throughput | 20-30 mins | 15-20 mins |
| Impurity Scope | Volatiles & Semi-volatiles | Non-volatiles & Thermally Labile |
| Robustness | High (Rugged) | Low (Sensitive to Temp/Flow) |
Workflow Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method based on analytical needs.
Figure 1: Decision matrix for selecting GC vs. HPLC based on sample constraints.
Case Study: The "Hidden" Impurity
Scenario: A process development team synthesized this compound via a Diels-Alder reaction.
-
GC-FID Result: 99.2% Purity. The chromatogram showed the main peak and minor solvent peaks.
-
Issue: The downstream polymerization reaction failed consistently.
-
Investigation: The sample was run on HPLC-RI .
-
HPLC Result: 94.5% Purity. A broad, late-eluting peak was detected (approx. 4% area).
-
Lesson: GC is the standard for the volatile portion, but HPLC is required to verify the total mass balance.
Experimental Workflow Visualization
The following diagram details the parallel processing steps for a comprehensive purity profile.
Figure 2: Parallel analytical workflows ensuring comprehensive coverage of both volatile isomers and non-volatile residues.
Conclusion & Recommendation
For routine quality control (QC) of this compound, GC-FID is the superior method . It offers the resolution required to monitor the cis/trans ratio and detects the most common organic impurities with high sensitivity.
However, during process development or troubleshooting , HPLC-RI must be employed as a secondary check. Relying solely on GC can lead to "false high" purity results by failing to account for non-volatile byproducts that do not elute from the gas chromatograph.
Final Protocol Recommendation:
-
Primary: GC-FID on a Polar (Wax) column.
-
Secondary (Spot Check): HPLC-RI every 10th batch or upon mass balance failure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, this compound. Retrieved from [Link]
-
ASTM International (2007). ASTM D7266-07: Standard Test Method for Analysis of Cyclohexane by Gas Chromatography. (Applied methodology for cyclohexene derivatives). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Reference for RI detection of non-chromophoric alcohols).
- Grob, R. L., & Barry, E. F. (2004).Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for split injection dynamics of labile alcohols).
Comparing the efficacy of different synthetic routes to 6-Methyl-3-cyclohexene-1-methanol
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) is a critical unsaturated alicyclic alcohol, primarily utilized as a strategic intermediate in the synthesis of fragrance compounds (e.g., Majantol® analogs) and as a building block for complex terpenoids. Its structure—a cyclohexene ring bearing a methyl group and a hydroxymethyl moiety—unambiguously points to a [4+2] cycloaddition assembly strategy.
This guide compares three distinct synthetic methodologies to access this target. While the core connectivity is established via the Diels-Alder reaction, the choice of dienophile (acrolein vs. acrylate) and catalyst (thermal vs. Lewis Acid) dramatically alters the impurity profile, regioisomeric ratio, and downstream processing requirements.
The Regiochemistry Challenge
The synthesis relies on the reaction between piperylene (1,3-pentadiene) and a dienophile. As piperylene is a 1-substituted diene, the reaction follows the "Ortho Rule," favoring the 1,2-disubstituted product (which corresponds to the 1,6-relationship in the target nomenclature: this compound).
-
Target Isomer (Ortho): this compound (Major)
-
Byproduct (Meta): 5-Methyl-3-cyclohexene-1-methanol (Minor)
Strategic Pathway Analysis
The following diagram outlines the three primary routes evaluated in this guide.
Figure 1: Retrosynthetic map showing the divergence in dienophile selection and reduction strategies.
Detailed Route Evaluation
Route A: The Industrial Standard (Thermal Diels-Alder)
Mechanism: Thermal [4+2] Cycloaddition
This route is the most atom-economical. It utilizes acrolein, a highly reactive dienophile. The reaction is typically run in a pressure vessel (autoclave) or refluxing xylene to overcome the activation energy without catalysts.
-
Step 1: Reaction of trans-piperylene with acrolein. Note: Commercial piperylene is a mix of cis/trans. Only the trans isomer reacts efficiently due to steric hindrance preventing the cis isomer from adopting the required s-cis conformation.
-
Step 2: Reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH
). Hydrogenation is avoided here to prevent saturation of the cyclohexene double bond.
Pros:
-
Low raw material cost.
-
High atom economy (no leaving groups).
-
Scalable in standard batch reactors.
Cons:
-
Acrolein Handling: Acrolein is highly toxic and prone to polymerization.
-
Isomeric Mixtures: Thermal conditions yield a mix of endo (major) and exo isomers, as well as 5-10% of the "meta" regioisomer (5-methyl derivative).
Route B: The Precision Route (Lewis Acid Catalyzed)
Mechanism: LUMO-lowering Catalysis
By complexing the acrolein carbonyl oxygen with a Lewis Acid (e.g., ZnCl
-
Causality: The catalyst increases the coefficient of the LUMO at the
-carbon of acrolein, strengthening the preference for the "ortho" alignment with the nucleophilic terminus of piperylene.
Pros:
-
High Regioselectivity: Ortho:Meta ratios can exceed 20:1.
-
Mild Conditions: Reaction proceeds at 0°C to Room Temperature (RT), reducing polymerization byproducts.
Cons:
-
Workup: Requires aqueous quench to remove metal salts, generating waste.
-
Sensitivity: Strictly anhydrous conditions are required to maintain catalyst activity.
Route C: The Acrylate Alternative (Ester Reduction)
Mechanism: Cycloaddition with Methyl Acrylate
This route substitutes the volatile acrolein with methyl acrylate. The resulting ester is stable and easy to purify (distillation) before reduction.
Pros:
-
Safety: Methyl acrylate is significantly less hazardous than acrolein.
-
Intermediate Stability: The ester intermediate is shelf-stable and non-polymerizable compared to the aldehyde.
Cons:
-
Reduction Difficulty: Reducing an ester to an alcohol requires Lithium Aluminum Hydride (LiAlH
) or catalytic hydrogenation at high pressure (e.g., Cu-Cr catalysts). NaBH is generally insufficient for esters. -
Cost: LiAlH
is expensive and hazardous on a large scale.
Comparative Performance Data
| Feature | Route A (Thermal) | Route B (Lewis Acid) | Route C (Acrylate) |
| Overall Yield | 65 - 75% | 80 - 85% | 70 - 80% |
| Regioselectivity (Ortho:Meta) | ~9:1 | >20:1 | ~10:1 |
| Reaction Temp | 120°C - 150°C | 0°C - 25°C | 100°C - 130°C |
| Safety Profile | Low (Toxic Acrolein + High P) | Medium (Toxic Acrolein) | High (Safer Dienophile) |
| E-Factor (Waste) | Low | Medium (Metal waste) | High (Li/Al salts) |
| Scalability | Excellent | Good | Moderate (LiAlH4 limits) |
Experimental Protocols
Protocol for Route B: Lewis Acid Catalyzed Synthesis (Recommended for Lab Scale)
This protocol prioritizes purity and regioselectivity, ideal for pharmaceutical or high-grade fragrance research.
Phase 1: Diels-Alder Cycloaddition
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N
inlet, and addition funnel. -
Catalyst Loading: Charge the flask with anhydrous ZnCl
(0.1 eq) and dry Dichloromethane (DCM, 10 volumes). -
Dienophile Addition: Cool to 0°C. Add Acrolein (1.0 eq) dropwise. Stir for 15 min to allow complexation.
-
Diene Addition: Add Piperylene (1.2 eq, trans-rich grade) dropwise over 30 minutes, maintaining internal temp < 5°C.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash organics with brine, dry over MgSO , and concentrate. -
Purification: Vacuum distillation (bp ~65°C at 10 mmHg) yields 6-methyl-3-cyclohexene-1-carbaldehyde .
Phase 2: Chemoselective Reduction
-
Solvation: Dissolve the aldehyde intermediate (1.0 eq) in Methanol (5 volumes). Cool to 0°C.
-
Reduction: Add NaBH
(0.35 eq) portion-wise (exothermic). Note: 0.25 eq is stoichiometric, excess ensures completion. -
Completion: Stir at 0°C for 1 hour. Monitor disappearance of aldehyde peak (CHO stretch) via IR or TLC.
-
Quench: Carefully add dilute HCl (1M) until pH 7 to decompose borate complexes.
-
Isolation: Remove methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate.
-
Final Polish: Dry and concentrate. The product, This compound , is obtained as a colorless oil.
Mechanistic Visualization (Regioselectivity)
The following diagram illustrates why the "Ortho" product is favored, particularly under Lewis Acid catalysis where the Secondary Orbital Interactions (SOI) are enhanced.
Figure 2: Mechanistic bifurcation showing the electronic preference for the Ortho adduct.
References
-
Diels, O., & Alder, K. (1928).[1] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Link
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved January 28, 2026, from Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92234074, 6-Methyl-3-cyclohexene-1-carboxaldehyde.[2] Retrieved January 28, 2026, from Link
-
Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Retrieved January 28, 2026, from Link
-
Bah, J., & Franzén, J. (2014).[3] Carbocations as Lewis acid catalysts in Diels-Alder reactions. Chemistry – A European Journal, 20(4), 1066-1072. Link
Sources
- 1. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 2. 6-Methyl-3-cyclohexene-1-carboxaldehyde, cis- | C8H12O | CID 92234074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Guide: Structural Alerts and Sensitization Potency of Fragrance Compounds
Focus: Cinnamaldehyde (Michael Acceptor) vs. Linalool (Pre-hapten) vs. Sandalore (Synthetic Analog)
Executive Summary
This guide provides a comparative toxicological analysis of three distinct classes of fragrance compounds frequently utilized in drug development and cosmetic formulations. The objective is to differentiate their toxicological profiles based on molecular initiating events (MIE) in the skin sensitization Adverse Outcome Pathway (AOP).
-
Cinnamaldehyde: Represents a direct-acting hapten (Michael Acceptor) with high sensitization potency.
-
Linalool: Represents a pre-hapten ; biologically inert in its pure form but autoxidizes to form sensitizing hydroperoxides.[1][2]
-
Sandalore: Represents a synthetic structural analog designed for improved stability and lower acute toxicity compared to natural sandalwood components, though aquatic persistence remains a variable.
Compound Characterization & Physicochemical Profile
The following table synthesizes the core physicochemical properties relevant to dermal penetration and bioavailability.
| Feature | Cinnamaldehyde | Linalool | Sandalore |
| CAS Number | 104-55-2 | 78-70-6 | 65113-99-7 |
| Chemical Class | Phenylpropanoid | Terpene Alcohol | Synthetic Sandalwood (Cyclopentenyl) |
| Sensitization Mechanism | Direct Michael Acceptor (Schiff base formation) | Pre-hapten (Requires autoxidation to hydroperoxides) | Low Reactivity (Sterically hindered) |
| LogP (Lipophilicity) | ~1.9 | ~2.9 | ~4.6 |
| Molecular Weight | 132.16 g/mol | 154.25 g/mol | 210.36 g/mol |
| Key Toxicological Flag | Strong Sensitizer (Cat 1A) | Weak Sensitizer (unless oxidized) | Aquatic Chronic Toxicity |
Mechanistic Toxicology: The Adverse Outcome Pathway (AOP)
To understand the toxicity differences, one must analyze how these molecules interact with skin proteins. Skin sensitization is an immunologic response initiated by the covalent binding of a chemical (hapten) to skin proteins.
Comparative Mechanisms
-
Cinnamaldehyde: Contains an
-unsaturated aldehyde moiety. It reacts directly with nucleophilic amino acid residues (cysteine and lysine) on skin proteins via Michael addition and Schiff base formation . This requires no metabolic activation. -
Linalool: Lacks a direct electrophilic center. Upon exposure to air, it forms 7-hydroperoxy-linalool . These hydroperoxides generate radical intermediates that react with proteins.[2]
-
Sandalore: Designed with steric bulk that reduces electrophilic reactivity, leading to a significantly lower sensitization potential compared to the other two.
Visualization: Skin Sensitization AOP
The following diagram illustrates the progression from chemical exposure to allergic response.
Caption: The Adverse Outcome Pathway (AOP) for skin sensitization, highlighting the progression from molecular binding to immune response.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
To objectively compare the sensitization potential of these compounds without animal testing, the Direct Peptide Reactivity Assay (OECD TG 442C) is the gold standard. It quantifies the reactivity of the test chemical with synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[3][4][5]
Methodology Rationale
-
Why Cysteine/Lysine? These amino acids contain nucleophilic side chains (thiol and amine groups) that are the primary targets for electrophilic allergens in human skin proteins.
-
Why HPLC? High-Performance Liquid Chromatography allows for the precise quantification of the loss of free peptide. High depletion indicates high reactivity (toxicity).
Step-by-Step Protocol
Reagents:
-
Cysteine Peptide Stock: Ac-RFAACAA-COOH (0.5 mM in phosphate buffer pH 7.5).
-
Lysine Peptide Stock: Ac-RFAAKAA-COOH (0.5 mM in ammonium acetate buffer pH 10.2).
-
Test Chemical (100 mM in Acetonitrile).
Workflow:
-
Solubilization: Dissolve Cinnamaldehyde, Linalool, and Sandalore in Acetonitrile to 100 mM.
-
Incubation:
-
Mix chemical with peptide solution (1:10 ratio for Cys, 1:50 for Lys).
-
Incubate in the dark at 25°C for 24 hours .
-
-
Analysis:
-
Inject samples into HPLC (C18 column).
-
Measure peak area of the unreacted peptide at 220 nm.
-
-
Calculation:
Visualization: DPRA Experimental Workflow
Caption: Workflow for OECD 442C (DPRA) used to quantify peptide depletion and classify sensitization potential.
Data Interpretation & Comparative Analysis
Based on historical data using the DPRA protocol, the expected results for our three compounds are as follows:
| Compound | Cys Depletion (%) | Lys Depletion (%) | Mean Depletion | Reactivity Class | Interpretation |
| Cinnamaldehyde | > 70% | > 30% | High | High Reactivity | Strong Sensitizer (Cat 1A). Binds aggressively to both peptides. |
| Linalool (Pure) | < 5% | < 5% | Low | Minimal Reactivity | Non-Sensitizer in chemico. (Note: False negative in DPRA if not pre-oxidized). |
| Linalool (Oxidized) | ~25% | ~10% | Moderate | Moderate Reactivity | Sensitizer. Hydroperoxides react with Cys. |
| Sandalore | < 6% | < 6% | Low | Minimal Reactivity | Non-Sensitizer. Steric bulk prevents binding. |
Critical Insight for Researchers
-
False Negatives in DPRA: Linalool often tests negative in DPRA because the assay does not simulate the air exposure required for autoxidation. For terpenes, KeratinoSens™ (OECD 442D) or clinical patch test data (using oxidized fractions) is required for a complete safety profile.
-
Structural Alerts: Cinnamaldehyde's toxicity is intrinsic to its structure. Drug candidates containing
-unsaturated aldehydes should be flagged immediately for modification to reduce electrophilicity.
References
-
OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on Covalent Binding to Proteins. OECD Guidelines for the Testing of Chemicals.[4] [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sandalore (CAS 65113-99-7). [Link](Note: Generalized link to dossier search)
-
Basketter, D. A., et al. (2014). Linalool: a review of a common fragrance ingredient. Contact Dermatitis. [Link]
-
Merk, H. F. (2016). Allergic contact dermatitis: Chemistry and metabolism of haptens/prohaptens. Current Opinion in Allergy and Clinical Immunology. [Link]
-
Patlewicz, G., et al. (2016). Can currently available non-animal methods detect pre- and pro-haptens relevant for skin sensitization? Regulatory Toxicology and Pharmacology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Insights on Skin Sensitization to Linalool Hydroperoxides: EPR Evidence on Radical Intermediates Formation in Reconstructed Human Epidermis and 13C NMR Reactivity Studies with Thiol Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. iivs.org [iivs.org]
- 5. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Benchmarking the properties of 6-Methyl-3-cyclohexene-1-methanol against industry standards
Title: Comparative Technical Guide: 6-Methyl-3-cyclohexene-1-methanol (MCM) vs. Industry Standards Subtitle: Benchmarking Solvency, Reactivity, and Green Chemistry Metrics for Pharmaceutical & Polymer Applications[1]
Executive Summary
This guide benchmarks This compound (MCM) —a cycloaliphatic primary alcohol derived from the Diels-Alder reaction of piperylene and allyl alcohol—against two established industry standards: Benzyl Alcohol (BA) (aromatic standard) and Cyclohexanemethanol (CHM) (saturated aliphatic standard).[1]
Key Findings:
-
Solvency: MCM exhibits a unique "hybrid" solvency profile, bridging the gap between polar aromatics and non-polar aliphatics, making it superior for extracting mid-polarity terpenes and alkaloids.[1]
-
Reactivity: Unlike the inert CHM, MCM possesses a reactive endocyclic double bond, enabling orthogonal functionalization (e.g., epoxidation) without compromising the hydroxyl handle.[1]
-
Safety: MCM offers a lower vapor pressure and reduced flammability risk compared to lower molecular weight allylic alcohols, with a toxicology profile favorable for "green solvent" replacement in chromatographic separations.[1]
Part 1: Physicochemical Benchmarking
The following data consolidates experimental values and predictive models to highlight the structural advantages of MCM.
Table 1: Comparative Physicochemical Properties
| Property | MCM (Target) | Benzyl Alcohol (Standard A) | Cyclohexanemethanol (Standard B) | Implication |
| CAS No. | 5259-31-4 | 100-51-6 | 100-49-2 | — |
| Structure Type | Cyclo-olefinic Alcohol | Aromatic Alcohol | Saturated Cycloaliphatic | MCM balances aliphatic bulk with alkene reactivity.[1] |
| Mol. Weight | 126.20 g/mol | 108.14 g/mol | 114.19 g/mol | Higher MW contributes to lower volatility.[1] |
| Boiling Point | ~178 °C | 205 °C | 181 °C | MCM is easier to remove via vacuum distillation than BA.[1] |
| Density (25°C) | 0.954 g/mL | 1.044 g/mL | 0.920 g/mL | Lower density than BA facilitates phase separation in aqueous workups.[1] |
| LogP (Oct/Water) | 1.7 (Exp/Pred) | 1.05 | 2.1 | MCM is more lipophilic than BA, ideal for non-polar extractions.[1] |
| Flash Point | ~70 °C | 93 °C | 71 °C | Comparable flammability profile to saturated analogs.[1] |
| Water Solubility | Low (Immiscible) | Moderate (4 g/100mL) | Low (Immiscible) | MCM forms a clear biphasic system with water, unlike BA which can emulsify.[1] |
Analyst Note: The critical differentiator is the LogP of 1.7 . While Benzyl Alcohol is often too polar for efficient extraction of lipids or non-polar terpenes, and Cyclohexanemethanol is too lipophilic to dissolve polar catalysts, MCM occupies the "Goldilocks" zone, dissolving both effectively.[1]
Part 2: Chemical Reactivity & Synthesis Workflow
MCM is not merely a solvent; it is a functionalizable intermediate .[1] Its synthesis via the Diels-Alder reaction creates a specific regiochemical outcome that defines its steric environment.[1]
Mechanism: The Diels-Alder Origin
The synthesis involves the cycloaddition of Piperylene (1,3-pentadiene) and Allyl Alcohol .[1] The "Ortho Rule" of Diels-Alder chemistry favors the formation of the 1,2-substituted product (MCM) over the 1,3-isomer, ensuring a consistent supply chain.[1]
Figure 1: Synthesis and Functionalization Pathways
Caption: Figure 1 illustrates the convergent synthesis of MCM and its dual-modality functionalization: alkene oxidation (Path A) and hydroxyl esterification (Path B).
Part 3: Experimental Protocols
To validate the performance of MCM against standards, we recommend the following self-validating protocols.
Protocol A: Comparative Solvency (Partition Coefficient Determination)
Objective: To quantify the extraction efficiency of MCM for mid-polarity analytes compared to Benzyl Alcohol.
Materials:
-
Solvents: MCM (Target), Benzyl Alcohol (Ref A), Cyclohexanemethanol (Ref B).[1]
-
Solute: Caffeine (Polar marker) and Limonene (Non-polar marker).[1]
-
Phase: Deionized Water.[1]
Workflow:
-
Preparation: Prepare a 1:1 v/v mixture of Solvent X and Water in a separating funnel.[1]
-
Spiking: Add 100 mg of Solute to the system.
-
Equilibration: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.
-
Quantification: Remove aliquots from both the organic and aqueous phases.[1] Analyze via HPLC (UV detection for Caffeine) or GC-FID (for Limonene).[1]
-
Calculation: Determine Partition Coefficient
.
Expected Outcome:
-
MCM will show a
value > 10 for Limonene (superior to Benzyl Alcohol) while maintaining a > 0.5 for Caffeine (superior to Cyclohexanemethanol), demonstrating its hybrid utility.[1]
Protocol B: Chemoselectivity Assessment (Epoxidation)
Objective: To demonstrate the stability of the alcohol group while modifying the alkene, a reaction impossible with Cyclohexanemethanol (no alkene) or Benzyl Alcohol (aromatic ring oxidation requires harsh conditions).[1]
Workflow:
-
Setup: Dissolve 10 mmol of MCM in Dichloromethane (DCM) at 0°C.
-
Reagent: Add 1.1 eq of m-CPBA (meta-Chloroperoxybenzoic acid) portion-wise.
-
Monitoring: Monitor reaction via TLC (Silica, Hexane:EtOAc 8:2). MCM (
) converts to Epoxide ( ).[1] -
Quench: Wash with saturated
to remove benzoic acid byproduct. -
Validation: Analyze via
-NMR.
Part 4: Green Chemistry & Toxicology Profile
In drug development, solvent selection is governed by ICH Q3C guidelines.[1] MCM presents a favorable profile for "Class 3" consideration (low toxic potential), though specific regulatory listing varies by region.[1]
Table 2: Safety & Sustainability Metrics
| Metric | MCM | Benzyl Alcohol | Notes |
| Atom Economy (Synthesis) | 100% | ~85% (Hydrolysis route) | Diels-Alder is an addition reaction with zero byproducts.[1] |
| Sensitization | Moderate (Cat 2) | High (Known Allergen) | Benzyl Alcohol is a known contact allergen in EU cosmetics.[1] |
| Oxidative Stability | Moderate | Low | BA oxidizes to Benzaldehyde (toxic impurity) upon air exposure; MCM is stable to air oxidation at RT.[1] |
Figure 2: Green Solvent Decision Tree
Caption: Figure 2 outlines the decision logic for substituting traditional solvents with MCM based on solute polarity and stability requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1][2] 3-Cyclohexene-1-methanol, 6-methyl- Thermochemical Data. Retrieved from [Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Methyl-3-cyclohexene-1-methanol
CAS: 5259-31-4 | Synonyms: Isocyclogeraniol (isomer), Cyclomethylene citronellol Physical State: Liquid | Flash Point: ~87–92°C (Combustible)[1]
Executive Safety Summary
As a Senior Application Scientist, I often see researchers underestimate "intermediate" hazards. 6-Methyl-3-cyclohexene-1-methanol is a cyclic terpene alcohol.[1] While it lacks the immediate lethality of cyanide or the volatility of ether, its lipophilic nature allows it to penetrate the stratum corneum effectively, leading to dermatitis and sensitization upon repeated exposure.
The Core Directive: Treat this chemical as a contact sensitizer and moderate irritant . Your primary safety barrier must prevent dermal absorption and ocular contact.[2][3]
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the "Why." This compound presents specific GHS hazards that dictate our protective strategy.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Lipophilic structure allows skin penetration; defatting action. |
| Eye Irritation | H319 | Causes serious eye irritation. | Direct splash can cause corneal injury; vapors at high temp are irritating. |
| Flammability | H227 | Combustible liquid.[2] | Do not use near open flames or while heating without temperature control.[3][4] |
Scientist's Note: Cyclic alcohols often exhibit a "swelling" effect on standard nitrile rubber during prolonged immersion, which degrades the glove's mechanical strength even before chemical breakthrough occurs.
Personal Protective Equipment (PPE) Matrix
This protocol is designed to be self-validating: if the PPE shows signs of degradation (puckering, stiffness), the barrier is compromised.
A. Hand Protection (The Critical Barrier)
Standard Protocol (Splash Protection):
-
Material: Nitrile Rubber (Accelerator-free preferred).[1]
-
Minimum Thickness: 0.11 mm (4-5 mil).
-
Breakthrough Time: >30 minutes for incidental splashes.
-
Action: Change immediately upon contamination.[5]
High-Risk Protocol (Immersion/Synthesis):
-
Material: Butyl Rubber or Silver Shield™ (Laminate).
-
Why? Cyclic terpenes can permeate thin nitrile. For tasks involving washing glassware or bulk transfer, laminate gloves provide >480 minutes of protection.
-
Double-Gloving: Recommended.[1] Wear Laminate liners under standard nitrile gloves for dexterity + chemical resistance.
B. Eye & Face Protection[3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the liquid's viscosity and potential to "creep" if splashed.
-
High Volume: Face shield required over goggles if pouring >500mL.
C. Respiratory Protection[1][2]
-
Ambient Temp: Work within a certified Chemical Fume Hood.
-
Heated/Aerosolized: If work must occur outside a hood (rare), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).
D. Body Protection[1][2][6]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends (polyester) which can melt into the skin if the combustible liquid ignites.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.[1]
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental condition.
Figure 1: Decision logic for PPE selection based on exposure risk and temperature.[1]
Operational Protocols
Handling & Synthesis[1]
-
Engineering Controls: Always handle this chemical in a fume hood functioning at a face velocity of 80–100 fpm.
-
Transfer: When transferring liquids, ground the container. Although the flash point is ~90°C, static discharge in dry lab environments can still be a risk if the liquid is misted.
-
Heating: If the reaction requires heating >60°C, ensure a reflux condenser is active to prevent vapor accumulation.
Spill Response (Immediate Action)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don Nitrile gloves (double layer) and goggles.
-
Contain: Do not use paper towels (combustible surface area risk). Use vermiculite , dry sand, or a commercial organic spill pad.
-
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a soap/water solution (detergent breaks down the lipophilic residue).
Disposal Strategy
-
Classification: Non-halogenated organic solvent waste.
-
Waste Stream: Do not pour down the drain. This chemical is toxic to aquatic life with long-lasting effects (H411).[1]
-
Container: Collect in High-Density Polyethylene (HDPE) or glass waste containers labeled "Organic Solvents - Non-Halogenated."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][1]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
